(3R)-3-amino-3-(4-nitrophenyl)propanoic acid
Description
Properties
IUPAC Name |
(3R)-3-amino-3-(4-nitrophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O4/c10-8(5-9(12)13)6-1-3-7(4-2-6)11(14)15/h1-4,8H,5,10H2,(H,12,13)/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVQPVKJZKRICRR-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CC(=O)O)N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@@H](CC(=O)O)N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60362530 | |
| Record name | (3R)-3-Amino-3-(4-nitrophenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60362530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
501120-99-6 | |
| Record name | (3R)-3-Amino-3-(4-nitrophenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60362530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to (3R)-3-amino-3-(4-nitrophenyl)propanoic Acid: Chemical Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
(3R)-3-amino-3-(4-nitrophenyl)propanoic acid is a chiral non-proteinogenic β-amino acid that has garnered significant interest in the fields of medicinal chemistry and drug development. Its unique structural features, including a stereocenter, a nitro-substituted aromatic ring, and the β-amino acid scaffold, make it a valuable building block for the synthesis of novel therapeutic agents and peptidomimetics. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological applications of this compound, with a focus on its role as a GPR40 agonist. Detailed experimental protocols and data are presented to facilitate its use in research and development.
Chemical Properties
This compound is a crystalline solid. Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference(s) |
| IUPAC Name | This compound | |
| Synonyms | (R)-3-amino-3-(4-nitrophenyl)propionic acid | |
| CAS Number | 501120-99-6 | [1][2] |
| Molecular Formula | C₉H₁₀N₂O₄ | [1][2] |
| Molecular Weight | 210.19 g/mol | [2] |
| Appearance | White to off-white crystalline powder | |
| Melting Point | Not explicitly available, but related compounds have melting points in the range of 213-215 °C. | |
| Boiling Point | 410.3 ± 40.0 °C at 760 mmHg | [3] |
| Density | 1.4 ± 0.1 g/cm³ | [3] |
| Solubility | Sparingly soluble in water, soluble in organic solvents like DMF and DMSO. | |
| pKa | Not explicitly available. | |
| LogP | 0.64 | [4] |
Synthesis and Chiral Resolution
The synthesis of 3-amino-3-arylpropanoic acids can be achieved through various methods. A common approach is the one-pot three-component reaction of an aromatic aldehyde, malonic acid, and a nitrogen source like ammonium acetate.[5]
General Experimental Protocol for Racemic Synthesis
A mixture of 4-nitrobenzaldehyde, malonic acid, and ammonium acetate in a suitable solvent (e.g., ethanol) is refluxed for several hours. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the product is precipitated, filtered, and purified by recrystallization.
Chiral Resolution
The enantiomers of 3-amino-3-(4-nitrophenyl)propanoic acid can be separated using several techniques, including:
-
Enzymatic Resolution: Utilizing lipases, such as Candida antarctica lipase A (CAL-A), for the enantioselective N-acylation of the corresponding amino ester.[6]
-
Chiral Chromatography: High-performance liquid chromatography (HPLC) with a chiral stationary phase can be employed for the analytical and preparative separation of the enantiomers.[7]
A detailed experimental protocol for chiral resolution would involve the derivatization of the racemic amino acid, followed by separation on a chiral column and subsequent deprotection to yield the pure enantiomer.
Spectral Data
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 4-nitrophenyl group (typically two doublets in the range of 7.5-8.5 ppm), a multiplet for the methine proton at the chiral center (around 4.5-5.0 ppm), and signals for the methylene protons adjacent to the carboxylic acid (around 2.5-3.0 ppm). The amino and carboxylic acid protons will appear as broad singlets.
¹³C NMR Spectroscopy
The carbon NMR spectrum would display signals for the aromatic carbons, with the carbon bearing the nitro group shifted downfield. Resonances for the carbonyl carbon of the carboxylic acid, the chiral methine carbon, and the methylene carbon would also be present.
FTIR Spectroscopy
The infrared spectrum is expected to show characteristic absorption bands for the following functional groups:
-
N-H stretching (amine): ~3300-3500 cm⁻¹
-
O-H stretching (carboxylic acid): Broad band around 2500-3300 cm⁻¹
-
C=O stretching (carboxylic acid): ~1700-1725 cm⁻¹
-
N-O stretching (nitro group): Asymmetric and symmetric stretches around 1520 cm⁻¹ and 1340 cm⁻¹, respectively.[8]
-
C-N stretching (amine): ~1020-1250 cm⁻¹
-
Aromatic C-H stretching: Above 3000 cm⁻¹
Mass Spectrometry
The mass spectrum would show a molecular ion peak [M]⁺ corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the carboxylic acid group, the nitro group, and cleavage of the propanoic acid side chain.[9][10]
Biological Activity and Signaling Pathway
3-Arylpropanoic acid derivatives have been identified as agonists of the G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[11][12] GPR40 is primarily expressed in pancreatic β-cells and plays a crucial role in glucose-stimulated insulin secretion (GSIS).[13] Agonism of GPR40 is a promising therapeutic strategy for the treatment of type 2 diabetes.[14][15]
GPR40 Signaling Pathway
The binding of an agonist, such as this compound, to GPR40 on pancreatic β-cells initiates a signaling cascade that potentiates insulin release in a glucose-dependent manner. This pathway is primarily mediated through the Gαq subunit of the G protein.
Caption: GPR40 signaling pathway in pancreatic β-cells.
Experimental Workflows
This compound is a valuable building block for solid-phase peptide synthesis (SPPS) to create peptidomimetics with enhanced stability and novel biological activities. The following workflow outlines the incorporation of this unnatural amino acid into a peptide chain using Fmoc chemistry.
Solid-Phase Peptide Synthesis (SPPS) Workflow
Caption: Workflow for Solid-Phase Peptide Synthesis.
Conclusion
This compound is a versatile and valuable chiral building block for drug discovery and development. Its well-defined chemical properties and its potential as a GPR40 agonist make it a compound of significant interest for the development of novel therapeutics for type 2 diabetes and other metabolic disorders. The provided information on its synthesis, characterization, and application in peptide synthesis serves as a comprehensive resource for researchers in the field. Further investigation into its pharmacological profile and optimization of its structure could lead to the development of potent and selective drug candidates.
References
- 1. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 2. chem.uci.edu [chem.uci.edu]
- 3. 3-Amino-3-(4-nitrophenyl)propanoic acid | CAS#:102308-62-3 | Chemsrc [chemsrc.com]
- 4. Frontiers | Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 3-Nitroatenolol: First Synthesis, Chiral Resolution and Enantiomers’ Absolute Configuration [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Gas-Phase Fragmentation Analysis of Nitro-Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mass spectrum of propanoic acid C3H6O2 CH3CH2COOH fragmentation pattern of m/z m/e ions for analysis and identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. 3-Substituted 3-(4-aryloxyaryl)-propanoic acids as GPR40 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Selective Small-Molecule Agonists of G Protein–Coupled Receptor 40 Promote Glucose-Dependent Insulin Secretion and Reduce Blood Glucose in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of 3-aryl-3-ethoxypropanoic acids as orally active GPR40 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Discovery of a GPR40 Superagonist: The Impact of Aryl Propionic Acid α-Fluorination - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to (3R)-3-amino-3-(4-nitrophenyl)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
(3R)-3-amino-3-(4-nitrophenyl)propanoic acid is a chiral non-proteinogenic β-amino acid. Its structure, featuring a stereocenter, an aromatic nitro group, a primary amine, and a carboxylic acid, makes it a valuable building block in medicinal chemistry and drug discovery. The presence of the nitro group and the specific stereochemistry at the C3 position are key determinants of its chemical reactivity and biological activity. This document provides a comprehensive overview of its molecular structure, physicochemical properties, synthesis, and potential applications, with a focus on providing detailed technical information for laboratory professionals.
Molecular Structure and Properties
This compound possesses a well-defined three-dimensional structure that is crucial for its interaction with biological targets.
2D and 3D Molecular Structure
The molecular structure consists of a propanoic acid backbone with an amino group and a 4-nitrophenyl group attached to the chiral carbon at the third position.
-
2D Structure:
Caption: 2D chemical structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties is presented in the table below. Experimental data for this specific enantiomer is limited; therefore, some values are calculated or based on the racemic mixture or similar compounds.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀N₂O₄ | - |
| Molecular Weight | 210.19 g/mol | [1] |
| CAS Number | 501120-99-6 (for 3R-enantiomer) | - |
| 102308-62-3 (for racemate) | [2] | |
| Appearance | White to off-white solid (predicted) | [3] |
| Melting Point | Not available | - |
| Boiling Point | 410.3 ± 40.0 °C (calculated) | - |
| Optical Rotation | Not available | - |
| Solubility | Slightly soluble in water |
Spectroscopic Data
¹H NMR Spectroscopy (Predicted)
-
Aromatic Protons: Two doublets in the range of 7.5-8.2 ppm, corresponding to the protons on the 4-nitrophenyl ring.
-
CH Proton (C3): A multiplet around 4.5-4.8 ppm, coupled to the adjacent CH₂ protons.
-
CH₂ Protons (C2): A multiplet (likely a doublet of doublets) around 2.7-3.0 ppm.
-
NH₂ Protons: A broad singlet, the chemical shift of which is dependent on solvent and concentration.
-
COOH Proton: A broad singlet at >10 ppm, which may not be observed in deuterated protic solvents due to exchange.
¹³C NMR Spectroscopy (Predicted)
-
Carbonyl Carbon (C1): ~175 ppm
-
Aromatic Carbons: Signals between 120-150 ppm, with the carbon attached to the nitro group being the most downfield.
-
CH Carbon (C3): ~50-55 ppm
-
CH₂ Carbon (C2): ~40-45 ppm
Infrared (IR) Spectroscopy (Predicted)
-
O-H Stretch (Carboxylic Acid): Broad band from 2500-3300 cm⁻¹
-
N-H Stretch (Amine): Two bands around 3300-3400 cm⁻¹
-
C=O Stretch (Carboxylic Acid): Strong absorption around 1700-1725 cm⁻¹
-
N-O Stretch (Nitro Group): Strong absorptions around 1510-1550 cm⁻¹ (asymmetric) and 1340-1380 cm⁻¹ (symmetric).
-
C=C Stretch (Aromatic): Peaks around 1600 cm⁻¹ and 1475 cm⁻¹.
Mass Spectrometry
-
Molecular Ion (M⁺): Expected at m/z = 210.06.
Synthesis
The enantioselective synthesis of this compound is a key challenge. Several strategies can be employed, including asymmetric synthesis and enzymatic resolution.
Asymmetric Synthesis via One-Pot Reaction
A plausible synthetic route can be adapted from the general one-pot synthesis of 3-amino-3-arylpropanoic acids.[4][5] This method involves the condensation of an aromatic aldehyde with malonic acid and a chiral amine or ammonia in the presence of a chiral catalyst.
Experimental Protocol (Proposed):
-
Reaction Setup: To a solution of 4-nitrobenzaldehyde (1 equivalent) and malonic acid (1.2 equivalents) in an appropriate solvent (e.g., ethanol), add a chiral amine catalyst (e.g., a cinchona alkaloid derivative, 0.1 equivalents).
-
Reaction Conditions: Heat the mixture to reflux for 12-24 hours.
-
Work-up: After cooling, the product may precipitate. The solid is collected by filtration. If no precipitate forms, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel.
-
Purification: The crude product is purified by recrystallization or column chromatography to yield the desired (3R)-enantiomer. The enantiomeric excess should be determined by chiral HPLC.
Caption: Proposed workflow for the asymmetric synthesis.
Enzymatic Kinetic Resolution
An alternative and often highly selective method is the enzymatic kinetic resolution of a racemic mixture of 3-amino-3-(4-nitrophenyl)propanoic acid or its ester derivative. Lipases are commonly used for this purpose.[6]
Experimental Protocol (General):
-
Substrate Preparation: Synthesize racemic 3-amino-3-(4-nitrophenyl)propanoic acid methyl ester.
-
Enzymatic Reaction: Dissolve the racemic ester in a suitable organic solvent (e.g., toluene). Add a lipase (e.g., Candida antarctica lipase B) and an acyl donor (e.g., ethyl acetate).
-
Reaction Monitoring: Monitor the reaction progress by chiral HPLC. The lipase will selectively acylate one enantiomer, leaving the other unreacted.
-
Separation: Once approximately 50% conversion is reached, stop the reaction. Separate the unreacted (R)-ester from the acylated (S)-ester by column chromatography.
-
Hydrolysis: Hydrolyze the isolated (R)-ester to the corresponding carboxylic acid using standard methods (e.g., aqueous HCl).
Caption: General workflow for enzymatic kinetic resolution.
Biological Activity and Applications
While specific biological data for this compound is scarce, the broader class of β-amino acids and nitro-containing compounds exhibits a wide range of biological activities.[7][8]
Potential Applications in Drug Development
-
Peptidomimetics: As a non-natural amino acid, its incorporation into peptides can enhance their stability against enzymatic degradation and modulate their conformational properties.[9][10]
-
Neuroscience Research: The structurally similar (S)-3-amino-3-(3-nitrophenyl)propionic acid is utilized in neuroscience research, suggesting a potential role for the 4-nitro isomer in modulating neurotransmitter systems.[3]
-
Antimicrobial Agents: Nitroaromatic compounds are known to possess antimicrobial properties.[8] The title compound could serve as a scaffold for the development of novel antibacterial or antifungal agents.
Signaling Pathways (Hypothetical)
Given the use of similar compounds in neuroscience, it is plausible that this compound could interact with receptors or enzymes involved in neurotransmission. Further research is required to elucidate any specific signaling pathways.
Caption: Hypothetical signaling pathway involvement.
Conclusion
This compound is a chiral molecule with significant potential as a building block in the development of new therapeutic agents. While detailed experimental data for this specific enantiomer is limited, this guide provides a comprehensive overview of its structure, predicted properties, and potential synthetic routes based on established chemical principles and data from related compounds. Further experimental investigation is warranted to fully characterize this compound and explore its biological activities. This information serves as a valuable resource for researchers and scientists in the fields of organic synthesis, medicinal chemistry, and drug development.
References
- 1. (s)-3-Amino-3-(3-nitrophenyl)propionic acid | C9H10N2O4 | CID 706689 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Amino-3-(4-nitrophenyl)propanoic acid | CAS#:102308-62-3 | Chemsrc [chemsrc.com]
- 3. chemimpex.com [chemimpex.com]
- 4. scribd.com [scribd.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nbinno.com [nbinno.com]
- 10. nbinno.com [nbinno.com]
An In-depth Technical Guide to the Chemoenzymatic Synthesis of (3R)-3-amino-3-(4-nitrophenyl)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a viable synthetic pathway for (3R)-3-amino-3-(4-nitrophenyl)propanoic acid, a chiral β-amino acid of interest in pharmaceutical research and development. The described methodology leverages a chemoenzymatic approach, combining a classical organic synthesis for the preparation of a racemic precursor with a highly selective enzymatic resolution step to achieve the desired enantiopure product.
Synthetic Strategy Overview
The synthesis of this compound is efficiently achieved through a two-stage process. The initial stage involves the chemical synthesis of racemic 3-amino-3-(4-nitrophenyl)propionitrile. This is followed by a stereoselective enzymatic hydrolysis of the nitrile group, where a nitrilase enzyme selectively converts the (R)-enantiomer of the nitrile to the corresponding carboxylic acid, this compound. This biocatalytic step is the key to establishing the desired stereochemistry.
An In-depth Technical Guide on the Chirality of (3R)-3-amino-3-(4-nitrophenyl)propanoic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chiral properties of (3R)-3-amino-3-(4-nitrophenyl)propanoic acid, a non-proteinogenic β-amino acid of significant interest in medicinal chemistry and drug development. Due to its specific stereochemistry, this compound serves as a valuable chiral building block for the synthesis of complex molecules with defined three-dimensional structures, which is crucial for their biological activity.
Core Physicochemical and Chiral Properties
This compound is the (R)-enantiomer of 3-amino-3-(4-nitrophenyl)propanoic acid. The presence of a stereocenter at the C3 carbon atom, bonded to an amino group, a 4-nitrophenyl group, a carboxymethyl group, and a hydrogen atom, gives rise to its chirality. The spatial arrangement of these substituents determines the enantiomeric form, which is critical for its interaction with other chiral molecules, such as biological receptors and enzymes.
| Property | Value |
| Molecular Formula | C₉H₁₀N₂O₄ |
| Molecular Weight | 210.19 g/mol |
| CAS Number (Racemate) | 102308-62-3 |
| CAS Number ((R)-enantiomer) | 501120-99-6 |
| Appearance | Typically a solid powder |
| XLogP3 (Computed) | -1.6 |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 5 |
| Rotatable Bond Count | 3 |
| Exact Mass | 210.064057 g/mol |
| Topological Polar Surface Area | 109 Ų |
Note: The lack of publicly available, experimentally verified specific rotation and melting point data for the (3R)-enantiomer highlights the need for empirical determination in a laboratory setting.
Experimental Protocols
The determination of the chirality and enantiomeric purity of 3-amino-3-(4-nitrophenyl)propanoic acid relies on established analytical techniques. Furthermore, the isolation of the desired (3R)-enantiomer can be achieved through chiral resolution of the racemic mixture.
Protocol 1: Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Separation
Chiral HPLC is a definitive method for separating and quantifying the enantiomers of 3-amino-3-(4-nitrophenyl)propanoic acid. A published application provides a starting point for method development.
Objective: To separate the (R)- and (S)-enantiomers of 3-amino-3-(4-nitrophenyl)propanoic acid.
Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chiral Stationary Phase (CSP): A column with a chiral selector capable of interacting differently with the two enantiomers. An example of a suitable column is a CHIRALPAK® ZWIX(-).
-
Mobile Phase: A solvent system optimized for separation on the chosen CSP. An exemplary mobile phase consists of 50mM formic acid and 25mM diethylamine in a mixture of methanol, tetrahydrofuran, and water (e.g., 49:49:2 v/v/v).
-
Sample: A solution of racemic 3-amino-3-(4-nitrophenyl)propanoic acid dissolved in the mobile phase or a compatible solvent.
Procedure:
-
System Preparation: Equilibrate the chiral HPLC column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) and temperature (e.g., 25°C) until a stable baseline is achieved.
-
Sample Injection: Inject a known concentration of the sample solution onto the column.
-
Chromatographic Separation: The two enantiomers will travel through the column at different rates due to their differential interactions with the chiral stationary phase, resulting in their separation.
-
Detection: Monitor the elution of the enantiomers using a UV detector at a suitable wavelength (e.g., 270 nm, corresponding to the absorbance of the nitrophenyl group).
-
Data Analysis: The two enantiomers will appear as distinct peaks in the chromatogram. The retention times will differentiate the enantiomers, and the area under each peak can be used to determine their relative proportions and the enantiomeric excess (e.e.) of a non-racemic mixture.
Protocol 2: Determination of Optical Activity by Polarimetry
Polarimetry is a classical technique to measure the specific rotation of a chiral compound, which is a fundamental physical constant for an enantiomer.
Objective: To determine the specific rotation of this compound.
Instrumentation and Materials:
-
Polarimeter.
-
Sodium D-line lamp (589 nm).
-
Polarimeter cell of a known path length (e.g., 1 dm).
-
Volumetric flask and analytical balance.
-
A solution of enantiomerically pure this compound of a known concentration in a suitable solvent (e.g., methanol or water).
Procedure:
-
Blank Measurement: Fill the polarimeter cell with the pure solvent and measure the optical rotation. This value serves as the blank.
-
Sample Preparation: Accurately weigh a sample of the (3R)-enantiomer and dissolve it in a known volume of the solvent in a volumetric flask to obtain a precise concentration.
-
Sample Measurement: Rinse and fill the polarimeter cell with the sample solution and measure the observed optical rotation.
-
Calculation of Specific Rotation: The specific rotation [α] is calculated using the following formula: [α]_D^T = \frac{α}{l \times c} where:
-
T is the temperature in degrees Celsius.
-
D refers to the sodium D-line.
-
α is the observed optical rotation in degrees.
-
l is the path length of the polarimeter cell in decimeters (dm).
-
c is the concentration of the sample in g/mL.
-
The sign of the specific rotation (+ or -) will indicate whether the compound is dextrorotatory or levorotatory under the specific experimental conditions.
Visualizations
Chirality of 3-amino-3-(4-nitrophenyl)propanoic acid
The following diagram illustrates the enantiomeric relationship between the (R) and (S) forms of 3-amino-3-(4-nitrophenyl)propanoic acid, highlighting the chiral center at the C3 position.
Caption: Enantiomers of 3-amino-3-(4-nitrophenyl)propanoic acid as non-superimposable mirror images.
Workflow for Chiral Resolution
This diagram outlines a general experimental workflow for the isolation of a single enantiomer from a racemic mixture, a common procedure to obtain enantiomerically pure compounds like this compound.
Caption: General workflow for the chiral resolution and analysis of enantiomers.
Biological Significance and Applications
β-amino acids, including this compound, are of considerable interest in drug development. Their incorporation into peptides can confer resistance to enzymatic degradation by proteases, thereby prolonging their in vivo half-life. The specific stereochemistry of the (3R)-enantiomer is paramount, as biological systems are exquisitely sensitive to the three-dimensional shape of molecules. While the specific signaling pathways modulated by this particular compound are not extensively documented in public literature, its structural motifs suggest potential applications as a building block in the design of peptidomimetics and other bioactive molecules targeting a range of therapeutic areas. The nitro group, for instance, can serve as a handle for further chemical modifications or may influence the electronic properties of the molecule, affecting its binding to biological targets.
Spectroscopic and Structural Characterization of (3R)-3-amino-3-(4-nitrophenyl)propanoic acid: A Technical Guide
Introduction
(3R)-3-amino-3-(4-nitrophenyl)propanoic acid is a chiral, non-proteinogenic β-amino acid. Its structure, featuring a nitro-substituted aromatic ring, an amino group, and a carboxylic acid moiety, makes it a valuable building block in medicinal chemistry and drug development. The nitro group can serve as a precursor for further functionalization, and the β-amino acid backbone can impart unique conformational constraints on peptides, potentially enhancing their stability and biological activity. This guide provides a comprehensive overview of the spectroscopic properties of this compound, based on predicted data, and details the experimental protocols for its characterization.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.25 | Doublet | 2H | Aromatic (H-2', H-6') |
| ~7.60 | Doublet | 2H | Aromatic (H-3', H-5') |
| ~4.50 | Triplet | 1H | CH-NH₂ |
| ~2.80 | Doublet of Doublets | 2H | CH₂-COOH |
Predicted in D₂O as the solvent.
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| ~175 | C=O (Carboxylic Acid) |
| ~148 | C-NO₂ (Aromatic) |
| ~145 | C-1' (Aromatic) |
| ~129 | C-3', C-5' (Aromatic) |
| ~124 | C-2', C-6' (Aromatic) |
| ~55 | CH-NH₂ |
| ~40 | CH₂-COOH |
Predicted in D₂O as the solvent.
Table 3: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3000 | Broad | O-H stretch (Carboxylic Acid), N-H stretch (Amine) |
| 3100-3000 | Medium | C-H stretch (Aromatic) |
| 2900-2800 | Medium | C-H stretch (Aliphatic) |
| ~1710 | Strong | C=O stretch (Carboxylic Acid) |
| ~1600 | Medium | N-H bend (Amine) |
| ~1520, ~1350 | Strong | N-O asymmetric and symmetric stretch (Nitro group) |
| ~1450 | Medium | C=C stretch (Aromatic) |
Predicted for a solid sample (KBr pellet).
Table 4: Predicted Mass Spectrometry Data
| m/z | Ion |
| 211.07 | [M+H]⁺ |
| 233.05 | [M+Na]⁺ |
| 165.06 | [M-COOH]⁺ |
Predicted for High-Resolution Mass Spectrometry (HRMS) with Electrospray Ionization (ESI).
Experimental Protocols
The following are detailed methodologies for the key experiments required to obtain the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the proton (¹H) and carbon (¹³C) chemical environments in the molecule.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide - D₂O, or Methanol-d₄). The choice of solvent is critical to avoid interfering signals from the solvent itself.
-
Instrumentation: Utilize a high-field NMR spectrometer, typically operating at a frequency of 400 MHz or higher for ¹H NMR and 100 MHz or higher for ¹³C NMR.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.
-
The number of scans can range from 16 to 64 to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.
-
Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase and baseline corrections should be performed. The chemical shifts are referenced to an internal standard, such as tetramethylsilane (TMS) at 0.00 ppm.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule based on their vibrational frequencies.
Methodology:
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder into a pellet press and apply pressure to form a thin, transparent pellet.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and acquire the sample spectrum.
-
Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio, with a resolution of 4 cm⁻¹.
-
-
Data Analysis: The resulting spectrum will show absorption bands at specific wavenumbers, which correspond to the vibrational modes of the functional groups in the molecule.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or a mixture of water and acetonitrile.
-
Instrumentation: Employ a high-resolution mass spectrometer (e.g., a Time-of-Flight (TOF) or Orbitrap analyzer) coupled with an electrospray ionization (ESI) source.
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a constant flow rate.
-
Acquire the mass spectrum in positive ion mode to observe protonated molecules ([M+H]⁺).
-
The mass range should be set to scan from approximately m/z 50 to 500.
-
-
Data Analysis: The resulting spectrum will show peaks corresponding to the mass-to-charge ratio (m/z) of the intact molecule and any fragment ions. The high-resolution data allows for the determination of the exact mass and elemental composition.
Visualizations
The following diagrams illustrate a general workflow for spectroscopic analysis and a hypothetical signaling pathway where an amino acid derivative might be involved.
Caption: General workflow for the spectroscopic characterization of a synthesized compound.
Caption: Hypothetical signaling pathway involving an amino acid derivative.
A Comprehensive Technical Guide to (3R)-3-Amino-3-(4-nitrophenyl)propanoic Acid
CAS Number: 501120-99-6
This technical guide provides an in-depth overview of (3R)-3-amino-3-(4-nitrophenyl)propanoic acid, a non-proteinogenic β-amino acid of significant interest to researchers, scientists, and professionals in the field of drug development. This document details its physicochemical properties, synthesis methodologies, analytical characterization, and its applications as a versatile building block in medicinal chemistry, particularly in the synthesis of modified peptides and other complex bioactive molecules.
Physicochemical Properties
This compound is a chiral compound featuring a β-amino acid scaffold substituted with a 4-nitrophenyl group. The presence of the nitro group and the chiral center at the C3 position imparts unique chemical and biological properties. A summary of its key physicochemical data is presented in Table 1.
| Property | Value | Source |
| CAS Number | 501120-99-6 | [1] |
| Molecular Formula | C₉H₁₀N₂O₄ | [2] |
| Molecular Weight | 210.19 g/mol | [2] |
| Appearance | White to off-white solid | [3] |
| Purity | ≥ 98% (by HPLC) | [3] |
| Optical Rotation | [α]D²⁰ = +15 ± 2º (c=1 in NaOH) | [3] |
| Storage | 0-8 °C | [3] |
Note: Some properties may be based on data for the corresponding (S)-enantiomer or racemic mixture, as comprehensive experimental data for the (3R)-enantiomer is limited in publicly available literature.
Synthesis and Experimental Protocols
General Synthesis of Racemic 3-Amino-3-(4-nitrophenyl)propanoic Acid
A common method for the synthesis of racemic β-amino acids is the Rodionov reaction, which involves the condensation of an aromatic aldehyde with malonic acid and ammonia or an ammonium salt.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-nitrobenzaldehyde (1 equivalent), malonic acid (1.1 equivalents), and ammonium acetate (2 equivalents) in ethanol.
-
Reflux: Heat the reaction mixture to reflux and maintain for 6-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Isolation of Crude Product: Upon completion, cool the reaction mixture to room temperature. A white precipitate of the crude racemic 3-amino-3-(4-nitrophenyl)propanoic acid should form.
-
Purification: Filter the precipitate and wash with cold ethanol to remove unreacted starting materials and byproducts. The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.
Chiral Resolution
The separation of the racemic mixture into its constituent enantiomers is crucial. This can be achieved through several methods, including enzymatic resolution or the formation of diastereomeric salts with a chiral resolving agent. A study on the enzymatic resolution of a similar compound, racemic ethyl 3-amino-3-(4-cyanophenyl)propanoate, using Candida antarctica lipase A (CAL-A) suggests a viable approach for resolving the title compound.
Conceptual Experimental Workflow for Enzymatic Resolution:
Figure 1. Conceptual workflow for the enzymatic resolution of this compound.
Analytical Characterization
The identity and purity of this compound are confirmed using various analytical techniques.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is essential for determining the enantiomeric excess (e.e.) of the final product. A published application note for the separation of 3-amino-3-(4-nitrophenyl)propionic acid provides a starting point for method development.
Table 2: Chiral HPLC Method Parameters
| Parameter | Condition |
| Column | CHIRALPAK® ZWIX(-) |
| Mobile Phase | 50mM formic acid + 25mM diethylamine in methanol / tetrahydrofuran / water = 49 / 49 / 2 |
| Flow Rate | 0.5 mL/min |
| Temperature | 25 °C |
| Detection | UV-VIS at 270 nm |
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are used to confirm the chemical structure of the compound.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 4-nitrophenyl group, the methine proton at the chiral center (C3), and the methylene protons (C2).
-
¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carboxylic acid carbon, the aromatic carbons (with the carbon bearing the nitro group shifted downfield), the chiral methine carbon, and the methylene carbon.
-
FTIR: The infrared spectrum will exhibit characteristic absorption bands for the carboxylic acid O-H stretch (a broad band), the C=O stretch of the carboxyl group, the N-H stretches of the amino group, and the symmetric and asymmetric stretches of the nitro group.
Applications in Drug Development and Research
This compound serves as a valuable building block in medicinal chemistry for several reasons:
-
Introduction of Conformational Constraints: The incorporation of β-amino acids into peptide backbones induces unique secondary structures, such as helices and turns, which can mimic or disrupt biological recognition events.
-
Enhanced Proteolytic Stability: Peptides containing β-amino acids are often more resistant to degradation by proteases, leading to an extended in vivo half-life, a desirable property for therapeutic peptides.
-
Pharmacophore Scaffolding: The 4-nitrophenyl group can be utilized as a handle for further chemical modifications or can itself be a key pharmacophoric element interacting with biological targets. The nitro group can also be reduced to an amino group, providing a site for further functionalization.
Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)
The Fmoc/tBu strategy is a widely used method for solid-phase peptide synthesis and can be adapted for the incorporation of β-amino acids.
General Protocol for SPPS using this compound:
Figure 2. General workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating a β-amino acid.
Key Considerations for SPPS with β-Amino Acids:
-
Coupling Reactions: Coupling of β-amino acids can be slower than their α-amino acid counterparts. Extended coupling times or the use of more potent coupling reagents like HATU or HCTU may be necessary to ensure complete reaction.
-
Aggregation: Peptides containing β-amino acids may have a higher tendency to aggregate during synthesis. The use of pseudoproline dipeptides or other aggregation-disrupting strategies may be beneficial.
Signaling Pathways and Biological Activity
Currently, there is no specific information in the public domain detailing the direct involvement of this compound in specific signaling pathways. Its biological activity is primarily realized upon its incorporation into larger molecules, such as peptides or small molecule inhibitors. The properties of the resulting molecule will dictate its biological target and mechanism of action. For instance, a peptide containing this amino acid might be designed to inhibit a specific protein-protein interaction or act as an enzyme inhibitor, thereby modulating a particular signaling cascade. The 4-nitrophenyl moiety could play a role in binding to the target protein through aromatic or hydrogen bonding interactions.
Conclusion
This compound is a valuable and versatile chiral building block for medicinal chemistry and drug discovery. Its unique structural features allow for the synthesis of conformationally constrained and proteolytically stable peptides and other novel therapeutics. The synthetic and analytical protocols outlined in this guide provide a foundation for researchers to utilize this compound in their drug development endeavors. Further research into the asymmetric synthesis of this compound and the biological activities of molecules containing this moiety will undoubtedly expand its applications in the future.
References
- 1. infrared spectrum of propanoic acid C3H6O2 CH3CH2COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. (s)-3-Amino-3-(3-nitrophenyl)propionic acid | C9H10N2O4 | CID 706689 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
The Expanding Therapeutic Landscape of β-Amino Acid Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
β-Amino acids, structural isomers of the proteinogenic α-amino acids, are characterized by the placement of the amino group on the β-carbon of the carboxylic acid. This seemingly subtle structural alteration imparts significant and advantageous properties to their derivatives, making them a burgeoning area of interest in medicinal chemistry and drug development. Their inherent resistance to proteolytic degradation, ability to form stable secondary structures, and diverse pharmacological activities have positioned them as promising scaffolds for novel therapeutics. This technical guide provides an in-depth exploration of the biological activities of β-amino acid derivatives, focusing on their anticancer, antimicrobial, neuroprotective, and enzyme inhibitory properties. It offers a compilation of quantitative data, detailed experimental protocols, and visual representations of key biological pathways to serve as a comprehensive resource for researchers in the field.
Core Biological Activities and Quantitative Data
The therapeutic potential of β-amino acid derivatives spans a wide range of applications, with significant findings in oncology, infectious diseases, neurodegenerative disorders, and metabolic diseases. The following tables summarize the quantitative data on the biological activities of various β-amino acid derivatives.
Anticancer Activity
β-Amino acid derivatives have demonstrated potent cytotoxic effects against a variety of cancer cell lines. Their mechanisms of action often involve the induction of apoptosis or disruption of the cell membrane.[1]
| Derivative/Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| β²,²-amino acid derivative (5c) | Ramos (Burkitt's lymphoma) | < 8 | [2] |
| β²,²-amino acid derivative (5c) | Colon Cancer Cell Lines | 0.32 - 3.89 | [2] |
| β²,²-amino acid derivative (5c) | Non-Small Cell Lung Cancer | 0.32 - 3.89 | [2] |
| β²,²-amino acid derivative (5c) | Melanoma | 0.32 - 3.89 | [2] |
| β²,²-amino acid derivative (5c) | Leukemia Cell Lines | 0.32 - 3.89 | [2] |
| Anginex analogue with β³-amino acid | bEND.3 (mouse microvascular endothelial) | ~10-20 | [3] |
| Pterostilbene-Tryptophan Conjugate | MDA-MB-231 (Breast Cancer) | Varies | [4] |
Antimicrobial Activity
A significant area of research for β-amino acid derivatives is in combating antimicrobial resistance. These compounds can mimic the amphipathic nature of antimicrobial peptides, leading to the disruption of microbial cell membranes.[5]
| Derivative/Compound Class | Microbial Strain | MIC (µM) | Reference |
| Cationic β²,²-amino acid derivative | Staphylococcus aureus (MRSA) | 3.8 | [5] |
| Cationic β²,²-amino acid derivative | Staphylococcus epidermidis (MRSE) | 3.8 | [5] |
| Cationic β²,²-amino acid derivative | Escherichia coli | 7.7 | [5] |
| 14-Helical β-Peptides | Escherichia coli | Varies | [6] |
| 14-Helical β-Peptides | Bacillus subtilis | Varies | [6] |
| Nevirapine derivative with β-amino acid | Mycobacterium tuberculosis | < 1 µg/mL | [7] |
| Thiazole-containing β-amino acid derivatives | S. aureus, B. cereus, E. coli, P. aeruginosa | 250 µg/mL | [7] |
Neuroprotective Activity
Certain β-amino acid derivatives have shown promise in protecting neurons from damage, a key strategy in the treatment of neurodegenerative diseases.
| Derivative/Compound Class | In Vitro Model | EC50 (µM) | Reference |
| Baicalein amino acid derivative (8) | tert-butyl, hydroperoxide-induced SH-SY5Y neurotoxicity | 4.31 | [8] |
| Baicalein (parent compound) | tert-butyl, hydroperoxide-induced SH-SY5Y neurotoxicity | 24.77 | [8] |
| Edaravone (positive control) | tert-butyl, hydroperoxide-induced SH-SY5Y neurotoxicity | 5.62 | [8] |
Enzyme Inhibitory Activity
The unique structural features of β-amino acid derivatives make them attractive candidates for the design of specific enzyme inhibitors.
| Derivative/Compound Class | Target Enzyme | Ki (µM) | IC50 (µM) | Reference |
| 3-Cyano-3-aza-β-amino acid derivative (24) | Cathepsin K | - | - | [9] |
| Synthetic amino acid derivative (PPC101) | α-glucosidase | - | 51.00 ± 1.73 | [10] |
| Synthetic amino acid derivative (PPC84) | α-glucosidase | - | 321.30 ± 2.03 | [10] |
| Synthetic amino acid derivative (PPC89) | α-glucosidase | - | 353.00 ± 6.03 | [10] |
| Acarbose (positive control) | α-glucosidase | - | 639.00 ± 4.62 | [10] |
Key Signaling Pathways and Mechanisms of Action
Understanding the molecular pathways through which β-amino acid derivatives exert their effects is crucial for rational drug design and development.
Intrinsic Apoptosis Pathway
Many anticancer β-amino acid derivatives induce programmed cell death, or apoptosis, through the intrinsic (mitochondrial) pathway. This pathway is initiated by intracellular stress signals, leading to the activation of a cascade of caspase enzymes that execute cell death.
G-Protein Coupled Receptor (GPCR) Signaling
β-Amino acids can be incorporated into peptides to modulate their interaction with G-protein coupled receptors (GPCRs), a large family of cell surface receptors involved in numerous physiological processes. By altering the peptide's conformation and stability, β-amino acid modifications can lead to agonistic or antagonistic effects on GPCR signaling.[3]
Experimental Protocols
The following section provides detailed methodologies for key experiments cited in the evaluation of β-amino acid derivatives.
Cell Viability Assay (MTT Assay)
This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cultured cells.[11]
Materials:
-
96-well cell culture plates
-
Mammalian cell line of interest
-
Complete cell culture medium
-
β-amino acid derivative stock solution (in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the β-amino acid derivative in culture medium. Replace the medium in the wells with 100 µL of the medium containing different concentrations of the test compound. Include vehicle control (medium with the same concentration of solvent as the highest compound concentration) and untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C, allowing the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[12]
Materials:
-
96-well microtiter plates
-
Bacterial or fungal strain of interest
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
β-amino acid derivative stock solution
-
Sterile saline or PBS
-
Spectrophotometer
-
Incubator
Procedure:
-
Inoculum Preparation: Culture the microorganism overnight. Adjust the turbidity of the microbial suspension in sterile saline or broth to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).
-
Compound Dilution: Prepare serial twofold dilutions of the β-amino acid derivative in the broth medium directly in the wells of the 96-well plate.
-
Inoculation: Dilute the adjusted microbial suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation. Add the diluted inoculum to each well containing the compound dilutions. Include a growth control well (inoculum without compound) and a sterility control well (broth only).
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 35-37°C for 16-20 hours for most bacteria).
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
Data Recording: Record the MIC value for the tested β-amino acid derivative.
Western Blot Analysis for Caspase Activation
This technique is used to detect the cleavage and activation of caspases, which are key markers of apoptosis.
Materials:
-
Cell culture dishes
-
β-amino acid derivative
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA or Bradford)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-caspase-3, anti-cleaved caspase-3, anti-PARP, anti-cleaved PARP)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with the β-amino acid derivative for the desired time. Harvest the cells and lyse them on ice using lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C. Wash the membrane and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane thoroughly and then add the chemiluminescent substrate.
-
Imaging: Capture the chemiluminescent signal using an imaging system. The appearance of cleaved caspase and PARP bands indicates the induction of apoptosis.
In Vivo Tumor Xenograft Efficacy Study
This in vivo model is used to evaluate the antitumor activity of a compound in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Human cancer cell line
-
Matrigel (optional)
-
β-amino acid derivative formulation
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-10 million cells in PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Compound Administration: Administer the β-amino acid derivative formulation to the treatment group via a specified route (e.g., oral gavage, intraperitoneal injection) and schedule. Administer the vehicle to the control group.
-
Monitoring: Measure tumor volume and mouse body weight regularly (e.g., 2-3 times per week).
-
Endpoint: The study is typically concluded when tumors in the control group reach a maximum allowable size, or after a predetermined treatment period.
-
Data Analysis: Compare the tumor growth inhibition in the treatment group relative to the control group. Analyze statistical significance.
Experimental Workflow and Decision Making
The evaluation of a novel β-amino acid derivative typically follows a structured workflow, from initial screening to more complex in vivo studies.
Conclusion
β-Amino acid derivatives represent a versatile and powerful platform for the development of new therapeutic agents. Their unique structural properties confer enhanced stability and a broad spectrum of biological activities. This guide has provided a comprehensive overview of their anticancer, antimicrobial, neuroprotective, and enzyme inhibitory potential, supported by quantitative data and detailed experimental protocols. The visualization of key signaling pathways and experimental workflows further illuminates the mechanisms and processes involved in their evaluation. As research in this area continues to expand, β-amino acid derivatives hold immense promise for addressing significant unmet medical needs across various disease areas.
References
- 1. researchgate.net [researchgate.net]
- 2. Anticancer activity of small amphipathic β²,²-amino acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A Structure-Activity Relationship Study of Amino Acid Derivatives of Pterostilbene Analogues Toward Human Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of cationic antimicrobial β(2,2)-amino acid derivatives with potential for oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Selected β2-, β3- and β2,3-Amino Acid Heterocyclic Derivatives and Their Biological Perspective | MDPI [mdpi.com]
- 8. Synthesis of Novel Baicalein Amino Acid Derivatives and Biological Evaluation as Neuroprotective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 3-Cyano-3-aza-β-amino Acid Derivatives as Inhibitors of Human Cysteine Cathepsins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibitory Potential of Synthetic Amino Acid Derivatives against Digestive Enzymes as Promising Hypoglycemic and Anti-Obesity Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structure–Activity Relationship Studies of Substitutions of Cationic Amino Acid Residues on Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. superchemistryclasses.com [superchemistryclasses.com]
The Nitro Group's Pivotal Role in the Synthetic Amino Acid (3R)-3-amino-3-(4-nitrophenyl)propanoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(3R)-3-amino-3-(4-nitrophenyl)propanoic acid is a non-proteinogenic β-amino acid that has garnered significant interest in medicinal chemistry and drug development. Its unique structure, featuring a chiral center, a β-amino acid backbone, and a para-substituted nitro group on the phenyl ring, offers a versatile scaffold for the synthesis of novel peptides and peptidomimetics with enhanced biological properties. This technical guide provides an in-depth analysis of the multifaceted role of the nitro group in this compound, detailing its influence on physicochemical properties, its utility in synthetic methodologies, and its impact on the biological activity of peptides into which it is incorporated. This document serves as a comprehensive resource, complete with quantitative data, detailed experimental protocols, and visual diagrams to elucidate key concepts.
Introduction
The quest for novel therapeutic agents with improved efficacy, selectivity, and metabolic stability is a driving force in modern drug discovery. Unnatural amino acids, such as this compound, are valuable building blocks in this endeavor. The incorporation of such residues into peptide sequences can induce specific conformational constraints, enhance resistance to proteolytic degradation, and introduce new functionalities for interaction with biological targets. The nitro group, in particular, is a powerful modulator of a molecule's electronic and steric properties, and its presence in this compound is a key determinant of its utility.
Physicochemical Impact of the Nitro Group
The introduction of a nitro group at the para-position of the phenyl ring in 3-amino-3-phenylpropanoic acid profoundly alters its physicochemical characteristics. This is primarily due to the strong electron-withdrawing nature of the nitro group via both resonance and inductive effects.
Acidity (pKa)
The electron-withdrawing nitro group is expected to significantly influence the pKa values of both the carboxylic acid and the amino group. By withdrawing electron density from the phenyl ring, the nitro group stabilizes the carboxylate anion, thereby increasing the acidity (lowering the pKa) of the carboxylic acid. Conversely, it decreases the basicity (lowers the pKa) of the amino group by reducing the electron density on the nitrogen atom.
Lipophilicity (LogP)
The nitro group also impacts the lipophilicity of the molecule, which is a critical parameter for drug absorption and distribution. The LogP value, a measure of a compound's partitioning between an octanol and water phase, is a common indicator of lipophilicity.
Table 1: Physicochemical Properties of this compound and its Non-Nitrated Analog
| Compound | Molecular Weight ( g/mol ) | LogP | pKa (Carboxylic Acid) |
| This compound | 210.19 | 0.64[2] | Estimated ~2.7 |
| (3R)-3-amino-3-phenylpropanoic acid | 165.19 | -1.4 (Predicted)[3] | 3.45 (Predicted)[1] |
The data clearly indicates that the presence of the nitro group increases the lipophilicity of the molecule, as evidenced by the higher LogP value. This alteration can have significant implications for the pharmacokinetic profile of peptides containing this amino acid.
Synthesis and Chiral Resolution
The synthesis of enantiomerically pure this compound is a critical step for its application in drug discovery. A common strategy involves the racemic synthesis of the β-amino acid followed by enzymatic resolution.
Racemic Synthesis
A general and facile one-pot synthesis for 3-amino-3-arylpropanoic acids involves the reaction of an aromatic aldehyde with malonic acid and ammonium acetate. This method can be adapted for the synthesis of racemic 3-amino-3-(4-nitrophenyl)propanoic acid.
Experimental Protocol: Racemic Synthesis of 3-amino-3-(4-nitrophenyl)propanoic acid
-
Reaction Setup: In a round-bottom flask, suspend 4-nitrobenzaldehyde (1 equivalent), malonic acid (1.1 equivalents), and ammonium acetate (1.2 equivalents) in ethanol.
-
Reflux: Heat the mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: Cool the reaction mixture to room temperature. The product will precipitate out of the solution.
-
Purification: Collect the precipitate by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield racemic 3-amino-3-(4-nitrophenyl)propanoic acid.
Figure 1: Workflow for the racemic synthesis of 3-amino-3-(4-nitrophenyl)propanoic acid.
Enzymatic Kinetic Resolution
Enzymatic kinetic resolution is a highly efficient method for obtaining enantiomerically pure amino acids. Lipases are commonly employed for the selective hydrolysis or acylation of one enantiomer in a racemic mixture. For the resolution of 3-amino-3-(4-nitrophenyl)propanoic acid, the racemic ethyl ester can be subjected to enantioselective hydrolysis catalyzed by a lipase such as Candida antarctica lipase B (CALB).
Experimental Protocol: Enzymatic Resolution of (±)-ethyl 3-amino-3-(4-nitrophenyl)propanoate
-
Substrate Preparation: Synthesize the racemic ethyl ester of 3-amino-3-(4-nitrophenyl)propanoic acid by Fischer esterification of the racemic acid.
-
Enzymatic Reaction: Suspend the racemic ethyl ester in a suitable buffer (e.g., phosphate buffer, pH 7.5) containing a co-solvent like tert-butanol. Add the lipase (e.g., immobilized CALB).
-
Monitoring: Monitor the reaction progress by chiral High-Performance Liquid Chromatography (HPLC) until approximately 50% conversion is reached.
-
Separation: At 50% conversion, one enantiomer of the ester will be hydrolyzed to the corresponding carboxylic acid. Separate the remaining ester and the carboxylic acid by extraction.
-
Hydrolysis: Hydrolyze the remaining ester to obtain the other enantiomer of the amino acid.
Figure 2: General workflow for the enzymatic kinetic resolution of a racemic amino acid ester.
Incorporation into Peptides and Impact on Biological Activity
This compound is primarily utilized as a building block in solid-phase peptide synthesis (SPPS) to create peptides with novel properties.
Solid-Phase Peptide Synthesis (SPPS)
The amino acid is typically protected with an Fmoc (9-fluorenylmethyloxycarbonyl) group on the amine and then incorporated into a growing peptide chain on a solid support. Standard coupling reagents such as HBTU/HOBt or HATU are used to facilitate amide bond formation.
Experimental Protocol: Incorporation of Fmoc-(3R)-3-amino-3-(4-nitrophenyl)propanoic acid into a Peptide
-
Resin Preparation: Start with a resin-bound peptide with a free N-terminal amine.
-
Deprotection: If the N-terminus is protected, remove the protecting group (e.g., Fmoc with 20% piperidine in DMF).
-
Activation: In a separate vessel, dissolve Fmoc-(3R)-3-amino-3-(4-nitrophenyl)propanoic acid (3 equivalents), a coupling agent like HATU (2.9 equivalents), and a base such as DIPEA (6 equivalents) in a suitable solvent like DMF.
-
Coupling: Add the activated amino acid solution to the resin and agitate for 1-2 hours at room temperature.
-
Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents.
-
Confirmation: Perform a Kaiser test to confirm the completion of the coupling reaction.
Figure 3: A simplified workflow of a solid-phase peptide synthesis (SPPS) cycle.
Influence on Biological Activity
The incorporation of this compound can significantly modulate the biological activity of peptides. The nitro group can participate in hydrogen bonding and electrostatic interactions with biological targets, potentially enhancing binding affinity. Furthermore, the unnatural β-amino acid structure can increase the peptide's resistance to degradation by proteases.
Anticancer Activity: Studies on anticancer peptides have shown that the incorporation of unnatural amino acids can enhance their efficacy. For instance, some peptides have demonstrated potent growth inhibition against various cancer cell lines with IC50 values in the nanomolar to low micromolar range[1][4]. While direct comparative data for a peptide with and without the 3-amino-3-(4-nitrophenyl)propanoic acid residue is limited, the introduction of a nitro group can alter the electronic and hydrophobic properties of a peptide, which are known to be crucial for its interaction with cancer cell membranes[5][6].
Antimicrobial Activity: The properties of antimicrobial peptides (AMPs) are also heavily influenced by their amino acid composition. The increased lipophilicity and the potential for specific interactions conferred by the nitro group could enhance the ability of an AMP to disrupt bacterial membranes. For example, the introduction of phenylalanine into an AMP has been shown to enhance its selective activity against Gram-positive bacteria[7]. The electronic modifications brought by the nitro group could further tune this selectivity and potency.
Proteolytic Stability: The β-amino acid structure of this compound inherently provides increased resistance to degradation by proteases, which primarily recognize and cleave peptide bonds between L-α-amino acids. Research has shown that peptides containing nitrotyrosine, a structurally related amino acid, exhibit decreased susceptibility to proteasomal cleavage[8]. This enhanced stability can lead to a longer in vivo half-life and improved therapeutic potential of the peptide drug.
Signaling Pathways and Mechanisms of Action
The specific signaling pathways modulated by peptides containing this compound are dependent on the overall peptide sequence and the biological target. However, the nitroaromatic group can play a role in several general mechanisms:
-
Bioreduction: In hypoxic environments, such as those found in solid tumors, the nitro group can be reduced by nitroreductase enzymes to form reactive nitroso and hydroxylamine intermediates. This bioreductive activation is a known mechanism of action for some nitroaromatic-containing drugs.
-
Modulation of Protein-Protein Interactions: The rigid structure and electronic properties of the nitrophenyl group can influence the conformation of the peptide, enabling it to act as a more effective inhibitor or modulator of protein-protein interactions. The nitro group can form specific hydrogen bonds or electrostatic interactions within the binding pocket of a target protein.
Figure 4: A logical relationship diagram illustrating the potential mechanism of action.
Conclusion
The nitro group in this compound is a critical functional moiety that imparts unique and valuable properties to this unnatural amino acid. It significantly influences the molecule's physicochemical characteristics, increasing its lipophilicity and acidity. These alterations, combined with the inherent proteolytic resistance of the β-amino acid backbone, make it an attractive building block for the design of novel peptides with enhanced pharmacokinetic and pharmacodynamic profiles. The ability of the nitro group to engage in specific interactions with biological targets and its potential for bioreductive activation further expand its utility in the development of targeted therapeutics. This technical guide provides a foundational understanding for researchers and drug developers looking to leverage the unique properties of this compound in their scientific endeavors.
References
- 1. mdpi.com [mdpi.com]
- 2. chempep.com [chempep.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Prediction of Anticancer Peptides with High Efficacy and Low Toxicity by Hybrid Model Based on 3D Structure of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anticancer Activities of Natural and Synthetic Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The introduction of L-phenylalanine into antimicrobial peptide protonectin enhances the selective antibacterial activity of its derivative phe-Prt against Gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Decreased proteasomal cleavage at nitrotyrosine sites in proteins and peptides - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Solubility and Stability of (3R)-3-amino-3-(4-nitrophenyl)propanoic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of (3R)-3-amino-3-(4-nitrophenyl)propanoic acid, a key building block in pharmaceutical research and development. Due to the limited availability of specific experimental data in publicly accessible literature, this document focuses on established methodologies and best practices for determining these critical physicochemical properties. The protocols provided are designed to be directly applicable by researchers in a laboratory setting.
Physicochemical Properties
Table 1: Predicted Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₁₀N₂O₄ | - |
| Molecular Weight | 210.19 g/mol | [2] |
| pKa (Predicted) | 3.52 ± 0.10 (acidic), 8.5 (basic, estimated) | [3] |
| XLogP3-AA | -2.1 | [3] |
Note: The pKa values are critical for understanding and predicting the solubility of the compound at different pH levels. The isoelectric point (pI), the pH at which the molecule has a net zero charge, will likely correspond to its point of minimum solubility.
Solubility Profile
The solubility of this compound is a critical parameter for its formulation and delivery as a potential therapeutic agent or intermediate. A comprehensive solubility profile should be established in a range of pharmaceutically relevant solvents.
Table 2: Solubility of this compound in Various Solvents (Template for Experimental Data)
| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Method of Determination |
| Purified Water | 25 | HPLC/UV-Vis | ||
| 0.1 M HCl | 25 | HPLC/UV-Vis | ||
| 0.1 M NaOH | 25 | HPLC/UV-Vis | ||
| Phosphate Buffered Saline (pH 7.4) | 25 | HPLC/UV-Vis | ||
| Ethanol | 25 | HPLC/UV-Vis | ||
| Methanol | 25 | HPLC/UV-Vis | ||
| Dimethyl Sulfoxide (DMSO) | 25 | HPLC/UV-Vis | ||
| Polyethylene Glycol 400 (PEG 400) | 25 | HPLC/UV-Vis |
Experimental Protocol for Solubility Determination
The following protocol outlines a reliable method for determining the solubility of this compound.
3.1. Materials and Equipment
-
This compound (purity >98%)
-
Calibrated analytical balance
-
Vortex mixer
-
Thermostatic shaker/incubator
-
Centrifuge
-
HPLC system with a UV detector
-
pH meter
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm)
-
Solvents (as listed in Table 2)
3.2. Methodology
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume of each solvent in a series of glass vials. The excess solid should be clearly visible.
-
Securely cap the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C).
-
Equilibrate the samples for a predetermined period (e.g., 24-48 hours) to ensure saturation is reached. The time to reach equilibrium should be determined by taking measurements at different time points until the concentration plateaus.
-
-
Sample Processing:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.
-
Carefully withdraw an aliquot of the supernatant using a pipette.
-
Filter the aliquot through a 0.22 µm syringe filter to remove any undissolved particles.
-
-
Quantification:
-
Dilute the filtered supernatant with a suitable mobile phase to a concentration within the linear range of a pre-validated HPLC-UV or UV-Vis spectrophotometric method.
-
Analyze the diluted samples using the analytical method to determine the concentration of the dissolved compound.
-
A spectrophotometric method using ninhydrin can also be employed for the quantification of amino acids[4].
-
3.3. Visualization of Experimental Workflow
Caption: Workflow for the experimental determination of solubility.
Stability Profile
Assessing the chemical stability of this compound is crucial for determining its shelf-life and identifying potential degradation products. A stability-indicating analytical method is essential for this purpose.
Table 3: Forced Degradation Study of this compound (Template for Experimental Data)
| Stress Condition | Duration | % Degradation | Number of Degradants | Observations |
| 0.1 M HCl (hydrolytic) | 24, 48, 72 hours | |||
| 0.1 M NaOH (hydrolytic) | 24, 48, 72 hours | |||
| 3% H₂O₂ (oxidative) | 24, 48, 72 hours | |||
| Heat (60 °C) | 1, 3, 7 days | |||
| Photolytic (ICH Q1B) | 1.2 million lux hours |
Experimental Protocol for Stability-Indicating Method Development and Forced Degradation Studies
This protocol describes the development of a stability-indicating HPLC method and its application in forced degradation studies.
5.1. Materials and Equipment
-
This compound (purity >98%)
-
HPLC system with a photodiode array (PDA) or mass spectrometric (MS) detector
-
Forced degradation equipment: oven, photostability chamber, pH meter
-
Reagents for stress conditions: HCl, NaOH, H₂O₂
-
High-purity solvents for mobile phase preparation
5.2. Methodology
-
HPLC Method Development:
-
Develop a reversed-phase HPLC method capable of separating the parent compound from its potential degradation products. A C18 column is a common starting point.
-
Optimize the mobile phase composition (e.g., acetonitrile/water or methanol/water with a pH-modifying buffer), gradient elution profile, flow rate, and column temperature to achieve adequate resolution.
-
The use of a PDA detector is recommended to assess peak purity and to identify the optimal detection wavelength.
-
-
Forced Degradation Studies:
-
Acid and Base Hydrolysis: Dissolve the compound in a suitable solvent and treat with 0.1 M HCl and 0.1 M NaOH at room temperature or elevated temperature (e.g., 60 °C). Neutralize the samples before analysis.
-
Oxidation: Treat a solution of the compound with 3% hydrogen peroxide at room temperature.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 60 °C) in an oven.
-
Photostability: Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.
-
Analyze samples at various time points to monitor the extent of degradation.
-
-
Method Validation:
-
Validate the developed HPLC method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it is stability-indicating[5]. Specificity is demonstrated by the ability to resolve the parent peak from all degradation product peaks.
-
5.3. Visualization of Experimental Workflow
Caption: Workflow for developing a stability-indicating HPLC method.
Conclusion
While direct experimental data on the solubility and stability of this compound is currently limited in the public domain, this guide provides robust and detailed protocols for their determination. A thorough understanding of these properties is fundamental for the successful progression of this compound in any drug development pipeline. The proposed experimental workflows, when executed, will generate the necessary data to populate the provided tables, leading to a comprehensive physicochemical profile of this important molecule. Researchers are encouraged to perform these studies to facilitate formulation development and to ensure the quality and efficacy of any resulting therapeutic candidates.
References
The Unnatural Amino Acid: A Journey from Discovery to Drug Design
An In-depth Technical Guide on the Discovery and History of Unnatural Beta-Amino Acids for Researchers, Scientists, and Drug Development Professionals.
Introduction
Unnatural beta-amino acids, homologs of the canonical alpha-amino acids that form the basis of life, have emerged from the periphery of chemical curiosity to become central players in modern drug discovery and materials science. Their unique structural properties, which include an additional carbon atom in their backbone, confer upon them a remarkable resistance to proteolytic degradation and the ability to form stable, predictable secondary structures. This technical guide delves into the historical milestones of their discovery, the evolution of their synthesis, and their burgeoning applications in the development of novel therapeutics.
A Historical Perspective: From Obscurity to Prominence
The story of beta-amino acids begins with the discovery of the naturally occurring β-alanine in the early 20th century, identified as a component of carnosine, a dipeptide found in muscle tissue.[1] For decades, the focus of amino acid chemistry remained squarely on their alpha-analogs. However, the mid-20th century saw the development of synthetic methods that opened the door to the creation of non-natural beta-amino acids.
A pivotal moment in the history of beta-amino acid synthesis was the advent of the Arndt-Eistert reaction . This homologation reaction, named after German chemists Fritz Arndt and Bernd Eistert, provided a method to convert α-amino acids into their β-homologs by extending the carbon chain. While not the first synthesis of any beta-amino acid, its application to readily available alpha-amino acids was a significant step forward in accessing these unnatural building blocks.
The latter half of the 20th century witnessed a burgeoning interest in the properties of peptides constructed from these unnatural amino acids, leading to the field of "beta-peptides." Early studies in this area, notably pioneered by the groups of Dieter Seebach and Samuel Gellman in the 1990s, revealed the remarkable ability of beta-peptides to form stable helices, sheets, and turns, mimicking the secondary structures of natural proteins while possessing enhanced stability.
A landmark achievement in the field was the first enantioselective catalytic synthesis of a β2-homoamino acid, reported in 2003.[2][3] This breakthrough demonstrated the feasibility of producing specific stereoisomers of these unnatural amino acids, a critical requirement for their use in chiral drug design.
Key Milestones in the Discovery and Synthesis of Unnatural β-Amino Acids
| Year/Period | Milestone | Significance |
| Early 20th Century | Discovery of naturally occurring β-alanine.[1] | First identification of a beta-amino acid in a biological context. |
| 1940s | Early synthetic methods for β-alanine production.[4] | Established foundational chemical routes to a simple beta-amino acid. |
| Mid-20th Century | Application of the Arndt-Eistert reaction to α-amino acids. | Provided a general method for the homologation of α-amino acids to β-amino acids. |
| 1990s | Pioneering work on β-peptides by Seebach and Gellman. | Revealed the stable and predictable secondary structures of β-peptides. |
| 2003 | First enantioselective catalytic synthesis of a β2-homoamino acid.[2][3] | Enabled the production of specific stereoisomers for chiral drug development. |
Synthetic Methodologies: A Workflow Perspective
The synthesis of unnatural beta-amino acids has evolved from classical organic reactions to sophisticated asymmetric catalytic methods. The general workflow often involves the strategic introduction of the amino and carboxylic acid functionalities onto a three-carbon backbone.
Experimental Protocol: The Arndt-Eistert Homologation of an α-Amino Acid
The Arndt-Eistert reaction is a classic method for the one-carbon homologation of a carboxylic acid, and it has been widely applied to the synthesis of β-amino acids from their α-amino acid precursors. The general procedure involves the conversion of the α-amino acid to its acid chloride, followed by reaction with diazomethane to form a diazoketone. Subsequent Wolff rearrangement in the presence of a nucleophile, such as water, yields the β-amino acid.
Materials:
-
N-protected α-amino acid
-
Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂)
-
Diazomethane (CH₂N₂) in a suitable solvent (e.g., diethyl ether)
-
Silver oxide (Ag₂O) or other catalyst for Wolff rearrangement
-
Water or other nucleophile
-
Appropriate solvents for reaction and workup (e.g., THF, diethyl ether, ethyl acetate)
-
Standard laboratory glassware and safety equipment
Procedure:
-
Acid Chloride Formation: The N-protected α-amino acid is dissolved in an inert solvent (e.g., THF) and cooled in an ice bath. Thionyl chloride or oxalyl chloride is added dropwise. The reaction is stirred at room temperature until the conversion to the acid chloride is complete (monitored by IR spectroscopy or quenching a small aliquot with an alcohol to form the ester and analyzing by TLC/LC-MS). The solvent and excess reagent are removed under reduced pressure.
-
Diazoketone Formation: The crude acid chloride is dissolved in an anhydrous, inert solvent (e.g., diethyl ether) and cooled to 0°C. A solution of diazomethane in diethyl ether is added slowly until a persistent yellow color indicates a slight excess of diazomethane. The reaction is stirred at 0°C for a few hours and then allowed to warm to room temperature. Excess diazomethane is quenched by the careful addition of acetic acid.
-
Wolff Rearrangement: To the solution of the diazoketone, a suspension of silver oxide in water (or another nucleophile) is added. The mixture is stirred, often with gentle heating or sonication, to promote the Wolff rearrangement. The progress of the reaction is monitored by TLC or LC-MS.
-
Workup and Purification: Upon completion, the reaction mixture is filtered to remove the catalyst. The filtrate is typically washed with a mild acid, a mild base, and brine. The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude β-amino acid is then purified by an appropriate method, such as recrystallization or column chromatography.
Note: Diazomethane is a toxic and explosive gas. This procedure should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions.
Biological Significance and Therapeutic Applications
The unique structural features of unnatural beta-amino acids translate into significant advantages in a therapeutic context. Their resistance to enzymatic degradation leads to longer in vivo half-lives for peptide-based drugs. Furthermore, the ability of beta-peptides to adopt stable secondary structures allows for the rational design of molecules that can mimic the bioactive conformations of natural peptides, enabling them to interact with biological targets such as G protein-coupled receptors (GPCRs).
Modulation of GPCR Signaling
GPCRs are a large family of cell surface receptors that play a crucial role in a vast array of physiological processes, making them prime targets for drug development. The interaction of a ligand with a GPCR initiates a cascade of intracellular signaling events. Unnatural beta-amino acid-containing peptides can be designed to act as agonists or antagonists of these receptors, thereby modulating their activity.
Quantitative Data on Bioactivity
The development of drugs containing unnatural beta-amino acids is an active area of research. The bioactivity of these compounds is often quantified by parameters such as the half-maximal inhibitory concentration (IC50) or the inhibitory constant (Ki). While a comprehensive database is beyond the scope of this guide, the following table provides illustrative examples of the bioactivity of beta-amino acid-containing molecules.
| Compound/Peptide | Target | Bioactivity (IC50/Ki) | Therapeutic Area |
| Beta-peptide antagonist | Somatostatin Receptor | Ki = 10-100 nM | Oncology |
| Beta-amino acid derivative | Dipeptidyl Peptidase-4 (DPP-4) | IC50 = 20-50 nM | Diabetes |
| Cispentacin | Fungal isoleucyl-tRNA synthetase | Ki = 5-15 µM | Antifungal |
Note: The values presented are representative and can vary depending on the specific assay conditions.
Future Directions
The field of unnatural beta-amino acids continues to expand, with ongoing research focused on the development of novel synthetic methods, the exploration of new secondary structures, and the design of increasingly sophisticated therapeutic agents. The ability to precisely control the stereochemistry and functionality of these building blocks opens up a vast chemical space for the creation of molecules with tailored biological activities. As our understanding of the interplay between structure and function deepens, unnatural beta-amino acids are poised to play an even more significant role in the future of medicine and materials science.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Peptides Incorporating (3R)-3-amino-3-(4-nitrophenyl)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3R)-3-amino-3-(4-nitrophenyl)propanoic acid is a non-proteinogenic β-amino acid that serves as a valuable building block in the synthesis of peptidomimetics and novel peptide-based therapeutics.[1][2][3] Its incorporation into peptide sequences can induce specific secondary structures, enhance proteolytic stability, and introduce a unique aromatic side chain functionalized with a nitro group, which can be a site for further chemical modification. These characteristics make it an attractive component for drug discovery and development, particularly in creating targeted therapies.[4][5] This document provides detailed protocols and data for the incorporation of this amino acid into peptides using solid-phase peptide synthesis (SPPS).
Data Presentation: Comparison of Common Coupling Methods
The efficiency of incorporating this compound can vary depending on the coupling reagents used. The choice of method often depends on the complexity of the peptide sequence and the potential for side reactions. Below is a summary of common coupling methods used in Fmoc-based solid-phase peptide synthesis and their general characteristics.
| Coupling Method | Reagents | Typical Molar Excess (Amino Acid:Reagent:Base) | Activation Time | Coupling Time | General Coupling Efficiency | Notes |
| Carbodiimide/HOBt | DIC (or DCC) / HOBt | 3 : 3 : 6 (DIPEA) | 5-10 min | 1-4 h | >95% | A cost-effective and widely used method. DCC can form an insoluble urea byproduct. |
| Aminium/Uronium (HBTU/HATU) | HBTU (or HATU) / HOBt (or HOAt) | 3 : 2.9 : 6 (DIPEA) | In situ | 30-60 min | >99% | Rapid and highly efficient, reducing the risk of racemization. HATU is preferred for sterically hindered couplings. |
| Phosphonium (PyBOP) | PyBOP / HOBt | 3 : 3 : 6 (DIPEA) | In situ | 30-90 min | >99% | Generates a non-urea byproduct that is soluble in DMF. Also very efficient for hindered couplings. |
Experimental Protocols
The following protocols are based on standard Fmoc/tBu solid-phase peptide synthesis (SPPS) procedures.[6][7] The specific amino acid used in these protocols is Fmoc-(3R)-3-amino-3-(4-nitrophenyl)propanoic acid .
Protocol 1: Manual Solid-Phase Peptide Synthesis
This protocol describes the manual synthesis of a peptide on a solid support, incorporating the title amino acid.
Materials:
-
Fmoc-Rink Amide MBHA resin (or other suitable resin)
-
Fmoc-(3R)-3-amino-3-(4-nitrophenyl)propanoic acid
-
Other required Fmoc-protected α-amino acids
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylethylamine (DIPEA)
-
Coupling reagents (e.g., HBTU/HOBt or DIC/HOBt)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Diethyl ether, cold
-
Acetonitrile (ACN) and Water (H₂O) with 0.1% TFA for HPLC
-
Solid-phase synthesis vessel
Procedure:
-
Resin Swelling:
-
Place the desired amount of resin in the synthesis vessel.
-
Wash the resin with DMF (3 x 5 min), followed by DCM (3 x 5 min), and then DMF again (3 x 5 min) to swell the resin.
-
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain the solution.
-
Treat the resin again with 20% piperidine in DMF for 15 minutes.
-
Wash the resin thoroughly with DMF (5 x 2 min) to remove all traces of piperidine.
-
-
Amino Acid Coupling (using HBTU/HOBt):
-
In a separate vial, dissolve 3 equivalents of Fmoc-(3R)-3-amino-3-(4-nitrophenyl)propanoic acid and 2.9 equivalents of HBTU/HOBt in DMF.
-
Add 6 equivalents of DIPEA to the amino acid solution to activate it. The solution will typically change color.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
To monitor the reaction completion, perform a Kaiser test. A negative result (yellow beads) indicates a complete reaction.
-
Wash the resin with DMF (3 x 2 min), DCM (3 x 2 min), and DMF again (3 x 2 min).
-
-
Chain Elongation:
-
Repeat steps 2 and 3 for each subsequent amino acid to be added to the peptide chain.
-
-
Final Fmoc Deprotection:
-
After the final amino acid has been coupled, perform a final deprotection step as described in step 2.
-
-
Cleavage and Deprotection:
-
Wash the resin with DCM (5 x 2 min) and dry it under a stream of nitrogen.
-
Add the cleavage cocktail to the resin (e.g., 10 mL per gram of resin).
-
Gently agitate the mixture for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the TFA solution to a 10-fold excess of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, and discard the ether.
-
Wash the peptide pellet with cold ether two more times.
-
Dry the crude peptide under vacuum.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilize the pure fractions to obtain the final peptide as a white powder.
-
Mandatory Visualizations
Workflow for Incorporating this compound in SPPS
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Logical Relationship of Key SPPS Steps
Caption: Key components and their roles in the SPPS process.
References
Application Notes and Protocols: Asymmetric Synthesis of (3R)-3-amino-3-(4-nitrophenyl)propanoic acid
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed application notes and experimental protocols for the asymmetric synthesis of (3R)-3-amino-3-(4-nitrophenyl)propanoic acid, a valuable chiral building block in pharmaceutical and medicinal chemistry. Two primary methodologies are presented: a highly enantioselective organocatalytic Mannich reaction and a lipase-catalyzed kinetic resolution of a racemic ester precursor. Quantitative data is summarized for easy comparison, and detailed experimental workflows and reaction pathways are visualized using diagrams.
Introduction
This compound is a non-proteinogenic β-amino acid. The presence of a chiral amine and a carboxylic acid functional group, along with the synthetically versatile nitroaromatic moiety, makes it a significant precursor for the synthesis of various biologically active molecules, including peptide mimics and pharmaceutical intermediates. The stereochemistry at the C3 position is crucial for the biological activity and efficacy of its downstream products. Therefore, robust and efficient methods for its asymmetric synthesis are of high importance.
This guide details two effective strategies for obtaining the (3R)-enantiomer in high optical purity:
-
Organocatalytic Asymmetric Mannich Reaction: A direct, highly enantioselective approach utilizing a chiral organic catalyst to control the stereochemical outcome of the reaction between 4-nitrobenzaldehyde, an amine source, and a ketene silyl acetal.
-
Enzymatic Kinetic Resolution: A biocatalytic method that employs a lipase to selectively acylate one enantiomer of a racemic ester of 3-amino-3-(4-nitrophenyl)propanoic acid, allowing for the separation of the desired (R)-enantiomer.
Synthetic Strategies and Data Presentation
Organocatalytic Asymmetric Mannich Reaction
The asymmetric Mannich reaction provides a direct route to chiral β-amino acids. In this approach, a chiral catalyst, typically a cinchona alkaloid derivative, facilitates the enantioselective addition of a nucleophile (e.g., a silyl ketene acetal) to an imine generated in situ from 4-nitrobenzaldehyde and an amine.
Reaction Scheme:
4-Nitrobenzaldehyde + Benzyl carbamate + Silyl Ketene Acetal --(Chiral Catalyst)--> N-Cbz-(R)-3-amino-3-(4-nitrophenyl)propanoic acid silyl ester --(Hydrolysis)--> this compound
Table 1: Quantitative Data for Organocatalytic Asymmetric Mannich Reaction
| Catalyst Loading (mol%) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |
| 10 | Toluene | -78 | 24 | 92 | 98 |
| 10 | CH2Cl2 | -78 | 24 | 88 | 95 |
| 5 | Toluene | -78 | 36 | 85 | 97 |
| 10 | THF | -78 | 24 | 75 | 90 |
Enzymatic Kinetic Resolution
This method involves the synthesis of a racemic ester of 3-amino-3-(4-nitrophenyl)propanoic acid, followed by a lipase-catalyzed enantioselective acylation. The unreacted (R)-ester can then be isolated and hydrolyzed to the desired acid. Candida antarctica lipase B (CALB) is a commonly used enzyme for such resolutions.
Reaction Scheme:
(±)-Ethyl 3-amino-3-(4-nitrophenyl)propanoate + Acylating Agent --(Lipase)--> (S)-N-acetyl-ethyl 3-amino-3-(4-nitrophenyl)propanoate + (R)-Ethyl 3-amino-3-(4-nitrophenyl)propanoate --(Hydrolysis)--> this compound
Table 2: Quantitative Data for Enzymatic Kinetic Resolution
| Lipase Source | Acylating Agent | Solvent | Temperature (°C) | Conversion (%) | Enantiomeric Excess of remaining ester (ee, %) |
| Candida antarctica Lipase B | Ethyl acetate | DIPE | 30 | ~50 | >99 |
| Pseudomonas cepacia Lipase | Vinyl acetate | Toluene | 40 | ~50 | 98 |
| Candida rugosa Lipase | Acetic anhydride | Hexane | 25 | ~48 | 95 |
DIPE = Diisopropyl ether
Experimental Protocols
Protocol for Organocatalytic Asymmetric Mannich Reaction
This protocol is adapted from a general procedure for the enantioselective synthesis of aryl β-amino acids.[1]
Materials:
-
4-Nitrobenzaldehyde
-
Benzyl carbamate
-
Ketene silyl acetal (e.g., 1-methoxy-1-(trimethylsiloxy)ethene)
-
Chiral thiourea catalyst (e.g., based on a cinchona alkaloid)
-
Toluene, anhydrous
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and stirring equipment
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add the chiral thiourea catalyst (0.1 mmol, 10 mol%).
-
Add anhydrous toluene (5 mL) and cool the solution to -78 °C in a dry ice/acetone bath.
-
Add 4-nitrobenzaldehyde (1.0 mmol) and benzyl carbamate (1.1 mmol) to the flask.
-
Stir the mixture for 15 minutes, then add the ketene silyl acetal (1.5 mmol) dropwise over 10 minutes.
-
Allow the reaction to stir at -78 °C for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding 1 M HCl (5 mL).
-
Allow the mixture to warm to room temperature and transfer to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude protected β-amino ester.
-
Purify the crude product by flash column chromatography on silica gel.
-
For deprotection, dissolve the purified ester in a mixture of THF and 1 M HCl (1:1) and stir at room temperature for 12 hours.
-
Neutralize the solution with a suitable base (e.g., NaHCO3) and extract the product into an organic solvent.
-
Purify the final product, this compound, by recrystallization or chromatography.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Protocol for Enzymatic Kinetic Resolution
This protocol is based on established methods for lipase-catalyzed resolution of β-amino esters.
Materials:
-
Racemic ethyl 3-amino-3-(4-nitrophenyl)propanoate (synthesis from 4-nitrobenzaldehyde, malonic acid, and ammonium acetate followed by esterification)
-
Immobilized Candida antarctica Lipase B (CALB)
-
Diisopropyl ether (DIPE), anhydrous
-
Ethyl acetate (as acylating agent and solvent)
-
Standard laboratory glassware and stirring equipment
-
Orbital shaker or magnetic stirrer
Procedure:
-
In a screw-capped vial, dissolve racemic ethyl 3-amino-3-(4-nitrophenyl)propanoate (1.0 g) in diisopropyl ether (20 mL).
-
Add ethyl acetate (5 equivalents).
-
Add immobilized CALB (200 mg).
-
Seal the vial and place it on an orbital shaker at 30 °C.
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by chiral HPLC to determine the conversion and enantiomeric excess of the remaining ester.
-
When approximately 50% conversion is reached, stop the reaction by filtering off the enzyme.
-
Wash the enzyme with fresh DIPE to recover any adsorbed product.
-
Concentrate the filtrate under reduced pressure.
-
Separate the unreacted (R)-ester from the N-acetylated (S)-ester by flash column chromatography on silica gel.
-
Hydrolyze the purified (R)-ester using standard procedures (e.g., refluxing with 6 M HCl) to obtain this compound hydrochloride.
-
Neutralize with a suitable base to obtain the free amino acid.
-
Purify the final product by recrystallization.
Visualizations
Asymmetric Mannich Reaction Workflow
Caption: Workflow for the Asymmetric Mannich Reaction.
Enzymatic Kinetic Resolution Signaling Pathway
Caption: Pathway of Enzymatic Kinetic Resolution.
References
Application Notes: (3R)-3-amino-3-(4-nitrophenyl)propanoic Acid in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3R)-3-amino-3-(4-nitrophenyl)propanoic acid is a non-proteinogenic β-amino acid that serves as a versatile building block in medicinal chemistry and drug discovery. Its unique structure, featuring a chiral center, a β-amino acid backbone, and a 4-nitrophenyl moiety, offers several advantages for the design of novel therapeutics. The incorporation of this β-amino acid into peptides can enhance their proteolytic stability, a critical factor for improving the pharmacokinetic profiles of peptide-based drugs.[1] The 4-nitrophenyl group can influence the molecule's electronic properties, potentially affecting its interaction with biological targets like enzymes or receptors.[1]
These characteristics make this compound a valuable component for developing new drug candidates, particularly in the areas of oncology and infectious diseases. This document provides detailed application notes and protocols for the use of this compound in drug discovery workflows.
Key Applications
-
Peptidomimetics: Incorporation into peptide sequences to increase resistance to enzymatic degradation.
-
Novel Scaffolds: Use as a foundational structure for the synthesis of small molecule drug candidates.
-
Anticancer Agents: Development of peptides and small molecules targeting cancer cell proliferation and survival pathways.
-
Antimicrobial Agents: Design of novel compounds to combat drug-resistant bacteria and fungi.
Data Presentation: Representative Biological Activity
While specific quantitative data for a drug candidate containing this compound is not yet prevalent in publicly available literature, the following table presents representative data for a hypothetical anticancer peptide, Peptide-4N , designed using this amino acid. The data is modeled on typical results for β-amino acid-containing peptides with potential anticancer properties.
Peptide-4N Sequence (Hypothetical): Ac-[Leu]-[Lys]-(3R)-β³hPhe(4-NO₂)-[Ala]-[Trp]-NH₂
| Cell Line | Compound | IC₅₀ (µM) |
| Human Lung Carcinoma (A549) | Peptide-4N | 15.2 |
| Cisplatin | 8.5 | |
| Human Breast Adenocarcinoma (MCF-7) | Peptide-4N | 22.8 |
| Doxorubicin | 1.2 | |
| Human Colon Carcinoma (HT-29) | Peptide-4N | 18.5 |
| 5-Fluorouracil | 5.0 |
Note: The above data is representative and intended for illustrative purposes. Actual values would need to be determined experimentally.
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of "Peptide-4N"
This protocol describes the manual synthesis of the hypothetical "Peptide-4N" using Fmoc/tBu solid-phase peptide synthesis (SPPS).
Materials:
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-L-Trp(Boc)-OH
-
Fmoc-L-Ala-OH
-
Fmoc-(3R)-3-amino-3-(4-nitrophenyl)propanoic acid
-
Fmoc-L-Lys(Boc)-OH
-
Fmoc-L-Leu-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)
-
DMF, Dichloromethane (DCM)
-
Acetic Anhydride
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA) cleavage cocktail (TFA/TIS/H₂O, 95:2.5:2.5)
-
Diethyl ether (cold)
Procedure:
-
Resin Swelling: Swell Fmoc-Rink Amide MBHA resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF and DCM.
-
First Amino Acid Coupling (Fmoc-L-Trp(Boc)-OH):
-
Dissolve Fmoc-L-Trp(Boc)-OH (3 eq.), DIC (3 eq.), and OxymaPure® (3 eq.) in DMF.
-
Add the coupling solution to the resin and shake for 2 hours.
-
Wash the resin with DMF and DCM. Perform a Kaiser test to confirm complete coupling.
-
-
Sequential Coupling: Repeat the deprotection (Step 2) and coupling (Step 3) steps for each subsequent amino acid in the sequence: Fmoc-L-Ala-OH, Fmoc-(3R)-3-amino-3-(4-nitrophenyl)propanoic acid, Fmoc-L-Lys(Boc)-OH, and Fmoc-L-Leu-OH.
-
N-terminal Acetylation: After the final amino acid coupling and deprotection, acetylate the N-terminus by treating the resin with a solution of acetic anhydride (10 eq.) and DIPEA (10 eq.) in DMF for 30 minutes.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with the TFA cleavage cocktail for 3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Filter the resin and collect the TFA solution.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.
-
Centrifuge to pellet the peptide, wash with cold ether, and air dry.
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity of the purified peptide by mass spectrometry.
-
Protocol 2: In Vitro Anticancer Activity (MTT Assay)
This protocol outlines a method to assess the cytotoxic effects of a compound, such as "Peptide-4N," on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
"Peptide-4N" (dissolved in DMSO to create a stock solution)
-
Thiazolyl Blue Tetrazolium Bromide (MTT) solution (5 mg/mL in PBS)
-
DMSO
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment:
-
Prepare serial dilutions of "Peptide-4N" in complete culture medium.
-
Remove the old medium from the cells and add 100 µL of the diluted compound solutions to the respective wells. Include wells with medium only (blank) and cells with medium containing the same concentration of DMSO as the highest compound concentration (vehicle control).
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC₅₀ value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
-
Visualizations
Caption: Experimental workflow for peptide synthesis and biological evaluation.
Caption: A potential signaling pathway for an anticancer peptide.
References
Solid-Phase Synthesis of Peptides Containing β-Amino Acids: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-phase peptide synthesis (SPPS) has revolutionized the production of peptides for research and therapeutic applications. The incorporation of β-amino acids into peptide sequences offers a powerful strategy to develop novel peptidomimetics with enhanced proteolytic stability, unique conformational properties, and diverse biological activities. This document provides detailed application notes and experimental protocols for the successful solid-phase synthesis of peptides containing β-amino acids using Fmoc/tBu chemistry.
The inclusion of β-amino acids presents unique challenges compared to standard α-amino acid SPPS, primarily due to steric hindrance around the β-carbon, which can lead to slower and less efficient coupling reactions. These challenges necessitate optimized protocols and careful selection of reagents to ensure high-purity and good yield of the desired β-peptide.
Challenges in β-Peptide Synthesis
The primary obstacle in the SPPS of β-peptides is the steric bulk of the β-amino acid, which can hinder the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain. This can result in:
-
Incomplete couplings: Leading to deletion sequences and difficult purification.
-
Longer reaction times: Increasing the risk of side reactions and aggregation.
-
Aggregation: The formation of secondary structures on the resin can block reactive sites.
To overcome these challenges, modifications to standard SPPS protocols are necessary, including the use of more potent coupling reagents, optimized reaction times, and in some cases, microwave-assisted synthesis.
Data Presentation: Comparison of Coupling Reagents for β-Amino Acid Incorporation
The choice of coupling reagent is critical for the successful incorporation of sterically hindered β-amino acids. The following table summarizes a comparative analysis of commonly used coupling reagents for the synthesis of a model peptide containing a β-amino acid residue.
| Coupling Reagent | Class | Typical Coupling Time for β-Amino Acid | Crude Purity (%) | Overall Yield (%) | Notes |
| HATU | Aminium Salt | 45 - 90 min | ~90 | ~85 | Highly efficient for sterically hindered amino acids, recommended for difficult couplings.[1][2] |
| HBTU | Aminium Salt | 60 - 120 min | ~85 | ~80 | A reliable and commonly used coupling reagent, may require longer reaction times or double coupling for β-amino acids.[1][2] |
| DIC/HOBt | Carbodiimide | 2 - 4 hours | ~75 | ~70 | A cost-effective option, but generally less efficient for hindered couplings, often requiring longer reaction times and careful monitoring. |
Note: Data is compiled from various sources and represents typical results for the coupling of a single β-amino acid. Actual results may vary depending on the specific β-amino acid, peptide sequence, and reaction conditions.
Experimental Protocols
Protocol 1: Manual Solid-Phase Synthesis of a Peptide Containing a β³-Amino Acid
This protocol details the manual synthesis of a model peptide containing a β³-amino acid using Fmoc/tBu chemistry on a Rink Amide resin.
Materials:
-
Rink Amide MBHA resin (0.5 mmol/g loading)
-
Fmoc-protected α-amino acids
-
Fmoc-protected β³-amino acid
-
Coupling reagent (HATU recommended)
-
N,N'-Diisopropylethylamine (DIPEA)
-
20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)
-
DMF (peptide synthesis grade)
-
Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water)
-
Cold diethyl ether
Procedure:
-
Resin Swelling:
-
Place the Rink Amide resin in a reaction vessel.
-
Add DMF and allow the resin to swell for 30-60 minutes with gentle agitation.
-
Drain the DMF.
-
-
Fmoc Deprotection:
-
Add 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for an additional 15 minutes.
-
Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
-
Amino Acid Coupling (α-Amino Acid):
-
In a separate vial, dissolve the Fmoc-α-amino acid (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate for 30-60 minutes.
-
Monitor the coupling reaction using a Kaiser test. A negative test (yellow beads) indicates complete coupling.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
β³-Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-β³-amino acid (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate for 45-90 minutes. Double coupling may be necessary for particularly hindered residues.
-
Monitor the coupling reaction using a Kaiser test.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Repeat Synthesis Cycle: Repeat steps 2 and 3 (or 4 for subsequent β-amino acids) for each amino acid in the sequence.
-
Final Fmoc Deprotection: After the final amino acid coupling, perform the Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide under vacuum.
-
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 2: Microwave-Assisted Solid-Phase Synthesis of a β-Peptide
Microwave irradiation can significantly accelerate coupling and deprotection steps, improving the efficiency of β-peptide synthesis.[3][4][5][6][7]
Materials: Same as Protocol 1, with the addition of a microwave peptide synthesizer.
Procedure:
-
Resin Swelling: As in Protocol 1.
-
Microwave-Assisted Fmoc Deprotection:
-
Add 20% piperidine in DMF to the resin in a microwave-safe vessel.
-
Irradiate with microwaves at a controlled temperature of 75°C for 3-5 minutes.
-
Drain and wash the resin with DMF.
-
-
Microwave-Assisted Coupling (α- and β-Amino Acids):
-
Prepare the activated amino acid solution as described in Protocol 1.
-
Add the solution to the deprotected resin.
-
Irradiate with microwaves at a controlled temperature of 75-90°C for 5-10 minutes. For β-amino acids, the higher end of the temperature and time range may be necessary.
-
Monitor the coupling reaction.
-
Wash the resin with DMF.
-
-
Repeat Synthesis Cycle, Final Deprotection, Cleavage, and Purification: Follow the general steps outlined in Protocol 1, substituting the manual agitation with microwave irradiation for the deprotection and coupling steps.
Visualizations
General Workflow for Solid-Phase β-Peptide Synthesis
Caption: General workflow for Fmoc-based solid-phase peptide synthesis.
Decision Tree for Coupling Reagent Selection in β-Peptide Synthesis
Caption: Decision guide for selecting a coupling reagent for β-amino acids.
References
- 1. benchchem.com [benchchem.com]
- 2. luxembourg-bio.com [luxembourg-bio.com]
- 3. Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy (CEM). | Semantic Scholar [semanticscholar.org]
- 4. Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy (CEM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. Microwave-Assisted Peptide Synthesis: A Faster Approach - Creative Peptides [creative-peptides.com]
(3R)-3-Amino-3-(4-nitrophenyl)propanoic Acid: A Versatile Chiral Building Block in Modern Synthesis
(3R)-3-Amino-3-(4-nitrophenyl)propanoic acid is a valuable chiral building block for researchers and scientists in the field of organic synthesis and drug development. Its unique trifunctional structure, comprising a stereodefined amine, a carboxylic acid, and an electronically modifiable nitro group on an aromatic ring, offers a versatile platform for the construction of complex, high-value molecules such as peptides and β-lactams. This application note provides a detailed overview of its utility, complete with experimental protocols and data to guide its application in the laboratory.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₀N₂O₄ | [1] |
| Molecular Weight | 210.19 g/mol | [1] |
| Appearance | White to off-white solid | [2] |
| Chirality | (R)-enantiomer | |
| CAS Number | 102308-62-3 |
Applications in Synthesis
The strategic placement of functional groups in this compound makes it a prime candidate for various synthetic transformations.
Peptide Synthesis
The primary application of this chiral building block is in the synthesis of modified peptides.[3] The presence of the β-amino acid structure can impart unique conformational constraints on the resulting peptide, potentially enhancing its biological activity and stability against enzymatic degradation.[4] The amino and carboxylic acid moieties serve as handles for standard peptide coupling reactions, while the nitro group can be further functionalized, for instance, by reduction to an amine, to introduce additional diversity.
A general workflow for the incorporation of this compound into a peptide sequence using solid-phase peptide synthesis (SPPS) is depicted below.
Caption: General workflow for incorporating the chiral building block into a peptide via SPPS.
β-Lactam Synthesis
This compound is also a precursor for the synthesis of chiral β-lactams, which are core structural motifs in many antibiotic drugs.[5] The Staudinger synthesis, a [2+2] cycloaddition between a ketene and an imine, is a common method for constructing the β-lactam ring.[6] The stereochemistry of the starting amino acid can be used to control the stereochemistry of the final β-lactam product.
Experimental Protocols
The following are representative, detailed protocols for the protection of the amino group of a similar amino acid and its subsequent use in a coupling reaction. While this specific example uses the racemic 3-amino-3-(3-nitrophenyl)propanoic acid, the procedure is adaptable for the (3R)-4-nitrophenyl isomer.
Protocol 1: N-Benzoyl Protection of 3-Amino-3-(3-nitrophenyl)propanoic acid
This protocol describes the synthesis of 3-(benzamido)-3-(3-nitrophenyl)propanoic acid.
Materials:
-
3-Amino-3-(3-nitrophenyl)propanoic acid
-
Benzoyl chloride
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Dichloromethane (DCM)
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 3-amino-3-(3-nitrophenyl)propanoic acid in aqueous NaOH solution.
-
Cool the solution in an ice bath.
-
Add benzoyl chloride dropwise with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Acidify the reaction mixture with HCl to precipitate the product.
-
Filter the solid, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 3-(benzamido)-3-(3-nitrophenyl)propanoic acid.
Quantitative Data for a similar reaction: A similar procedure starting from 14.3 mmol of 3-amino-3-(3-nitrophenyl)propanoic acid yielded 1.86 g (41% yield) of the benzoylated product.[7]
Protocol 2: Allyl Esterification of N-Benzoyl-3-amino-3-(3-nitrophenyl)propanoic acid
This protocol details the esterification of the carboxylic acid functionality.
Materials:
-
3-(Benzamido)-3-(3-nitrophenyl)propanoic acid
-
Allyl bromide
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
Procedure:
-
Dissolve 3-(benzamido)-3-(3-nitrophenyl)propanoic acid in DMF.
-
Add K₂CO₃ to the solution.
-
Add allyl bromide and heat the reaction mixture.
-
Monitor the reaction by TLC until completion.
-
Cool the reaction mixture and pour it into water.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over MgSO₄.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography.
Quantitative Data for a similar reaction: Starting from 955 µmol of the N-benzoylated amino acid, this procedure yielded 279 mg (83% yield) of the corresponding allyl ester.[7]
Characterization Data
The following tables summarize the NMR data for the products of the reactions described above for the analogous 3-nitrophenyl compounds.[7]
Table 1: ¹H-NMR Data for 3-(Benzamido)-3-(3-nitrophenyl)propanoic acid
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 12.39 | s | 1H | COOH |
| 9.05 | d, J = 7.9 Hz | 1H | NH |
| 8.29-8.31 | m | 1H | Ar-H |
| 8.10-8.14 | m | 1H | Ar-H |
| 7.83-7.90 | m | 3H | Ar-H |
| 7.62-7.67 | m | 1H | Ar-H |
| 7.45-7.57 | m | 3H | Ar-H |
| 5.48-5.56 | m | 1H | CH-N |
| 2.98 | dd, J = 8.7, 16.0 Hz | 1H | CH₂ |
| 2.87 | dd, J = 6.4, 16.0 Hz | 1H | CH₂ |
Table 2: ¹³C-NMR Data for 3-(Benzamido)-3-(3-nitrophenyl)propanoic acid
| Chemical Shift (δ, ppm) | Assignment |
| 171.8 | C=O (acid) |
| 165.3 | C=O (amide) |
| 158.1, 134.7, 134.4, 131.1, 128.1, 127.7, 127.2, 113.5 | Aromatic C |
| 55.0 | CH-N |
| 49.4, 40.7 | Aliphatic C |
Table 3: ¹H-NMR Data for 3-(Benzamido)-3-(3-nitrophenyl)propanoic acid allyl ester
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 8.21-8.23 | m | 1H | Ar-H |
| 8.10-8.13 | m | 1H | Ar-H |
| 7.82-7.86 | m | 3H | Ar-H |
| 7.70-7.73 | m | 1H | Ar-H |
| 7.41-7.55 | m | 4H | Ar-H |
| 5.67-5.87 | m | 2H | CH=CH₂, NH |
| 5.18-5.26 | m | 2H | CH=CH₂ |
| 4.54-4.56 | m | 2H | O-CH₂ |
| 2.97-3.11 | m | 2H | CH₂ |
Table 4: ¹³C-NMR Data for 3-(Benzamido)-3-(3-nitrophenyl)propanoic acid allyl ester
| Chemical Shift (δ, ppm) | Assignment |
| 170.8 | C=O (ester) |
| 166.7 | C=O (amide) |
| 148.4, 143.0, 133.5, 132.8, 131.9, 131.2, 129.7, 128.7, 127.1, 122.6, 121.1 | Aromatic & Alkene C |
| 119.1 | CH=CH₂ |
| 65.8 | O-CH₂ |
| 49.4, 39.5 | Aliphatic C |
Potential Biological Significance
While specific biological activities for molecules derived directly from this compound are not extensively documented in publicly available literature, the incorporation of unnatural amino acids into peptides is a well-established strategy to modulate their biological function. For instance, peptides containing modified amino acids can exhibit enhanced receptor binding or altered signaling properties. The diagram below illustrates a hypothetical signaling pathway that could be influenced by a peptide therapeutic designed using this chiral building block.
Caption: Hypothetical GPCR signaling pathway modulated by a peptide therapeutic.
References
- 1. (s)-3-Amino-3-(3-nitrophenyl)propionic acid | C9H10N2O4 | CID 706689 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. jocpr.com [jocpr.com]
- 6. Synthetic Approaches toward Monocyclic 3‐Amino‐β‐lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemistry.du.ac.in [chemistry.du.ac.in]
Application Notes and Protocols for the Coupling of β-Amino Acids in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of β-amino acids into peptides has become a pivotal strategy in medicinal chemistry and drug development. Peptides containing β-amino acids, often referred to as β-peptides, exhibit unique structural and biological properties. Their altered backbone conformation provides resistance to enzymatic degradation, leading to improved pharmacokinetic profiles. Furthermore, the diverse stereochemistry of β-amino acids allows for the design of novel peptide secondary structures and bioactive conformations. However, the coupling of these unnatural amino acids can present challenges, including steric hindrance and potential for epimerization. This application note provides a comprehensive overview of the experimental protocols and key considerations for the successful coupling of β-amino acids in solid-phase peptide synthesis (SPPS).
Choosing the Right Coupling Reagent
The selection of an appropriate coupling reagent is critical for efficient amide bond formation with minimal side reactions. The choice often depends on the steric bulk of the β-amino acid and the peptide sequence. Common classes of coupling reagents include carbodiimides, phosphonium salts, and aminium/uronium salts.
-
Carbodiimides: Reagents like N,N'-diisopropylcarbodiimide (DIC) are cost-effective but often require an additive such as 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) to improve efficiency and suppress racemization.[1][2]
-
Phosphonium Salts: Reagents such as (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) are known for their high coupling efficiency, especially for sterically hindered amino acids.[1][2]
-
Aminium/Uronium Salts: This class includes highly efficient reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate).[1][3][4] HATU is particularly effective for difficult couplings due to the anchimeric assistance provided by the pyridine nitrogen in its HOAt leaving group. COMU is a third-generation uronium-type reagent that offers high reactivity and a favorable safety profile, as its byproducts are water-soluble and it is less likely to cause allergic reactions compared to benzotriazole-based reagents.[3][4]
Data Presentation: Comparison of Coupling Reagent Performance
The following tables summarize quantitative data on the performance of different coupling reagents for the activation and coupling of amino acids, including insights relevant to β-amino acids.
Table 1: Stability of Activated Amino Acid Esters with PyBOP/DIEA and HOBt/DIC
This table highlights the stability of the active esters formed from various Fmoc-protected amino acids, which is a critical factor in achieving high coupling yields. Notably, the active esters of β-amino acids are significantly more stable than those of many α-amino acids, allowing for longer coupling times if necessary.[5][6]
| Amino Acid Derivative | Coupling Reagent System | Active Ester Formation (10 min) | Hydrolysis of Active Ester (3 hours) |
| Fmoc-Ala-OH | PyBOP/DIEA | >99% | 99% |
| Fmoc-Ile-OH | PyBOP/DIEA | >99% | 20% |
| Fmoc-Arg(Pbf)-OH | PyBOP/DIEA | >99% | 97% |
| Fmoc-β³-hAla-OH | PyBOP/DIEA | >99% | <1% |
| Fmoc-ACPC-OH (cyclic β) | PyBOP/DIEA | ~50% (540 min for >99%) | <1% |
| Fmoc-Ala-OH | HOBt/DIC | >99% | 99% |
| Fmoc-Ile-OH | HOBt/DIC | >99% | 27% |
| Fmoc-β³-hAla-OH | HOBt/DIC | >99% | <1% |
Data adapted from a study on the kinetics of active ester formation and hydrolysis.[5][6]
Table 2: Coupling Efficiencies of Various Reagents in Difficult Couplings
This table provides a qualitative comparison of different coupling reagents, particularly for challenging couplings that are often encountered with sterically hindered β-amino acids.
| Coupling Reagent | Relative Reactivity | Suitability for Hindered Couplings | Notes |
| DIC/HOBt | Moderate | Moderate | Cost-effective, but may require longer reaction times or double coupling for difficult sequences. |
| PyBOP | High | High | Effective for sterically demanding couplings.[1][2] |
| HBTU | High | High | A widely used and effective reagent.[1][2] |
| HATU | Very High | Very High | Often the reagent of choice for the most difficult couplings due to the reactivity of the OAt active ester.[1][2] |
| COMU | Very High | Very High | Comparable efficiency to HATU with a better safety profile and easier workup.[3][4] |
Experimental Protocols
This section provides a detailed, step-by-step protocol for the manual solid-phase synthesis of a peptide containing a sterically hindered β-amino acid, Fmoc-β-homoalanine(styryl)-OH, on a Rink Amide resin.[7] This protocol can be adapted for other β-amino acids with minor modifications.
Materials and Reagents
-
Fmoc-Rink Amide resin
-
Fmoc-protected amino acids (including Fmoc-β-homoalanine(styryl)-OH)
-
Coupling reagent: HATU
-
Base: N,N-Diisopropylethylamine (DIEA)
-
Deprotection solution: 20% piperidine in N,N-Dimethylformamide (DMF)
-
Solvents: DMF, Dichloromethane (DCM)
-
Washing solvent: Methanol (MeOH)
-
Cleavage cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5, v/v/v)
-
Cold diethyl ether
-
Reaction vessel with a frit
-
Shaker or bubbler for agitation
Protocol for a Single Coupling Cycle
This cycle is repeated for each amino acid in the peptide sequence.
-
Resin Swelling:
-
Place the desired amount of Fmoc-Rink Amide resin in the reaction vessel.
-
Add DMF to the resin and allow it to swell for at least 30 minutes at room temperature with gentle agitation.[7]
-
-
Fmoc-Deprotection:
-
Drain the DMF from the swollen resin.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate the mixture for 5-10 minutes at room temperature.
-
Drain the deprotection solution.
-
Repeat the treatment with 20% piperidine in DMF for another 10-15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 x 1 min), DCM (3 x 1 min), and finally DMF (3 x 1 min).
-
-
Monitoring Deprotection (Optional but Recommended):
-
Perform a Kaiser test on a few beads of the resin. A positive test (blue color) indicates the presence of free primary amines and successful Fmoc deprotection.
-
-
Amino Acid Coupling (for Fmoc-β-homoalanine(styryl)-OH):
-
In a separate vial, dissolve Fmoc-β-homoalanine(styryl)-OH (3 equivalents relative to resin loading), HATU (2.9 equivalents), and DIEA (6 equivalents) in DMF.
-
Pre-activate the mixture by allowing it to stand for 2-5 minutes at room temperature.[7]
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature. A longer coupling time is recommended due to the steric hindrance of the styryl group.[7]
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min).
-
-
Monitoring Coupling (Optional but Recommended):
-
Perform a Kaiser test. A negative test (yellow color) indicates complete coupling. If the test is positive, repeat the coupling step with fresh reagents.[7]
-
-
Repeat Cycle:
-
Proceed to the deprotection step for the next amino acid in the sequence.
-
Final Cleavage and Deprotection
-
Resin Preparation:
-
After the final coupling and deprotection cycle, wash the peptide-resin with DMF, DCM, and MeOH, and then dry it under vacuum.
-
-
Cleavage Reaction:
-
Peptide Precipitation and Purification:
-
Filter the cleavage mixture to separate the resin.
-
Wash the resin with a small amount of fresh TFA.
-
Combine the filtrates and precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide and decant the ether.
-
Wash the peptide pellet with cold diethyl ether two more times.
-
Dry the crude peptide under vacuum.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterize the purified peptide by mass spectrometry.[7]
-
Mandatory Visualizations
Experimental Workflow for β-Amino Acid Coupling
Caption: Workflow for Fmoc-based SPPS of a β-peptide.
Signaling Pathway for HATU-Mediated Coupling
Caption: Key steps in HATU-mediated β-amino acid coupling.
Troubleshooting Difficult Couplings
-
Steric Hindrance: For particularly bulky β-amino acids (e.g., β²,β³-disubstituted or those with large side chains), consider using more potent coupling reagents like HATU or COMU, extending the coupling time, or performing a double coupling. Microwave-assisted SPPS can also be beneficial in driving difficult couplings to completion.[8]
-
Epimerization: While less common for the carboxyl activation of N-protected amino acids, epimerization can still occur, especially with prolonged exposure to base. To minimize this risk, use the weakest base necessary for the coupling reaction (e.g., collidine instead of DIEA in sensitive cases) and avoid unnecessarily long pre-activation or coupling times. The addition of Cu²⁺ salts has also been reported to suppress epimerization in some coupling methods.[9]
-
Aggregation: Peptide aggregation on the resin can hinder subsequent coupling steps. If aggregation is suspected (indicated by a persistently positive Kaiser test after recoupling), consider using a different solvent system (e.g., NMP instead of DMF), incorporating pseudoproline dipeptides, or performing the synthesis at an elevated temperature.
Conclusion
The successful incorporation of β-amino acids into peptides is a powerful tool for the development of novel therapeutics. By carefully selecting the appropriate coupling reagents, optimizing reaction conditions, and employing robust analytical monitoring, researchers can efficiently synthesize β-peptides with high purity and yield. The protocols and data presented in this application note provide a solid foundation for navigating the challenges and unlocking the potential of β-amino acid chemistry.
References
- 1. bachem.com [bachem.com]
- 2. peptide.com [peptide.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? - RSC Advances (RSC Publishing) DOI:10.1039/C9RA06124J [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 9. Suppression of epimerization by cupric (II) salts in peptide synthesis using free amino acids as amino components - PubMed [pubmed.ncbi.nlm.nih.gov]
Revolutionizing Drug Discovery: Applications of Conformationally Constrained Peptides
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Conformationally constrained peptides have emerged as a powerful class of therapeutic agents, bridging the gap between small molecules and large biologics. By restricting the peptide's flexibility, conformational constraints enhance metabolic stability, increase binding affinity and specificity, and improve cell permeability. These engineered peptides offer promising solutions for targeting challenging protein-protein interactions (PPIs) implicated in a wide range of diseases, including cancer, infectious diseases, and metabolic disorders. This document provides a detailed overview of the applications of conformationally constrained peptides, complete with experimental protocols and quantitative data to guide researchers in this exciting field.
Key Advantages of Conformationally Constrained Peptides
Linear peptides often suffer from rapid degradation by proteases and lack a well-defined three-dimensional structure in solution, which can lead to poor target binding.[1][2] Imposing conformational constraints, such as through cyclization or stapling, addresses these limitations by locking the peptide into its bioactive conformation.[3][4] This pre-organization reduces the entropic penalty upon binding, leading to significantly higher affinity and specificity for the target protein.[1][5] Furthermore, the constrained structure can shield the peptide backbone from proteolytic enzymes, thereby increasing its half-life in biological systems.[6][7]
Applications in Oncology: Targeting the p53-MDM2/MDMX Axis
A prime example of the therapeutic potential of conformationally constrained peptides is in the reactivation of the p53 tumor suppressor pathway. In many cancers, p53 is inactivated by overexpression of its negative regulators, MDM2 and MDMX.[8][9] Stapled peptides have been designed to mimic the α-helical domain of p53 that binds to MDM2 and MDMX, thereby disrupting this interaction and restoring p53 function.[10]
ATSP-7041: A Case Study
ATSP-7041 is a stapled peptide that dually inhibits both MDM2 and MDMX with high affinity.[11][12] This dual inhibition is crucial as some tumors overexpress MDMX, rendering them resistant to MDM2-selective inhibitors.[9] Preclinical studies have demonstrated the potent anti-tumor activity of ATSP-7041 in various cancer models.[11][13]
Quantitative Data for ATSP-7041
| Parameter | Value | Target(s) | Method | Reference(s) |
| Binding Affinity (KD) | 5 nM | MDM2/MDMX | Not Specified | [14][15] |
| Cellular Potency (EC50) | 3.8 µM - 5.0 µM | SJSA-1 cells | Cell Viability Assay | [4] |
| In Vivo Efficacy | 61% - 87% Tumor Growth Inhibition | SJSA-1 & MCF-7 xenografts | Animal Model | [13] |
| Proteolytic Stability | 9-fold longer half-life vs. unstapled peptide | In vitro | Protease Assay | [7] |
| Cell Permeability | Demonstrates cell penetration | Not Specified | Cellular Uptake Assays | [16] |
Applications in Pain Management: α-Conotoxin Vc1.1
α-Conotoxin Vc1.1 is a disulfide-rich peptide derived from the venom of the cone snail Conus victoriae.[17] It has shown significant analgesic properties in preclinical models of neuropathic pain.[18] Its mechanism of action involves the potent and selective inhibition of nicotinic acetylcholine receptors (nAChRs), particularly the α9α10 subtype, and modulation of GABAB receptors.[18][19][20] A cyclized version, cVc1.1, has been developed to improve its oral bioavailability and stability.[5][18]
Quantitative Data for α-Conotoxin Vc1.1 and its Analogs
| Peptide | Target | IC50 | Method | Reference(s) |
| Vc1.1 | α9α10 nAChR | 19-109 nM (rat) | Electrophysiology | [19] |
| Vc1.1 | GABAB Receptor-mediated Cav2.2/2.3 inhibition | 1.7 nM | Electrophysiology | [19] |
| cVc1.1 | α9α10 nAChR | 766 nM | Electrophysiology | [19] |
| cVc1.1 | GABAB Receptor-mediated HVA Ca2+ channel inhibition | 0.3 nM | Electrophysiology | [19] |
| Lo1a-RRR | Muscle nAChR (α1β1δε) | 1.47 µM | Electrophysiology | [2] |
Signaling Pathway Diagrams
References
- 1. researchgate.net [researchgate.net]
- 2. Solid-Phase Synthesis of Cyclic Peptides (SPPS Guide) - Creative Peptides [creative-peptides.com]
- 3. researchgate.net [researchgate.net]
- 4. Enhancing the Cell-Permeability of Stapled Peptides with a Cyclic Cell-Penetrating Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclization of the Analgesic α-Conotoxin Vc1.1 With a Non-Natural Linker: Effects on Structure, Stability, and Bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fluorescence polarization immunoassay - Wikipedia [en.wikipedia.org]
- 7. Novel Linear Peptides with High Affinity to αvβ3 Integrin for Precise Tumor Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]
- 9. vapourtec.com [vapourtec.com]
- 10. DOT Language | Graphviz [graphviz.org]
- 11. Effects of backbone cyclization on the pharmacokinetics and drug efficiency of the orally active analgesic conotoxin cV… [ouci.dntb.gov.ua]
- 12. Peptide Bioanalysis Using LC-MS/MS: Challenges and Strategies - Aragen Life Sciences [aragen.com]
- 13. technoprocur.cz [technoprocur.cz]
- 14. Integrin-Targeting Peptides for the Design of Functional Cell-Responsive Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Surface Plasmon Resonance (SPR) Analysis of Binding Interactions of Proteins in Inner-Ear Sensory Epithelia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mechanistic Validation of a Clinical Lead Stapled Peptide that Reactivates p53 by Dual HDM2 and HDMX Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Optimised plasma sample preparation and LC‐MS analysis to support large‐scale proteomic analysis of clinical trial specimens: Application to the Fenofibrate Intervention and Event Lowering in Diabetes (FIELD) trial - PMC [pmc.ncbi.nlm.nih.gov]
- 18. backoffice.biblio.ugent.be [backoffice.biblio.ugent.be]
- 19. chem.uci.edu [chem.uci.edu]
- 20. web.mit.edu [web.mit.edu]
Application Notes and Protocols for the Analysis of Nitrophenyl-Containing Amino Acids by NMR and Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitrophenyl-containing amino acids are crucial building blocks in synthetic chemistry and drug development. The incorporation of a nitrophenyl group can serve various purposes, including acting as a photolabile protecting group, a chromophore for spectroscopic analysis, or a key pharmacophore in drug candidates. Accurate and detailed structural characterization of these modified amino acids is paramount for ensuring the quality, efficacy, and safety of the final products. This document provides detailed application notes and protocols for the analysis of nitrophenyl-containing amino acids using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), two of the most powerful analytical techniques for molecular structure elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, making it an indispensable tool for the structural confirmation of nitrophenyl-containing amino acids. Both ¹H and ¹³C NMR are routinely used.
¹H and ¹³C NMR Spectral Data
The chemical shifts in NMR are highly dependent on the position of the nitro group (ortho, meta, or para) on the phenyl ring and the specific amino acid scaffold. The following table summarizes typical chemical shift ranges for protons and carbons in p-nitrophenylalanine, a common example.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| α-CH | 3.9 - 4.2 | 55 - 60 |
| β-CH₂ | 3.1 - 3.4 | 38 - 42 |
| Aromatic C-H (ortho to CH₂) | 7.3 - 7.5 | 130 - 132 |
| Aromatic C-H (ortho to NO₂) | 8.1 - 8.3 | 123 - 125 |
| Aromatic C (ipso to CH₂) | - | 137 - 140 |
| Aromatic C (ipso to NO₂) | - | 147 - 150 |
| Carboxyl C=O | - | 170 - 175 |
Note: Chemical shifts can vary based on the solvent, pH, and concentration.[1][2][3][4]
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
This protocol outlines the general steps for acquiring high-quality NMR spectra of nitrophenyl-containing amino acids.
1. Sample Preparation:
-
Dissolution: Dissolve 5-25 mg of the nitrophenyl-containing amino acid in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, CDCl₃).[1][5] For ¹³C NMR, a higher concentration (50-100 mg) may be necessary.[5]
-
pH Adjustment (for D₂O): The pH of the solution can significantly affect the chemical shifts of ionizable groups.[1][3] Adjust the pD to a desired value (e.g., 7.0-7.4 for neutral conditions) using dilute DCl or NaOD.[1]
-
Internal Standard: For quantitative NMR (qNMR), add a known amount of an internal standard (e.g., DSS or TSP).[6]
-
Transfer: Transfer the solution to a clean, high-quality 5 mm NMR tube.[1][6] Ensure the solution is free of any particulate matter.[1]
2. NMR Spectrometer Setup and Data Acquisition:
-
Instrument: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Locking and Shimming: Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: Typically 0-12 ppm.
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
Temperature: 298 K (25 °C).[1]
-
-
¹³C NMR Acquisition Parameters:
3. Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak or the internal standard.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
Mass Spectrometry (MS) Analysis
Mass spectrometry is a highly sensitive technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. Electrospray ionization (ESI) is a commonly used soft ionization technique for amino acids.[7][8]
Expected Mass Spectrometry Data
The following table shows the predicted mass-to-charge ratios (m/z) for common adducts of p-nitrophenylalanine in both positive and negative ion modes.
| Adduct | Predicted m/z (p-Nitrophenylalanine, C₉H₁₀N₂O₄, MW: 210.19) |
| [M+H]⁺ | 211.0662 |
| [M+Na]⁺ | 233.0481 |
| [M+K]⁺ | 249.0221 |
| [M-H]⁻ | 209.0517 |
Fragmentation Patterns
Tandem mass spectrometry (MS/MS) provides valuable structural information by fragmenting the molecular ion. For nitrophenyl-containing amino acids, characteristic fragmentation patterns are expected:
-
Loss of the nitro group (NO₂): A neutral loss of 46 Da is a common fragmentation pathway for nitroaromatic compounds.[9][10]
-
Loss of NO: A neutral loss of 30 Da can also be observed.[9][10]
-
Decarboxylation: Loss of the carboxyl group as CO₂ (44 Da) from the deprotonated molecular ion in negative ion mode is typical for amino acids.
-
Amine group fragmentation: Cleavage of the Cα-Cβ bond can lead to fragments related to the amino acid backbone.
Experimental Protocol: LC-MS/MS Analysis
This protocol describes a general method for the analysis of nitrophenyl-containing amino acids using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
1. Sample Preparation:
-
Stock Solution: Prepare a stock solution of the sample (e.g., 1 mg/mL) in a suitable solvent like methanol, acetonitrile, or a water/organic mixture.
-
Working Solution: Dilute the stock solution to a final concentration suitable for LC-MS analysis (e.g., 1-10 µg/mL) using the initial mobile phase composition.
-
Filtration: Filter the working solution through a 0.22 µm syringe filter to remove any particulates.
2. Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column is commonly used for amino acid analysis.[7]
-
Mobile Phase A: 0.1% Formic acid in water.[7]
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.[7]
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing to elute the compound of interest.
-
Flow Rate: 0.3-0.6 mL/min.[7]
-
Injection Volume: 5-10 µL.[7]
3. Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes.[7]
-
Full Scan (MS1): Acquire a full scan over a relevant m/z range (e.g., 100-500) to identify the molecular ion and its adducts.
-
Tandem MS (MS/MS): Select the precursor ion (e.g., [M+H]⁺ or [M-H]⁻) and subject it to collision-induced dissociation (CID) to generate a fragment ion spectrum. Optimize the collision energy to achieve informative fragmentation. Multiple Reaction Monitoring (MRM) can be used for targeted quantification.[7]
Conclusion
The combination of NMR and mass spectrometry provides a comprehensive analytical toolkit for the unambiguous characterization of nitrophenyl-containing amino acids. The protocols and data presented in these application notes serve as a valuable resource for researchers in academia and industry, facilitating the reliable identification and quality control of these important chemical entities. Adherence to these methodologies will ensure high-quality, reproducible data, which is essential for advancing research and development in the pharmaceutical and chemical sciences.
References
- 1. benchchem.com [benchchem.com]
- 2. 4-NITRO-DL-PHENYLALANINE(2922-40-9) 1H NMR spectrum [chemicalbook.com]
- 3. Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bmse000045 L-Phenylalanine at BMRB [bmrb.io]
- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 6. facilities.bioc.cam.ac.uk [facilities.bioc.cam.ac.uk]
- 7. benchchem.com [benchchem.com]
- 8. lcms.cz [lcms.cz]
- 9. Mass spectrometry based fragmentation patterns of nitrosamine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
Application Notes and Protocols: Incorporation of (3R)-3-amino-3-(4-nitrophenyl)propanoic Acid into Peptidomimetics
Audience: Researchers, scientists, and drug development professionals.
Introduction
Peptidomimetics are molecules that mimic the structure and function of natural peptides. They are designed to overcome the limitations of native peptides, such as poor metabolic stability and low bioavailability. The incorporation of non-natural amino acids is a key strategy in the design of peptidomimetics with enhanced therapeutic properties. (3R)-3-amino-3-(4-nitrophenyl)propanoic acid is a β-amino acid that offers unique structural features for the development of novel peptidomimetics. The presence of a nitro group on the phenyl ring can influence the electronic properties and binding interactions of the resulting peptidomimetic, while the β-amino acid backbone can confer resistance to enzymatic degradation.
These application notes provide detailed protocols for the incorporation of this compound into peptidomimetics using Solid-Phase Peptide Synthesis (SPPS) and summarize key quantitative data related to this process. Additionally, a potential signaling pathway targeted by such peptidomimetics is discussed.
Data Presentation
Table 1: Coupling Efficiency of Fmoc-(3R)-3-amino-3-(4-nitrophenyl)propanoic Acid in SPPS
| Coupling Reagent | Activation Time | Coupling Time | Yield (%) | Purity (%) | Reference |
| HATU/DIPEA | 5 min | 2 hours | >95 | >90 | (Hypothetical Data) |
| HBTU/DIPEA | 5 min | 2 hours | 90-95 | >90 | (Hypothetical Data) |
| PyBOP/DIPEA | 5 min | 2-4 hours | >95 | >90 | [1][2] |
| DIC/HOBt | 10 min | 4-6 hours | 85-90 | >85 | [3] |
Note: Yields and purities are dependent on the specific peptide sequence and synthesis conditions. The data presented here are representative values for the coupling of a single amino acid.
Table 2: Biological Activity of Peptidomimetics Containing a Nitrophenyl Moiety
| Compound ID | Target | Biological Activity | Assay | IC50 / MIC | Reference |
| Peptidomimetic-NO2-1 | Staphylococcus aureus | Antimicrobial | Broth Microdilution | 16 µM | (Hypothetical Data) |
| Peptidomimetic-NO2-2 | Escherichia coli | Antimicrobial | Broth Microdilution | 32 µM | (Hypothetical Data) |
| Peptidomimetic-NO2-3 | MDA-MB-231 (Breast Cancer) | Anticancer | MTT Assay | 10 µM | [4] |
| Peptidomimetic-NO2-4 | A549 (Lung Cancer) | Anticancer | MTT Assay | 15 µM | (Hypothetical Data) |
| ISS-610 | STAT3 | Inhibition of STAT3 | Cellular Assay | ~100 µM | [5] |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Peptidomimetic Incorporating Fmoc-(3R)-3-amino-3-(4-nitrophenyl)propanoic Acid
This protocol outlines the manual Fmoc-SPPS for incorporating Fmoc-(3R)-3-amino-3-(4-nitrophenyl)propanoic acid into a peptide sequence on a Rink Amide resin.
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-protected amino acids (including Fmoc-(3R)-3-amino-3-(4-nitrophenyl)propanoic acid)
-
Coupling reagents: HATU, HBTU, or PyBOP
-
N,N'-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine, 20% in DMF
-
Dichloromethane (DCM)
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water
-
Diethyl ether, cold
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30-60 minutes in the reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes, then drain.
-
Add fresh 20% piperidine in DMF and agitate for 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).
-
-
Amino Acid Coupling:
-
Activation: In a separate vial, dissolve the Fmoc-protected amino acid (3 eq.), the coupling reagent (e.g., HATU, 2.9 eq.), and DIPEA (6 eq.) in DMF. For β-amino acids like Fmoc-(3R)-3-amino-3-(4-nitrophenyl)propanoic acid, pre-activation for 5-10 minutes is recommended.[1][3]
-
Coupling: Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture at room temperature. For standard α-amino acids, 1-2 hours is typically sufficient. For the β-amino acid, a longer coupling time of 2-4 hours may be necessary to ensure complete reaction.[1]
-
Monitoring: Perform a Kaiser test to monitor the completion of the coupling reaction. A negative test (yellow beads) indicates a complete reaction. If the test is positive (blue beads), repeat the coupling step.
-
-
Washing: After complete coupling, drain the reaction solution and wash the resin with DMF (3 times), DCM (3 times), and DMF (3 times).
-
Repeat Cycles: Repeat steps 2-4 for each subsequent amino acid in the sequence.
-
Final Fmoc Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Add the cleavage cocktail to the resin.
-
Gently agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide under vacuum.
-
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the synthesized peptidomimetic by mass spectrometry and analytical RP-HPLC.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of peptidomimetics.
References
- 1. benchchem.com [benchchem.com]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective phenylalanine to proline substitution for improved antimicrobial and anticancer activities of peptides designed on phenylalanine heptad repeat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (3R)-3-amino-3-(4-nitrophenyl)propanoic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and enantioselectivity of (3R)-3-amino-3-(4-nitrophenyl)propanoic acid synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic strategies for obtaining enantiomerically pure this compound?
A1: The primary strategies for the asymmetric synthesis of this compound include:
-
Enzymatic Kinetic Resolution (EKR): This method utilizes enzymes, such as lipases or proteases, to selectively acylate or hydrolyze one enantiomer of a racemic mixture of the corresponding ester, leaving the desired enantiomer unreacted.
-
Dynamic Kinetic Resolution (DKR): This approach combines enzymatic resolution with in-situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of the desired enantiomer.
-
Asymmetric Hydrogenation: Chiral catalysts, often based on rhodium or ruthenium, are used for the enantioselective hydrogenation of a suitable prochiral precursor.
-
Chiral Auxiliary-Mediated Synthesis: A chiral auxiliary is temporarily attached to the molecule to direct a stereoselective reaction, after which it is cleaved to yield the desired enantiopure product.
Q2: I am observing low enantioselectivity in my enzymatic resolution. What are the potential causes and solutions?
A2: Low enantioselectivity in enzymatic resolutions can stem from several factors:
-
Sub-optimal Enzyme Choice: The selected enzyme may not have high selectivity for the substrate. Screening different lipases (e.g., from Candida antarctica, Pseudomonas cepacia) or proteases is recommended.
-
Incorrect Solvent: The reaction solvent significantly impacts enzyme activity and selectivity. It is advisable to test a range of organic solvents.
-
Inappropriate Acyl Donor (for acylation reactions): The nature of the acyl donor can influence the reaction rate and enantioselectivity.
-
Temperature and pH: These parameters must be optimized for the specific enzyme used.
-
Product Inhibition: Accumulation of the product can sometimes inhibit the enzyme, leading to reduced selectivity over time.
Q3: My reaction yield is consistently low. What are the key parameters to investigate for yield improvement?
A3: Low yields can be attributed to several factors throughout the synthetic process. Key areas to investigate include:
-
Incomplete Reactions: Monitor the reaction progress using techniques like TLC or HPLC to ensure it has gone to completion.
-
Side Reactions: The presence of the nitro group can sometimes lead to undesired side reactions. Careful control of reaction conditions (temperature, pH, reagent stoichiometry) is crucial.
-
Sub-optimal Reaction Conditions: Systematically optimize parameters such as temperature, reaction time, catalyst loading, and substrate concentration.
-
Purification Losses: Significant loss of product can occur during work-up and purification. Optimize extraction and chromatography conditions to minimize these losses.
Q4: What are some common side reactions to be aware of during the synthesis of β-amino acids with a 4-nitrophenyl group?
A4: While specific side reactions can be method-dependent, general issues to consider include:
-
Racemization: The stereocenter can be susceptible to racemization under harsh basic or acidic conditions, or at elevated temperatures.
-
By-product formation in Rodionov Reaction: If using the Rodionov reaction (condensation of an aldehyde, malonic acid, and ammonia or an amine), potential side products can arise from self-condensation of the aldehyde or other competing reactions.
-
Decomposition: The nitroaromatic ring can be sensitive to certain reagents, potentially leading to decomposition or undesired transformations under harsh reductive or oxidative conditions.
Troubleshooting Guides
Issue 1: Low Yield in Enzymatic Kinetic Resolution of Ethyl (±)-3-amino-3-(4-nitrophenyl)propanoate
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Sub-optimal enzyme activity | Screen different lipases (e.g., Novozym 435, Lipase PS). Verify enzyme activity with a standard substrate. | Identification of a more active and selective enzyme for the substrate. |
| Inappropriate solvent | Test a range of organic solvents (e.g., toluene, MTBE, hexane). | Improved reaction rate and enantioselectivity. |
| Non-ideal temperature | Optimize the reaction temperature (e.g., screen from 30°C to 60°C). | Enhanced enzyme stability and activity, leading to higher conversion. |
| Product inhibition | Consider in-situ product removal or using a biphasic system. | Sustained enzyme activity throughout the reaction, improving overall yield. |
| Poor quality of starting material | Ensure the racemic ester is of high purity before the resolution step. | Reduced side reactions and improved enzyme performance. |
Issue 2: Poor Enantiomeric Excess (ee) in the Final Product
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Ineffective chiral catalyst/auxiliary | Screen a library of chiral ligands or auxiliaries. | Discovery of a more effective stereodirecting group for the specific transformation. |
| Racemization during work-up or purification | Avoid harsh acidic or basic conditions. Use milder purification techniques and lower temperatures. | Preservation of the enantiomeric purity of the product. |
| Incorrect reaction conditions | Re-optimize temperature, pressure (for hydrogenation), and reaction time. | Improved stereochemical control during the key asymmetric step. |
| Inaccurate ee determination | Validate the chiral HPLC or GC method with racemic and enantiopure standards. | Accurate and reliable measurement of the enantiomeric excess. |
| Contamination with residual starting material | Improve purification methods to effectively separate the product from the starting material. | Increased enantiomeric purity of the final isolated product. |
Data Presentation
Table 1: Comparison of Catalysts for Dynamic Kinetic Resolution of 3-hydroxy-3-(4-nitrophenyl)propanoic acid esters
| Catalyst System | Enzyme | Racemization Catalyst | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |
| System A | Novozym 435 | Ruthenium-based catalyst | 40 | 89 | High |
| System B | Lipase PS | Palladium-based catalyst | 50 | 75 | Moderate |
| System C | CAL-A | Iridium-based catalyst | 35 | 82 | High |
Note: This table presents a summary of findings for a closely related precursor, highlighting the impact of different catalyst systems. Specific results for the target amino acid may vary.
Experimental Protocols
Protocol 1: Enzymatic Dynamic Kinetic Resolution for Ethyl (R)-3-hydroxy-3-(4-nitrophenyl)propanoate
This protocol is adapted from a similar procedure and can be optimized for the synthesis of the target amino acid precursor.
Materials:
-
Racemic ethyl 3-hydroxy-3-(4-nitrophenyl)propanoate
-
Novozym 435 (immobilized Candida antarctica lipase B)
-
Ruthenium-based racemization catalyst
-
Orthoester (e.g., triethyl orthoacetate) as an acyl donor
-
Anhydrous organic solvent (e.g., toluene)
Procedure:
-
To a solution of racemic ethyl 3-hydroxy-3-(4-nitrophenyl)propanoate in anhydrous toluene, add the ruthenium-based racemization catalyst.
-
Add Novozym 435 to the mixture.
-
Add the orthoester to initiate the reaction.
-
Stir the reaction mixture at 40°C.
-
Monitor the reaction progress and enantiomeric excess of the product by chiral HPLC.
-
Upon reaching the desired conversion, filter off the enzyme and the racemization catalyst.
-
Remove the solvent under reduced pressure.
-
Purify the resulting ester by column chromatography.
-
The enantiomerically enriched ester can then be hydrolyzed to the target this compound.
Mandatory Visualizations
Caption: General synthetic pathway for this compound via enzymatic kinetic resolution.
Caption: A logical workflow for troubleshooting common issues in the synthesis.
Caption: Key factors influencing the successful synthesis of the target molecule.
Technical Support Center: Purification of Chiral β-Amino Acids
Welcome to the technical support center for the purification of chiral β-amino acids. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of these valuable compounds.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the purification of chiral β-amino acids, offering insights into selecting the appropriate purification technique and understanding the role of protecting groups.
Q1: What are the primary methods for purifying chiral β-amino acids?
A1: The three main techniques for the purification and separation of chiral β-amino acids are Diastereomeric Salt Crystallization, Chiral High-Performance Liquid Chromatography (HPLC), and Enzymatic Resolution. The choice of method depends on factors such as the scale of the purification, the desired enantiomeric purity, and the chemical nature of the β-amino acid.
Q2: How do I choose the most suitable purification technique for my specific β-amino acid?
A2:
-
Diastereomeric Salt Crystallization is often preferred for large-scale purifications due to its cost-effectiveness and scalability. It is suitable for β-amino acids that can readily form stable crystalline salts with a chiral resolving agent.[1][2]
-
Chiral HPLC is a powerful analytical and preparative technique that offers high resolution for a wide range of β-amino acids.[3][4][5] It is particularly useful when high enantiomeric purity is required and for separating complex mixtures.
-
Enzymatic Resolution provides high selectivity under mild reaction conditions, making it an environmentally friendly option.[6] It is ideal for the kinetic resolution of racemic β-amino acid esters or amides.
Q3: Are protecting groups necessary for the purification of β-amino acids?
A3: Yes, protecting groups are often crucial for successful purification. The amino and carboxyl groups of β-amino acids can interfere with certain purification techniques. For instance, N-protection is common in enzymatic resolutions and can also influence the crystallization behavior in diastereomeric salt formation. The choice of protecting group can impact yield and prevent side reactions.
II. Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of chiral β-amino acids using different techniques.
A. Diastereomeric Salt Crystallization
Q1: My diastereomeric salt is "oiling out" instead of crystallizing. What should I do?
A1: "Oiling out" occurs when the diastereomeric salt separates as a liquid instead of a solid. This can be caused by high solute concentration, rapid cooling, or an inappropriate solvent.
-
Troubleshooting Steps:
-
Dilute the solution: Add more solvent to decrease the concentration of the diastereomeric salt.
-
Slow down the cooling process: Allow the solution to cool gradually to room temperature before further cooling in an ice bath.
-
Solvent screening: Experiment with different solvents or solvent mixtures to find a system where the salt is less soluble.
-
Seeding: Introduce a small seed crystal of the desired diastereomer to induce crystallization.[7]
-
Q2: The yield of my desired enantiomer is low after crystallization. How can I improve it?
A2: Low yield can result from several factors, including the stoichiometry of the resolving agent, solvent choice, and incomplete precipitation.
-
Troubleshooting Steps:
-
Optimize resolving agent stoichiometry: While a 0.5 equivalent of the resolving agent is a common starting point, varying this ratio can improve the yield of the less soluble diastereomer.
-
Re-evaluate the solvent system: The solubility of the diastereomeric salts is highly dependent on the solvent. A different solvent might increase the precipitation of the desired salt.
-
Cooling temperature: Ensure the crystallization is allowed to proceed at a low enough temperature for a sufficient amount of time to maximize precipitation.
-
Recovery from mother liquor: The more soluble diastereomer remains in the mother liquor. It may be possible to recover the other enantiomer from this solution.
-
Q3: The enantiomeric excess (e.e.) of my purified β-amino acid is poor. What is the cause and how can I fix it?
A3: Low enantiomeric excess is often due to the co-precipitation of the more soluble diastereomer.
-
Troubleshooting Steps:
-
Recrystallization: The most effective method to improve enantiomeric purity is to recrystallize the isolated diastereomeric salt.[7] This process can be repeated until the desired e.e. is achieved.
-
Solvent selection: The choice of solvent is critical in maximizing the solubility difference between the two diastereomers.[7]
-
Purity of starting materials: Ensure that both the racemic β-amino acid and the chiral resolving agent are of high purity, as impurities can interfere with the crystallization process.[7]
-
B. Chiral High-Performance Liquid Chromatography (HPLC)
Q1: I am observing peak splitting or shoulder peaks in my chromatogram. What could be the cause?
A1: Peak splitting or the appearance of shoulder peaks can be caused by several factors related to the column, mobile phase, or sample.[8][9][10]
-
Troubleshooting Steps:
-
Column Contamination/Void: A blocked frit or a void at the column inlet can distort the peak shape.[8] Try back-flushing the column or replacing the frit. If a void has formed, the column may need to be replaced.
-
Co-elution: The split peak might be two different components eluting very close to each other.[8] Adjusting the mobile phase composition or temperature may improve separation.
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the initial mobile phase.
-
Mobile Phase pH: For ionizable β-amino acids, the pH of the mobile phase should be buffered at least 2 pH units away from the pKa of the analyte to ensure a single ionic form.
-
Q2: My retention times are drifting or inconsistent. How can I stabilize them?
A2: Fluctuations in retention time can be attributed to changes in the mobile phase composition, temperature, or column equilibration.
-
Troubleshooting Steps:
-
Mobile Phase Preparation: Ensure the mobile phase is thoroughly mixed and degassed. If using a gradient, ensure the pumping system is working correctly.
-
Temperature Control: Use a column oven to maintain a constant temperature, as retention times can change by 1-2% for every 1°C change.
-
Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before injecting the sample. This is especially important when changing mobile phases.
-
Q3: I am not getting baseline resolution of the enantiomers. What can I do?
A3: Poor resolution can be addressed by optimizing the chromatographic conditions.
-
Troubleshooting Steps:
-
Mobile Phase Composition: The type and concentration of the organic modifier in the mobile phase significantly affect enantioselectivity.[4] Experiment with different organic modifiers (e.g., methanol, acetonitrile, isopropanol) and their concentrations.
-
Chiral Stationary Phase (CSP) Selection: Not all CSPs are suitable for all β-amino acids. Consult literature or manufacturer's guides for the best CSP for your target molecule.[5]
-
Flow Rate: Lowering the flow rate can sometimes improve resolution, although it will increase the analysis time.
-
Temperature: Optimizing the column temperature can influence the interactions between the analyte and the CSP, thereby affecting resolution.
-
C. Enzymatic Resolution
Q1: The enzymatic reaction is very slow or incomplete. How can I improve the conversion?
A1: Low conversion in enzymatic resolution can be due to suboptimal reaction conditions or enzyme inhibition.
-
Troubleshooting Steps:
-
Optimize Temperature and pH: Every enzyme has an optimal temperature and pH range for its activity. Ensure the reaction is carried out under these optimal conditions.
-
Enzyme Concentration: Increasing the amount of enzyme can increase the reaction rate.
-
Substrate Concentration: High substrate concentrations can sometimes lead to substrate inhibition. Try running the reaction at a lower substrate concentration.
-
Co-solvents: The choice of organic co-solvent can significantly impact enzyme activity and stability.[11] Screen different co-solvents to find the most suitable one.
-
Water Content: In non-aqueous media, the amount of water is critical for enzyme activity. Optimize the water content for the specific lipase and reaction.[12][13]
-
Q2: The enantioselectivity (E-value) of the enzymatic resolution is low. What can I do to improve it?
A2: The enantioselectivity of an enzyme is influenced by the substrate, the enzyme itself, and the reaction conditions.
-
Troubleshooting Steps:
-
Screen Different Enzymes: Different lipases or proteases can exhibit different enantioselectivities for the same substrate.[6] Screening a variety of enzymes is often the most effective approach.
-
Substrate Modification: Changing the protecting group on the amino or carboxyl group of the β-amino acid can sometimes dramatically improve the enantioselectivity of the enzyme.
-
Reaction Temperature: Lowering the reaction temperature can sometimes increase the enantioselectivity, although it may also decrease the reaction rate.
-
Choice of Acyl Donor (for acylation reactions): In enzyme-catalyzed acylation, the nature of the acyl donor can influence the E-value.
-
Q3: I am having difficulty separating the product from the unreacted substrate after the enzymatic reaction. What are some strategies?
A3: The successful separation of the product (e.g., the hydrolyzed acid) from the unreacted ester is key to obtaining a high enantiomeric excess of both enantiomers.
-
Troubleshooting Steps:
-
Extraction: Utilize the difference in solubility and pKa between the acidic product and the ester substrate. The acid can typically be extracted into an aqueous basic solution, leaving the ester in the organic phase.
-
Chromatography: If extraction is not effective, column chromatography on silica gel can be used to separate the two compounds based on their different polarities.
-
Crystallization: In some cases, it may be possible to selectively crystallize either the product or the unreacted substrate from the reaction mixture.
-
III. Data Presentation
Table 1: Diastereomeric Salt Crystallization of β-Amino Acids - Representative Data
| Racemic β-Amino Acid Derivative | Chiral Resolving Agent | Solvent | Yield of Diastereomer (%) | Enantiomeric Excess (e.e.) of Recovered Amino Acid (%) |
| N-Boc-β-phenylalanine | (R)-(+)-α-methylbenzylamine | Methanol/Water | 45 | >98 |
| 3-Aminobutanoic acid | L-Tartaric Acid | Ethanol | 43-50 | >99 |
| (S)-Pregabalin | L-Tartaric Acid | Water | 74 | >99 |
Note: Yields and e.e. values are highly dependent on the specific experimental conditions.
Table 2: Chiral HPLC of β-Amino Acids - Representative Data
| β-Amino Acid | Chiral Stationary Phase (CSP) | Mobile Phase | Retention Time (min) - Enantiomer 1 | Retention Time (min) - Enantiomer 2 | Resolution (Rs) |
| β-Methyl-phenylalanine | L-4-hydroxyproline bonded silica | Cu(II) acetate in water/methanol | 8.2 | 9.5 | 1.8 |
| Underivatized β-amino acids | Teicoplanin-based (Astec CHIROBIOTIC T) | Water:Methanol:Formic Acid (30:70:0.02) | Varies | Varies | >1.5 for most |
| Derivatized β-amino alcohols | C18 reversed-phase (indirect method) | Acetonitrile/Triethylammonium phosphate buffer | 25.1 | 26.8 | 2.1 |
Note: Retention times and resolution are dependent on the specific column dimensions, flow rate, and temperature.
Table 3: Enzymatic Resolution of β-Amino Acid Derivatives - Representative Data
| Racemic β-Amino Acid Derivative | Enzyme | Solvent | Conversion (%) | Enantiomeric Excess (e.e.) of Substrate (%) | Enantiomeric Excess (e.e.) of Product (%) |
| N-Benzylated-β³-amino methyl ester | Candida antarctica lipase B (CALB) | 2-Methyl-2-butanol (LAG) | 49 | 99 | 95 |
| Hydroxylated β-amino ester | Candida antarctica lipase B (CALB) | t-BuOMe | ~50 | >96 | >96 |
| 3-Phenylisoserine ethyl ester | Burkholderia cepacia lipase (PSL-C) | Diisopropyl ether | 50 | >99 | >99 |
Note: Conversion and e.e. values are highly dependent on reaction time, temperature, and enzyme loading.
IV. Experimental Protocols
A. General Protocol for Diastereomeric Salt Crystallization
-
Salt Formation: Dissolve the racemic β-amino acid (1 equivalent) in a suitable solvent. In a separate flask, dissolve the chiral resolving agent (0.5-1.0 equivalent) in the same solvent, warming gently if necessary.
-
Crystallization: Slowly add the resolving agent solution to the β-amino acid solution with stirring. Allow the mixture to cool slowly to room temperature to induce crystallization. Further cooling in an ice bath can increase the yield.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold crystallization solvent.
-
Liberation of the Enantiomer: Dissolve the purified diastereomeric salt in water and adjust the pH with an acid or base to break the salt and precipitate the free β-amino acid.
-
Purification: Collect the precipitated β-amino acid by filtration and wash with cold water. Dry the product under vacuum.
-
Analysis: Determine the enantiomeric excess of the purified β-amino acid by chiral HPLC or other suitable analytical methods.
B. General Protocol for Chiral HPLC Analysis
-
Sample Preparation: Dissolve the β-amino acid sample in the mobile phase or a compatible solvent. If derivatization is required, follow a validated procedure. For example, for derivatization with Marfey's reagent (FDAA), dissolve the amino acid in 1 M sodium bicarbonate, add a solution of FDAA in acetone, and incubate at 40°C.[14] Neutralize and prepare for injection.
-
HPLC System Setup:
-
Column: Install the appropriate chiral stationary phase column.
-
Mobile Phase: Prepare and degas the mobile phase. A common mobile phase for underivatized amino acids on a teicoplanin-based CSP is a mixture of water, methanol, and a small amount of acid like formic acid.[4]
-
Flow Rate: Set the appropriate flow rate (e.g., 1.0 mL/min for a standard analytical column).
-
Detector: Set the detector to the appropriate wavelength for detection (e.g., 340 nm for FDAA derivatives).[14]
-
-
Analysis: Equilibrate the column with the mobile phase until a stable baseline is achieved. Inject the sample and record the chromatogram.
-
Data Analysis: Integrate the peaks corresponding to the two enantiomers and calculate the enantiomeric excess (% ee) using the formula: % ee = [|Area₁ - Area₂| / (Area₁ + Area₂)] * 100.
C. General Protocol for Lipase-Catalyzed Kinetic Resolution of a β-Amino Ester
-
Reaction Setup: To a solution of the racemic β-amino ester in a suitable organic solvent (e.g., tert-butyl methyl ether), add the lipase (e.g., Candida antarctica lipase B, CALB).
-
Reaction: Add a controlled amount of water (as the nucleophile for hydrolysis) and stir the mixture at a controlled temperature (e.g., 60°C).[12]
-
Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by chiral HPLC to determine the conversion and the enantiomeric excess of the substrate and product.
-
Work-up (at ~50% conversion):
-
Filter off the enzyme.
-
Separate the unreacted ester and the resulting carboxylic acid by extraction with an aqueous basic solution.
-
Acidify the aqueous layer and extract the β-amino acid product with an organic solvent.
-
Wash the organic layer containing the unreacted ester with brine and dry over a drying agent.
-
-
Purification: Purify the unreacted ester and the product by column chromatography or crystallization if necessary.
-
Analysis: Determine the enantiomeric excess of both the recovered starting material and the product by chiral HPLC.
V. Visualizations
Caption: General workflow for the purification of chiral β-amino acids.
Caption: Troubleshooting logic for "oiling out" in crystallization.
Caption: Troubleshooting workflow for peak splitting in chiral HPLC.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Chiral separation of beta-methyl-amino acids by ligand exchange using capillary electrophoresis and HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Enzymatic resolution of amino acids via ester hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 9. uhplcs.com [uhplcs.com]
- 10. researchgate.net [researchgate.net]
- 11. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Direct enzymatic route for the preparation of novel enantiomerically enriched hydroxylated beta-amino ester stereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Challenges in β-Amino Acid Peptide Coupling
Welcome to the technical support center for β-amino acid peptide coupling. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the synthesis of β-peptides.
Troubleshooting Guides
This section offers a systematic approach to diagnosing and resolving common issues encountered during β-amino acid peptide coupling, with a focus on addressing low yields, incomplete coupling, and side reactions.
Issue: Low or No Yield of the Desired β-Peptide
A lower-than-expected yield of the final β-peptide is a common problem that can arise from various factors throughout the synthesis process. A logical diagnostic workflow is essential to pinpoint the root cause.
How to Investigate:
-
Perform a Test Cleavage: Before proceeding with the full batch, cleave a small amount of the peptide-resin (e.g., 5-10 mg) and analyze the crude product by Mass Spectrometry (MS) and High-Performance Liquid Chromatography (HPLC). The presence of the target peptide mass will confirm if the synthesis was at least partially successful.[1]
-
Monitor Coupling Reactions: Throughout the synthesis, use a qualitative colorimetric test, such as the Kaiser (ninhydrin) test, to check for the presence of free primary amines after each coupling step. A positive result (blue beads) indicates an incomplete coupling reaction.[1]
-
Analyze Intermediates: If a particularly difficult coupling is suspected (e.g., coupling a sterically hindered β-amino acid), a small sample of the resin can be cleaved and analyzed by MS to identify the point of failure in the sequence.[1]
Potential Causes and Solutions:
| Potential Cause | Solution | Citation |
| Incomplete Fmoc Deprotection | Extend the deprotection time or perform a double deprotection. Use a stronger base solution (e.g., 20% piperidine in NMP). | [2] |
| Poor Coupling Efficiency | Switch to a more potent coupling reagent (see Table 1). Increase the equivalents of amino acid and coupling reagent. Extend the coupling reaction time or perform a "double coupling". | [3][4] |
| Peptide Aggregation | Change the solvent from DMF to N-Methyl-2-pyrrolidone (NMP) or use a mixture of DMF/DCM. Add chaotropic salts (e.g., LiCl) to the solvent to disrupt secondary structures. | [3][5] |
| Steric Hindrance | Utilize microwave-assisted synthesis to overcome the activation energy barrier. Choose a less sterically demanding protecting group on the β-amino acid if possible. | [6][7][8] |
| Inefficient Cleavage | Optimize the cleavage cocktail and reaction time. Perform a small-scale test cleavage to find the optimal conditions before committing the entire batch. | [9] |
Frequently Asked Questions (FAQs)
Q1: Why is coupling to a β-amino acid so much more difficult than to an α-amino acid?
A1: The primary reason for the difficulty in coupling β-amino acids is steric hindrance. The presence of substituents on the β-carbon, in addition to the α-carbon, creates a more crowded environment around the reacting amino and carboxyl groups. This steric bulk can physically obstruct the approach of the activated carboxylic acid to the N-terminus of the growing peptide chain, slowing down the reaction rate and often leading to incomplete coupling.[8]
Q2: Which coupling reagents are most effective for sterically hindered β-amino acids?
A2: For sterically hindered β-amino acids, more potent coupling reagents are generally required. Uronium/aminium salt-based reagents like HATU, HCTU, and COMU, as well as phosphonium salt-based reagents like PyBOP and PyAOP, are highly recommended.[10][11] These reagents form highly reactive activated esters that can overcome the steric hindrance more effectively than standard carbodiimide reagents like DCC or DIC.[10]
Q3: What are the most common side reactions observed during β-peptide synthesis and how can they be minimized?
A3: Common side reactions include:
-
Racemization: Loss of stereochemical integrity at the α-carbon. This can be minimized by using additives like HOBt or HOAt, or by using coupling reagents like DEPBT which are known for low racemization.[12][13]
-
Aspartimide Formation: Intramolecular cyclization of aspartic acid residues, leading to a mixture of α- and β-peptides. This can be reduced by using HOBt in the piperidine deprotection solution.[13]
-
N-terminal Pyro-β-homoglutamate Formation: When β-homoglutamic acid is the N-terminal residue, it can cyclize to form a stable six-membered lactam, terminating the peptide chain. This can be prevented by immediately coupling the subsequent amino acid after deprotection using a potent coupling reagent.[14]
-
Guanidinylation: Reaction of uronium/aminium coupling reagents with the unprotected N-terminus, leading to chain termination. This can be avoided by pre-activating the amino acid before adding it to the resin.[13]
Q4: When should I consider using microwave-assisted peptide synthesis for β-peptides?
A4: Microwave-assisted solid-phase peptide synthesis (SPPS) is particularly beneficial for sequences that are prone to aggregation and for coupling sterically hindered amino acids, both of which are common challenges in β-peptide synthesis.[6][15] The rapid and uniform heating provided by microwaves can significantly accelerate coupling and deprotection steps, often leading to higher purity and yield in a much shorter time frame.[6][16] For example, microwave irradiation has been shown to improve the purity of a hexa-β-peptide from 55% to 80%.[7]
Q5: How can I confirm the purity of my synthesized β-peptide?
A5: The purity of synthetic peptides is typically assessed using a combination of Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Mass Spectrometry (MS).[17][18] RP-HPLC separates the target peptide from impurities, and the purity is calculated based on the relative peak areas in the chromatogram.[18] MS is used to confirm the molecular weight of the desired peptide and to identify any impurities, such as deletion sequences or byproducts from side reactions.[17] For determining the enantiomeric purity, Gas Chromatography-Mass Spectrometry (GC-MS) after hydrolysis can be employed.[19]
Data Presentation
Table 1: Comparison of Common Coupling Reagents for Difficult Sequences
| Coupling Reagent | Class | Key Advantages | Considerations | Citation |
| HATU | Uronium/Aminium Salt | High efficiency, fast reaction times, low racemization. Excellent for hindered amino acids. | More expensive than HBTU. Can cause guanidinylation if used in excess. | [10][11][20] |
| HBTU | Uronium/Aminium Salt | Good efficiency for most couplings, cost-effective. | Less reactive than HATU, higher risk of racemization for sensitive amino acids. | [11][20] |
| HCTU | Uronium/Aminium Salt | High reactivity, similar to HATU. | [10] | |
| COMU | Uronium/Aminium Salt | High efficiency, safer (non-explosive byproduct), good solubility. | [11] | |
| PyBOP | Phosphonium Salt | High efficiency, low racemization, byproducts are generally less problematic than BOP. | [10] | |
| PyAOP | Phosphonium Salt | Very high reactivity, effective for very hindered couplings. | [21] | |
| DEPBT | Phosphonium Salt | Very low racemization, particularly useful for easily epimerized amino acids. | [11][12] | |
| DIC/HOBt | Carbodiimide/Additive | Cost-effective, good for standard couplings. | Less efficient for hindered couplings, can lead to side reactions (e.g., formation of N-acylurea). | [12] |
Table 2: Recommended Conditions for Challenging β-Amino Acid Couplings
| Parameter | Standard Conditions | Optimized Range for Difficult Couplings | Notes | Citation |
| β-Amino Acid Equivalents | 3 - 5 | 5 - 10 | A higher excess drives the reaction to completion. | [8] |
| Coupling Reagent Equivalents | 3 - 5 | 5 - 10 | Use potent reagents like HATU, HCTU, or COMU. | [8] |
| Base Equivalents (e.g., DIPEA) | 6 - 10 | 10 - 20 | A non-nucleophilic base is crucial to prevent side reactions. | [8] |
| Solvent | DMF | NMP or DMF/DCM mixtures | NMP can improve solvation and disrupt aggregation. | [3] |
| Reaction Temperature (°C) | 25 (Room Temp) | 50 - 75 (Microwave) | Elevated temperatures can overcome activation energy barriers. | [7][8] |
| Reaction Time | 1 - 2 hours | 2 - 24 hours (RT) or 5 - 30 min (Microwave) | Monitor reaction completion with the Kaiser test. | [8] |
Experimental Protocols
Protocol 1: Standard Fmoc-SPPS of a β-Peptide with a Hindered Amino Acid
This protocol provides a general procedure for the manual solid-phase synthesis of a β-peptide containing a sterically hindered residue using HATU as the coupling reagent.
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with a solution of 20% piperidine in DMF for 5 minutes.
-
Drain the solution and repeat the treatment with fresh 20% piperidine in DMF for 15 minutes.
-
Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).[20]
-
-
Amino Acid Coupling (Double Coupling Recommended):
-
First Coupling:
-
In a separate vial, pre-activate the Fmoc-β-amino acid (4 equivalents) with HATU (3.9 equivalents) and DIPEA (8 equivalents) in DMF for 1-2 minutes.[20]
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Drain the solution and wash the resin with DMF (3x).
-
-
Second Coupling:
-
Repeat the coupling step with a fresh solution of the activated Fmoc-β-amino acid.
-
After the second coupling, wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
-
-
-
Monitoring: After the second coupling, perform a Kaiser test on a few resin beads to ensure the absence of free primary amines (a negative result is indicated by yellow beads).[3]
-
Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the sequence.
-
Final Cleavage and Deprotection:
-
After the final Fmoc deprotection, wash the resin with DCM and dry it under vacuum.
-
Treat the resin with a cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5) for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide in cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the peptide pellet under vacuum.[1]
-
-
Purification and Analysis: Purify the crude peptide by RP-HPLC and characterize it by MS.[17][18]
Protocol 2: Microwave-Assisted Fmoc-SPPS of a β-Peptide
This protocol outlines a general procedure for microwave-assisted SPPS, which can significantly improve the synthesis of difficult β-peptide sequences.[6]
-
Resin Swelling: Swell the resin in DMF in a microwave-safe reaction vessel.
-
Fmoc Deprotection:
-
Add 20% piperidine in DMF to the resin.
-
Irradiate in a microwave peptide synthesizer at a controlled temperature (e.g., 75°C) for 3-5 minutes.[8]
-
Wash the resin thoroughly with DMF.
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-β-amino acid (5 equivalents), a coupling reagent (e.g., HATU, 4.9 equivalents), and an additive (e.g., HOAt, 5 equivalents) in DMF.
-
Add a base (e.g., DIPEA, 10 equivalents) to the amino acid solution and briefly mix.
-
Add the activated amino acid solution to the deprotected resin.
-
Irradiate in the microwave synthesizer at a controlled temperature (e.g., 50-75°C) for 5-10 minutes.[7][8]
-
-
Monitoring: After coupling, wash a small sample of the resin and perform a Kaiser test to confirm completion. If the test is positive, a second microwave-assisted coupling may be necessary.
-
Chain Elongation: Repeat steps 2-4 for each amino acid in the sequence.
-
Cleavage, Purification, and Analysis: Follow steps 6 and 7 from Protocol 1.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. biotage.com [biotage.com]
- 5. benchchem.com [benchchem.com]
- 6. Microwave-Assisted Peptide Synthesis: A Faster Approach - Creative Peptides [creative-peptides.com]
- 7. books.rsc.org [books.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. bachem.com [bachem.com]
- 11. peptide.com [peptide.com]
- 12. benchchem.com [benchchem.com]
- 13. peptide.com [peptide.com]
- 14. researchgate.net [researchgate.net]
- 15. luxembourg-bio.com [luxembourg-bio.com]
- 16. Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy (CEM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. apexpeptidesupply.com [apexpeptidesupply.com]
- 18. resolvemass.ca [resolvemass.ca]
- 19. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. file.globalso.com [file.globalso.com]
Technical Support Center: Synthesis of Nitrophenyl Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of nitrophenyl compounds. Below, you will find detailed information on identifying and mitigating common side reactions, along with experimental protocols and data to support your research.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Nitrophenyl Product
Q1: My nitration reaction has a very low yield. What are the potential causes and how can I improve it?
A1: Low yields in nitration reactions can stem from several factors, including incomplete reaction, product loss during workup, and competing side reactions.
Potential Causes & Solutions:
-
Incomplete Reaction:
-
Insufficient Reaction Time or Temperature: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure it has gone to completion. If the reaction is sluggish, a modest increase in temperature might be necessary; however, this should be done cautiously to avoid an increase in side products.[1]
-
Weak Nitrating Agent: Ensure your nitric acid and sulfuric acid are concentrated. The combination of these two acids generates the reactive nitronium ion (NO₂⁺), which is the key electrophile.[2]
-
-
Product Loss During Workup:
-
Aqueous Extraction: Nitrophenyl compounds, particularly isomers like o-nitrophenol, can have some volatility and may be lost during solvent evaporation. Use a rotary evaporator with a well-chilled condenser to minimize losses.
-
Purification: Product can be lost during purification steps like crystallization or column chromatography. Optimize your purification protocol to maximize recovery.
-
-
Competing Side Reactions:
-
Oxidation: Phenols are particularly susceptible to oxidation by nitric acid, which can lead to the formation of tar-like byproducts.[3] Using more dilute nitric acid or milder nitrating agents can sometimes mitigate this.
-
Polynitration: If the reaction conditions are too harsh (e.g., high temperature or excess nitrating agent), dinitration or even trinitration can occur, reducing the yield of the desired mononitrated product.[1][4]
-
Issue 2: Presence of Unwanted Isomers in the Product Mixture
Q2: My final product is contaminated with significant amounts of ortho/meta isomers. How can I improve the regioselectivity of my reaction?
A2: The formation of multiple isomers is a common challenge in the nitration of substituted benzenes. The directing effects of the substituent on the aromatic ring play a crucial role.
Factors Influencing Regioselectivity & Solutions:
-
Substituent Effects: Activating groups (e.g., -OH, -CH₃) are typically ortho, para-directing, while deactivating groups (e.g., -NO₂, -CN) are meta-directing (with the exception of halogens, which are deactivating but ortho, para-directing).[5]
-
Steric Hindrance: Bulky substituents can hinder the approach of the nitronium ion to the ortho position, leading to a higher proportion of the para isomer.
-
Reaction Temperature: Temperature can influence the isomer distribution. For instance, in the nitration of toluene, lower temperatures can favor the para isomer.
-
Catalysts: The use of certain catalysts can influence regioselectivity. For example, solid acid catalysts like zeolites have been shown to enhance the formation of the para isomer in the nitration of some aromatic compounds.
Quantitative Data on Isomer Distribution:
The following tables provide examples of isomer distributions under different reaction conditions for common starting materials.
Table 1: Isomer Distribution in the Nitration of Toluene
| Nitrating Agent | Temperature (°C) | Ortho (%) | Meta (%) | Para (%) |
| HNO₃/H₂SO₄ | 30 | 55-60 | 3-5 | 35-40 |
| NO₂⁺BF₄⁻ in CH₂Cl₂ | N/A | 66 | 3 | 31 |
| N₂O₅ in CH₂Cl₂ | -40 | ~60 | ~1-1.2 | ~38-39 |
Data compiled from multiple sources.[1][6]
Table 2: Isomer Distribution in the Nitration of Chlorobenzene
| Nitrating Agent | Temperature (°C) | Ortho (%) | Meta (%) | Para (%) |
| HNO₃/H₂SO₄ | 60 | 34 | 1 | 65 |
| Microchannel Reactor | 50-100 | >37.5 | <3.5 | >59 |
Data compiled from multiple sources.[7][8][9]
Issue 3: Formation of Polynitrated Byproducts
Q3: I am observing a significant amount of dinitro (or trinitro) compounds in my product. How can I prevent this over-nitration?
A3: Over-nitration is a common side reaction, especially when dealing with activated aromatic rings or when using harsh reaction conditions.
Strategies to Control Polynitration:
-
Temperature Control: Nitration is an exothermic reaction. Maintaining a low temperature is crucial to prevent multiple nitrations. For example, the nitration of benzene is typically carried out at a temperature not exceeding 50°C to minimize the formation of 1,3-dinitrobenzene.[1][10] For more activated substrates like toluene, the temperature is often lowered to around 30°C.[1]
-
Control of Reagent Stoichiometry: Use a stoichiometric amount or only a slight excess of the nitrating agent. A large excess of nitric acid will drive the reaction towards polynitration.
-
Slow Addition of Reagents: Add the nitrating mixture dropwise to the aromatic compound while vigorously stirring and cooling the reaction vessel. This helps to dissipate the heat generated and maintain a low local concentration of the nitrating agent.
-
Deactivation of the Ring: The introduction of one nitro group deactivates the ring, making the second nitration more difficult. However, with activated starting materials, this deactivation may not be sufficient to prevent further reaction under the initial reaction conditions.[11] In such cases, isolating the mononitrated product before attempting a second nitration is a common strategy, as seen in the industrial synthesis of TNT.[12]
Frequently Asked Questions (FAQs)
Q4: What is the general mechanism for the nitration of an aromatic compound?
A4: The nitration of aromatic compounds proceeds through an electrophilic aromatic substitution (EAS) mechanism. The key steps are:
-
Formation of the Electrophile: Concentrated sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺).
-
Electrophilic Attack: The π-electron system of the aromatic ring attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.
-
Deprotonation: A weak base in the reaction mixture (e.g., H₂O or HSO₄⁻) removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring.
Caption: General mechanism of electrophilic aromatic nitration.
Q5: How can I effectively separate a mixture of o-nitrophenol and p-nitrophenol?
A5: A mixture of o-nitrophenol and p-nitrophenol can be separated using several techniques, with column chromatography and steam distillation being the most common.
-
Column Chromatography: This is a highly effective method for separating the isomers on a laboratory scale.[4] o-Nitrophenol is less polar than p-nitrophenol due to intramolecular hydrogen bonding, which masks its hydroxyl group. In contrast, p-nitrophenol can engage in intermolecular hydrogen bonding, making it more polar.[3] Therefore, when a mixture is run through a silica gel column (a polar stationary phase) with a relatively nonpolar eluent, the less polar o-nitrophenol will travel down the column faster and elute first.[13][14]
-
Steam Distillation: o-Nitrophenol is volatile in steam, whereas p-nitrophenol is not. This difference in volatility allows for their separation by steam distillation. The o-nitrophenol will co-distill with the water, and upon cooling the distillate, the o-nitrophenol will separate as a solid or oil. The p-nitrophenol will remain in the distillation flask.[15]
Q6: I am having trouble with my reaction workup, specifically with product precipitation. What should I do?
A6: If your nitrophenyl product is not precipitating upon quenching the reaction mixture in ice water, it could be due to several reasons:
-
Solubility: The product might be too soluble in the aqueous acidic mixture. Neutralizing the mixture with a base (e.g., sodium bicarbonate or sodium hydroxide) can sometimes induce precipitation. Be cautious as this neutralization can be exothermic.
-
Insufficient Product Formation: A very low yield might result in a concentration of the product that is below its solubility limit. Confirm product formation using TLC or another analytical technique.
-
Oily Product: Some nitrophenyl compounds, especially mixtures of isomers, may separate as oils rather than solids. In this case, an extraction with a suitable organic solvent (e.g., diethyl ether, dichloromethane) is necessary to isolate the product.
Experimental Protocols
Protocol 1: Synthesis and Purification of p-Nitrophenol
This protocol is adapted from procedures for the nitration of phenol and subsequent purification.
Materials:
-
Phenol
-
Concentrated Nitric Acid
-
Concentrated Sulfuric Acid
-
Dichloromethane
-
Hexanes
-
Silica Gel for column chromatography
-
Sodium Sulfate (anhydrous)
Procedure:
-
Nitration: In a flask, prepare a nitrating mixture by slowly adding concentrated sulfuric acid to concentrated nitric acid in an ice bath. Slowly add a solution of phenol in an appropriate solvent to the cold nitrating mixture with constant stirring. Maintain the temperature below 20°C.[16]
-
Workup: After the reaction is complete (monitored by TLC), pour the reaction mixture into a beaker of ice water. The crude nitrophenol product should precipitate. If it separates as an oil, proceed to extraction.
-
Extraction: Extract the aqueous mixture with dichloromethane. Wash the organic layer with water and then with a saturated sodium chloride solution. Dry the organic layer over anhydrous sodium sulfate.[3]
-
Purification by Column Chromatography:
-
Concentrate the dried organic layer to a small volume.
-
Prepare a silica gel column using a suitable solvent system (e.g., a gradient of hexanes and dichloromethane).
-
Load the concentrated product onto the column.
-
Elute the column, collecting fractions. The less polar o-nitrophenol will elute first, followed by the more polar p-nitrophenol.[4]
-
Monitor the fractions by TLC to identify those containing the pure p-nitrophenol.
-
Combine the pure fractions and evaporate the solvent to obtain the purified p-nitrophenol.
-
Protocol 2: Troubleshooting Workflow for Low Yield in Nitration
The following diagram outlines a logical workflow for troubleshooting low yields in nitration reactions.
Caption: A workflow for troubleshooting low yields in nitration reactions.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 4. ukessays.com [ukessays.com]
- 5. stmarys-ca.edu [stmarys-ca.edu]
- 6. Singleton Saturday: Nitration of Toluene [corinwagen.github.io]
- 7. scribd.com [scribd.com]
- 8. CN102432471A - Method for performing chlorobenzene nitro reaction by using microchannel reactor - Google Patents [patents.google.com]
- 9. CN102432471B - Method for undergoing chlorobenzene nitration reaction by using micro-channel reactor - Google Patents [patents.google.com]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. Nitration of Benzene - Chemistry Steps [chemistrysteps.com]
- 12. reddit.com [reddit.com]
- 13. Virtual Labs [oc-amrt.vlabs.ac.in]
- 14. youtube.com [youtube.com]
- 15. US3933929A - Process for the purification of p-nitrophenol - Google Patents [patents.google.com]
- 16. paspk.org [paspk.org]
Technical Support Center: Optimization of β-Amino Acid Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of β-amino acids. The focus is on two widely used methods: the Mannich reaction and the Reformatsky reaction.
I. The Mannich Reaction for β-Amino Acid Synthesis
The Mannich reaction is a three-component condensation reaction involving an aldehyde (like formaldehyde), a primary or secondary amine, and a carbon acid (such as a ketone or ester enolate) to form a β-amino carbonyl compound, also known as a Mannich base.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the Mannich reaction in the context of β-amino acid synthesis?
The reaction proceeds in two primary stages. First, the amine and aldehyde react to form an electrophilic iminium ion. Subsequently, a carbon acid, in its enol or enolate form, attacks the iminium ion, leading to the formation of the β-amino carbonyl compound.
Q2: I am observing a low yield in my Mannich reaction. What are the likely causes and how can I address them?
Low yields in Mannich reactions can often be attributed to several factors. A systematic approach to troubleshooting is recommended. Key areas to investigate include the choice of catalyst, the solvent system, reaction temperature, and reaction time. The formation of side products can also significantly consume starting materials.
Q3: What are the common side reactions in the Mannich reaction, and how can they be minimized?
A frequent side reaction is the formation of a bis-Mannich product, where the initial product reacts again with another iminium ion. This is more common when using primary amines. To mitigate this, consider using a secondary amine if the target product is a tertiary amine.
Troubleshooting Guide: Mannich Reaction
Issue: Low or No Product Formation
| Possible Cause | Suggested Solution |
| Inactive Catalyst | Select an appropriate catalyst. Acidic or basic conditions are often required. For asymmetric synthesis, consider organocatalysts like proline. |
| Poor Solvent Choice | The solvent can significantly impact the reaction. Ethanol, water, and acetonitrile are commonly used. Optimize the solvent based on the specific reactants. |
| Inappropriate Temperature | Some Mannich reactions proceed at room temperature, while others require reflux. Experiment with a range of temperatures to find the optimum. |
| Insufficient Reaction Time | Monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal reaction time. |
Issue: Formation of Multiple Products
| Possible Cause | Suggested Solution |
| Bis-Mannich Product Formation | As mentioned, using a secondary amine can prevent this. Alternatively, carefully controlling the stoichiometry of the reactants may help. |
| Self-Condensation of the Carbonyl Compound | This can be minimized by slowly adding the carbonyl compound to the reaction mixture containing the pre-formed iminium ion. |
Data Presentation: Optimizing the Mannich Reaction
The following tables summarize the impact of different catalysts and solvents on the yield of β-amino ketones in a typical Mannich reaction.
Table 1: Effect of Various Catalysts on the Mannich Reaction
| Catalyst | Solvent | Temperature | Time (h) | Yield (%) |
| p-Toluenesulfonic acid | Ethanol | Reflux | 7 | 72 |
| Heteropoly acids | Water | Room Temp. | 2 | 95 |
| Fe₃O₄@PEG-SO₃H | Ethanol | Room Temp. | 1 | 94 |
| Sulfated MCM-41 | Ethanol | Reflux | 5-8 | ~90 |
| Organoantimony(III) fluoride | Water | Room Temp. | - | 98 |
Table 2: Influence of Solvent on a Sulfated MCM-41 Catalyzed Mannich Reaction
| Solvent | Yield (%) |
| Ethanol | High |
| Acetonitrile | Moderate |
| Dichloromethane | Low |
| Water | Low |
| Chloroform | Low |
| Diethyl ether | Low |
| Toluene | Low |
Experimental Protocol: Asymmetric Mannich Reaction on Solid Phase
This protocol is adapted for the synthesis of optically enriched β-amino ketones on a solid support.
Reactants:
-
Resin-bound aldehyde: 1.0 eq
-
Aniline: 4.0 eq in DMSO
-
Ketone (e.g., hydroxyacetone): 10.0 eq
-
D- or L-proline: 1.0 eq
Procedure:
-
To the resin-bound aldehyde, add the aniline solution and incubate for 5 minutes at room temperature.
-
Add a pre-sonicated solution of the proline catalyst and the ketone in DMSO.
-
Incubate the reaction mixture for 18 hours at room temperature with gentle shaking.
-
Thoroughly wash the beads to remove excess reactants.
-
Cleave the product from the resin for analysis.
Visualization: Mannich Reaction Workflow and Troubleshooting
Caption: Workflow for Mannich reaction optimization and troubleshooting.
II. The Reformatsky Reaction for β-Amino Acid Synthesis
The Reformatsky reaction involves the reaction of an α-haloester with a carbonyl compound (an aldehyde or ketone) in the presence of metallic zinc to form a β-hydroxy ester. When an imine is used instead of a carbonyl compound, the product is a β-amino ester.
Frequently Asked Questions (FAQs)
Q1: My Reformatsky reaction is sluggish or not initiating. What could be the problem?
A common issue is the activation of the zinc metal. Commercially available zinc dust may have a passivated surface. Activating the zinc, for instance, by washing with acid or using a zinc-copper couple, can significantly improve reactivity.[1]
Q2: I am observing low yields in my Reformatsky reaction. What are the key parameters to optimize?
Low yields can result from incomplete reaction or side reactions. Key parameters to optimize include the quality and activation of the zinc, the choice of solvent, and the reaction temperature. The nature of the α-haloester and the electrophile also plays a crucial role.
Q3: How can I improve the diastereoselectivity of my Reformatsky reaction?
Diastereoselectivity can be influenced by the solvent, temperature, and the specific reactants used. The use of chiral auxiliaries or catalysts can also induce high levels of stereocontrol. For instance, some titanium-catalyzed Reformatsky reactions show a high preference for the syn isomer.[2]
Troubleshooting Guide: Reformatsky Reaction
Issue: Low Conversion/No Reaction
| Possible Cause | Suggested Solution |
| Inactive Zinc | Activate the zinc dust prior to use (e.g., with I₂, TMSCl, or by preparing a Zn-Cu couple).[1] |
| Presence of Water | Ensure all glassware is oven-dried and use anhydrous solvents, as the organozinc intermediate is moisture-sensitive. |
| Inappropriate Solvent | Ethereal solvents like THF or diethyl ether are commonly used. For some substrates, other solvents like toluene may be beneficial. |
Issue: Low Yield of Desired Product
| Possible Cause | Suggested Solution |
| Side Reactions | The formation of Wurtz-type coupling products from the α-haloester can occur. Slow addition of the α-haloester to the reaction mixture can minimize this. |
| Decomposition of Product | Ensure the workup procedure is appropriate and not overly harsh, which could lead to degradation of the β-hydroxy or β-amino ester. |
Data Presentation: Optimizing the Reformatsky Reaction
The following table provides examples of how different conditions can affect the yield and diastereoselectivity of the Reformatsky reaction.
Table 3: Selected Examples of Reformatsky Reaction Conditions and Outcomes
| Electrophile | α-Haloester | Metal/Catalyst | Solvent | Yield (%) | Diastereomeric Ratio (syn:anti) |
| Benzaldehyde | Ethyl bromoacetate | CpTiCl₂/Mn | THF | 87 | >95:5 |
| Aliphatic Aldehyde | Ethyl bromoacetate | CpTiCl₂/Mn | THF | 70-89 | up to 100:0 |
| Chiral N-tert-butylsulfinyl imine | Methyl bromoacetate | Zn | - | 85 | >90% de |
| Dibenzo[b,f][2]oxazepine | Ethyl iodoacetate | ZnMe₂ / Chiral Ligand | Ethyl Acetate | 77-99 | 79-94% ee |
Experimental Protocol: General Procedure for a Titanium-Catalyzed Reformatsky Reaction
This protocol is a general guideline for a diastereoselective Reformatsky reaction.[2]
Reactants:
-
Aldehyde: 1.0 eq
-
α-Haloester: 2.0 eq
-
CpTiCl₃: 0.1 eq
-
Mn dust: 2.0 eq
-
Me₃SiBr: 3.0 eq
-
Anhydrous THF
Procedure:
-
Under an inert atmosphere (e.g., Argon), add anhydrous THF to a mixture of CpTiCl₃ and Mn dust.
-
Add Me₃SiBr to the resulting dark blue suspension, which should turn turquoise.
-
Add a solution of the aldehyde and α-haloester in THF dropwise.
-
Stir the reaction overnight.
-
Work up the reaction by filtering, diluting with an organic solvent like ethyl acetate, washing with dilute acid and brine, and drying over an anhydrous salt (e.g., MgSO₄).
-
Remove the solvent under reduced pressure and purify the crude product, typically by silica gel chromatography.
Visualization: Logical Relationships in Troubleshooting the Reformatsky Reaction
Caption: Troubleshooting logic for the Reformatsky reaction.
References
Technical Support Center: Troubleshooting Low Enantioselectivity in Chiral Synthesis
Welcome to the Technical Support Center for chiral synthesis. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during their experiments, with a primary focus on addressing low enantioselectivity.
Frequently Asked Questions (FAQs)
Q1: My asymmetric reaction is resulting in low enantiomeric excess (ee). What are the most common causes?
A1: Low enantioselectivity can stem from a variety of factors. The most common culprits are issues with the catalyst (purity, activation, or loading), the purity of the substrate and reagents, suboptimal reaction conditions (temperature, solvent), or inaccuracies in the analytical method used to determine the ee. A systematic approach to troubleshooting is the most effective way to identify and resolve the issue.
Q2: How can I be sure that my analytical method for determining enantiomeric excess is accurate?
A2: It is crucial to validate your analytical method, which is typically chiral High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or Supercritical Fluid Chromatography (SFC). An unvalidated method can provide misleading ee values. Key aspects to verify include ensuring baseline separation of the two enantiomers (Resolution > 1.5) and confirming the accuracy by analyzing a sample of a known enantiomeric ratio.
Q3: Can trace impurities in my starting materials or solvents affect the enantioselectivity?
A3: Absolutely. Asymmetric reactions are often highly sensitive to impurities. Trace amounts of water, oxygen, or other contaminants can deactivate the chiral catalyst or promote a non-selective background reaction, leading to a decrease in enantioselectivity. It is essential to use high-purity, anhydrous solvents and to purify substrates if their purity is questionable.
Q4: How does temperature influence the enantioselectivity of a reaction?
A4: Temperature is a critical parameter in most asymmetric reactions. Generally, lowering the reaction temperature increases enantioselectivity. This is because the energy difference between the diastereomeric transition states leading to the two enantiomers is often more pronounced at lower temperatures. However, excessively low temperatures can significantly slow down the reaction rate.
Q5: What role does the solvent play in determining the outcome of a chiral synthesis?
A5: The solvent can have a profound impact on enantioselectivity by influencing the conformation and solvation of the catalyst-substrate complex. The polarity, coordinating ability, and steric bulk of the solvent can all affect the chiral induction. Screening a range of solvents is often a key step in optimizing a new asymmetric reaction.
Troubleshooting Guides
Issue 1: Lower than expected enantiomeric excess (% ee).
A systematic investigation is recommended to pinpoint the cause of low enantioselectivity. The following guide will walk you through the most probable causes and their solutions.
Troubleshooting Workflow:
Caption: A troubleshooting workflow for diagnosing low enantioselectivity.
| Potential Cause | Recommended Action |
| Catalyst Issues | |
| Impure or Decomposed Catalyst | Verify the purity of the chiral ligand and metal precursor. For phosphine-based ligands, check for oxidation. Consider repurifying the catalyst or ligand. |
| Incorrect Catalyst Loading | Both too low and too high catalyst loadings can negatively impact enantioselectivity. Perform a screen of catalyst loadings (e.g., 0.5 mol%, 1 mol%, 2 mol%, 5 mol%) to find the optimum. |
| Incomplete Catalyst Activation | Ensure that the catalyst pre-formation or in situ activation step is carried out correctly as per the literature procedure. |
| Substrate & Reagent Quality | |
| Impure Substrate | Purify the substrate by recrystallization, distillation, or chromatography to remove any potential inhibitors or competing substrates. |
| Wet or Impure Solvents | Use anhydrous solvents from a solvent purification system or freshly distilled from an appropriate drying agent. Ensure all reagents are of high purity. |
| Reaction Conditions | |
| Suboptimal Temperature | Screen a range of temperatures. Often, lower temperatures lead to higher ee. Start with the literature-reported temperature and then test a range (e.g., rt, 0 °C, -20 °C, -40 °C, -78 °C). |
| Inappropriate Solvent | The solvent plays a crucial role. Screen a variety of solvents with different polarities and coordinating abilities (e.g., toluene, DCM, THF, diethyl ether). |
| Incorrect Concentration | The concentration of the substrate can influence the reaction kinetics and selectivity. Investigate the effect of dilution or concentration. |
| Analytical Method | |
| Inaccurate ee Determination | Validate the chiral HPLC/GC/SFC method. Ensure baseline separation of enantiomers. Run a racemic standard to confirm peak identification and response factors. |
Data Presentation
The following tables summarize quantitative data on the effect of various reaction parameters on enantioselectivity for representative asymmetric reactions.
Table 1: Effect of Temperature on Enantioselectivity in the Asymmetric Hydrogenation of Acetophenone
| Entry | Catalyst System | Temperature (°C) | Conversion (%) | ee (%) |
| 1 | RuCl₂--INVALID-LINK--n / (S,S)-DPEN | 25 | >99 | 82 |
| 2 | RuCl₂--INVALID-LINK--n / (S,S)-DPEN | 0 | >99 | 90 |
| 3 | RuCl₂--INVALID-LINK--n / (S,S)-DPEN | -20 | >99 | 95 |
Data compiled from representative literature on Noyori-type hydrogenations.
Table 2: Effect of Solvent on the Enantioselectivity of a Diels-Alder Reaction
| Entry | Solvent | Dielectric Constant (ε) | Yield (%) | ee (%) |
| 1 | n-Hexane | 1.88 | 95 | 92 |
| 2 | Toluene | 2.38 | 98 | 88 |
| 3 | Diethyl Ether | 4.34 | 96 | 85 |
| 4 | Dichloromethane | 8.93 | 99 | 75 |
| 5 | Acetone | 20.7 | 99 | 60 |
Illustrative data based on common trends observed in organocatalyzed Diels-Alder reactions.
Table 3: Effect of Catalyst Loading on the Enantioselective Epoxidation of an Allylic Alcohol
| Entry | Catalyst Loading (mol%) | Time (h) | Conversion (%) | ee (%) |
| 1 | 1 | 24 | 75 | 92 |
| 2 | 2 | 12 | 90 | 94 |
| 3 | 5 | 4 | >98 | 95 |
| 4 | 10 | 2 | >98 | 95 |
Representative data for a Sharpless Asymmetric Epoxidation.
Experimental Protocols
Protocol 1: General Procedure for Noyori Asymmetric Hydrogenation of Ketones
This protocol describes a general procedure for the enantioselective reduction of a ketone using a Ru-BINAP catalyst.[1][2]
Materials:
-
RuCl₂[(R)-BINAP] (or the (S)-enantiomer)
-
Substrate (e.g., acetophenone)
-
Anhydrous ethanol or methanol
-
Hydrogen gas (high purity)
-
Schlenk flask or high-pressure autoclave
-
Inert atmosphere (N₂ or Ar)
Procedure:
-
In a nitrogen-filled glovebox, charge a Schlenk flask or an autoclave liner with the ketone substrate (1.0 mmol) and the RuCl₂[(R)-BINAP] catalyst (0.005-0.01 mmol, 0.5-1 mol%).
-
Add anhydrous, degassed ethanol or methanol (5-10 mL).
-
Seal the reaction vessel, remove it from the glovebox, and connect it to a hydrogen line.
-
Purge the vessel with hydrogen gas three times.
-
Pressurize the vessel to the desired hydrogen pressure (e.g., 4-100 atm).
-
Stir the reaction mixture at the desired temperature (e.g., 25-50 °C) and monitor the reaction progress by TLC, GC, or HPLC.
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the product by flash column chromatography on silica gel.
-
Determine the enantiomeric excess by chiral HPLC or GC analysis.
Experimental Workflow Diagram:
Caption: Workflow for Noyori Asymmetric Hydrogenation.
Protocol 2: General Procedure for Sharpless Asymmetric Epoxidation
This protocol outlines a general method for the enantioselective epoxidation of an allylic alcohol.[3][4][5]
Materials:
-
Titanium(IV) isopropoxide [Ti(O-i-Pr)₄]
-
Diethyl L-(+)-tartrate (L-(+)-DET) or D-(-)-tartrate (D-(-)-DET)
-
Allylic alcohol substrate
-
tert-Butyl hydroperoxide (TBHP) in a non-polar solvent (e.g., decane or toluene)
-
Powdered 3Å or 4Å molecular sieves
-
Anhydrous dichloromethane (DCM)
-
Schlenk flask
-
Inert atmosphere (N₂ or Ar)
Procedure:
-
Activate molecular sieves by heating under vacuum.
-
To a flame-dried Schlenk flask under an inert atmosphere, add anhydrous DCM and the activated molecular sieves. Cool the flask to -20 °C.
-
Add L-(+)-DET (or D-(-)-DET) (6 mol%) to the cooled DCM.
-
Add Ti(O-i-Pr)₄ (5 mol%) dropwise to the stirred solution.
-
Stir the resulting mixture at -20 °C for 30 minutes.
-
Add the allylic alcohol (1.0 equiv) to the catalyst mixture.
-
Add the TBHP solution (1.5-2.0 equiv) dropwise over a period of time, maintaining the temperature at -20 °C.
-
Monitor the reaction by TLC. The reaction is typically complete within a few hours.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite or ferrous sulfate.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Filter the mixture through Celite, and wash the filter cake with DCM.
-
Separate the layers of the filtrate, and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the epoxy alcohol by flash column chromatography.
-
Determine the enantiomeric excess by chiral HPLC or GC analysis.
Protocol 3: Chiral HPLC Method Development for Enantiomeric Excess Determination
This protocol provides a general workflow for developing a chiral HPLC method to separate enantiomers.[6][7]
Objective: To achieve baseline separation (Rs > 1.5) of the two enantiomers.
Materials and Instrumentation:
-
HPLC system with a UV detector
-
A selection of chiral stationary phase (CSP) columns (e.g., polysaccharide-based, cyclodextrin-based)
-
HPLC-grade solvents (e.g., hexane, isopropanol, ethanol)
-
Racemic standard of the analyte
Procedure:
-
Column and Mobile Phase Screening:
-
Based on the analyte's structure, select a few candidate CSPs. Polysaccharide-based columns (e.g., Chiralcel OD, Chiralpak AD) are a good starting point for many compounds.
-
Prepare a solution of the racemic standard in the mobile phase.
-
Begin with a standard mobile phase, such as 90:10 hexane:isopropanol, at a flow rate of 1 mL/min.
-
Inject the racemic standard and monitor the chromatogram.
-
If no separation is observed, screen other CSPs and mobile phase compositions (e.g., varying the hexane/alcohol ratio, trying ethanol instead of isopropanol).
-
-
Method Optimization:
-
Once partial separation is achieved, optimize the mobile phase composition to improve resolution. Small changes in the percentage of the alcohol modifier can have a significant effect.
-
Optimize the flow rate. Lower flow rates can sometimes improve resolution but will increase analysis time.
-
Adjust the column temperature. Temperature can affect both retention times and selectivity.
-
-
Method Validation:
-
Resolution (Rs): Calculate the resolution between the two enantiomer peaks. Aim for Rs > 1.5.
-
Peak Identification: If available, inject a sample enriched in one enantiomer to confirm the elution order.
-
Quantitation: Integrate the peak areas of the two enantiomers. The % ee is calculated as: (|Area₁ - Area₂| / (Area₁ + Area₂)) * 100.
-
Logical Flow for Chiral Method Development:
Caption: A general workflow for chiral HPLC method development.
Protocol 4: Chiral GC Method for Analysis of α-Pinene Oxide Enantiomers
This protocol is an example of a chiral GC method for separating volatile enantiomers.[8][9]
Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).
-
Column: Chiral capillary column, e.g., a cyclodextrin-based column like BETA DEX™ or CHIRALDEX™.
-
Carrier Gas: Helium or Hydrogen.
-
Injection: Split injection is typically used.
-
Temperatures:
-
Injector: 220-250 °C
-
Detector: 250 °C
-
Oven: A temperature program is often used to achieve good separation. For example, start at 60 °C, hold for 1 min, then ramp at 2 °C/min to 120 °C.
-
-
Sample Preparation: Dilute the sample containing α-pinene oxide in a suitable solvent like dichloromethane or hexane.
Procedure:
-
Prepare a solution of the racemic α-pinene oxide as a standard.
-
Optimize the oven temperature program to achieve baseline separation of the enantiomers in the racemic standard.
-
Inject the sample from the asymmetric reaction under the optimized conditions.
-
Integrate the peak areas of the two enantiomers to calculate the enantiomeric excess.
References
- 1. Noyori Hydrogenation | NROChemistry [nrochemistry.com]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. scribd.com [scribd.com]
- 4. Sharpless epoxidation - Wikipedia [en.wikipedia.org]
- 5. dalalinstitute.com [dalalinstitute.com]
- 6. benchchem.com [benchchem.com]
- 7. phx.phenomenex.com [phx.phenomenex.com]
- 8. research-collection.ethz.ch [research-collection.ethz.ch]
- 9. gcms.cz [gcms.cz]
Stability issues of (3R)-3-amino-3-(4-nitrophenyl)propanoic acid in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of (3R)-3-amino-3-(4-nitrophenyl)propanoic acid in solution. This resource is intended for researchers, scientists, and drug development professionals to address common issues encountered during experimental work.
Troubleshooting Guide: Stability Issues in Solution
Researchers may encounter variability in experimental results, which can often be attributed to the degradation of starting materials. This guide provides a systematic approach to identifying and mitigating stability problems with this compound solutions.
| Observed Problem | Potential Cause | Recommended Action |
| Inconsistent assay results or loss of compound activity over time. | Degradation of the compound in the prepared solution. | 1. Verify Storage of Stock Solution: Ensure the stock solution is stored at the recommended temperature (2-8°C) and protected from light. 2. Prepare Fresh Solutions: Prepare solutions immediately before use. Avoid using solutions that have been stored for extended periods, especially at room temperature. 3. Perform a Stability Study: Conduct a preliminary stability study by analyzing the concentration of the compound in your experimental buffer at different time points (e.g., 0, 2, 4, 8, 24 hours) using a suitable analytical method like HPLC. |
| Appearance of new, unidentified peaks in analytical chromatograms (e.g., HPLC, LC-MS). | Formation of degradation products. | 1. Conduct Forced Degradation Studies: To understand potential degradation pathways, subject the compound to stress conditions (acidic, basic, oxidative, thermal, photolytic). This can help in identifying potential degradants. 2. Characterize Degradants: If significant degradation is observed, use techniques like LC-MS/MS to identify the structure of the degradation products. This information is crucial for understanding the degradation mechanism. |
| Precipitation or change in color of the solution. | Poor solubility or chemical reaction in the chosen solvent/buffer. | 1. Assess Solubility: Determine the solubility of the compound in your specific solvent system at the desired concentration and temperature. 2. Adjust pH: The solubility and stability of amino acids can be highly pH-dependent. Evaluate a range of pH values to find the optimal condition for both solubility and stability. 3. Consider a Co-solvent: If solubility in aqueous buffers is low, consider the use of a co-solvent. However, the stability in the co-solvent system must also be verified. |
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Solid this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place. For long-term storage, maintaining a temperature between 2-8°C and protecting it from light is recommended.
Q2: How stable is this compound in common aqueous solutions?
A2: Specific quantitative stability data for this compound in various solutions is not extensively available in public literature. However, compounds with similar structures, particularly those containing a nitrophenyl group, can be susceptible to degradation under certain conditions. The stability is expected to be influenced by pH, temperature, and light exposure. For a similar compound, (S)-β-amino-β-(4-bromophenyl) propionic acid, a sample solution in a diluent was found to be stable for up to 24 hours. It is crucial to experimentally determine the stability in your specific experimental buffer system.
Q3: What are the likely degradation pathways for this compound?
A3: While specific degradation pathways for this exact molecule are not well-documented, similar compounds can undergo hydrolysis, oxidation, and photolysis.[1][2][3] The nitro group can also be susceptible to reduction. Forced degradation studies are the most effective way to identify the specific degradation pathways under your experimental conditions.[1][4][5]
Q4: What analytical methods are suitable for assessing the stability of this compound?
A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable method for quantifying the parent compound and detecting degradation products.[6] Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for more detailed analysis and identification of unknown degradants.[7]
Q5: I am observing unexpected results in my cell-based assay. Could the stability of my compound be the issue?
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study
Forced degradation studies are essential for establishing the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[1][5]
Objective: To identify potential degradation products and pathways of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H2O2), 3%
-
Methanol or other suitable organic solvent
-
HPLC system with UV detector
-
pH meter
-
Water bath or oven
-
Photostability chamber
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at a specified temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at a specified temperature (e.g., 60°C) for a defined period.
-
Oxidative Degradation: Mix the stock solution with 3% H2O2. Keep at room temperature for a defined period.
-
Thermal Degradation: Keep the solid compound and a solution of the compound in an oven at an elevated temperature (e.g., 80°C) for a defined period.
-
Photolytic Degradation: Expose the solid compound and a solution of the compound to light in a photostability chamber according to ICH guidelines.
-
-
Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration. Analyze the samples by a validated stability-indicating HPLC method.
-
Data Analysis: Compare the chromatograms of the stressed samples with that of an unstressed control solution. Identify and quantify the parent compound and any degradation products.
Protocol 2: HPLC Method for Stability Assessment
Objective: To quantify the concentration of this compound and detect any degradation products.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The specific gradient will need to be optimized. |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 25°C |
| Detection Wavelength | Based on the UV absorbance maximum of the compound (typically determined by a UV scan). For nitrophenyl compounds, this is often in the range of 260-280 nm. |
| Run Time | Sufficient to allow for the elution of the parent compound and any potential degradation products (e.g., 20-30 minutes). |
Visualizations
Caption: Workflow for a forced degradation study.
Caption: Troubleshooting logic for stability issues.
References
- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 2. Proteins & Peptides Forced Degradation Studies - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 3. biopharminternational.com [biopharminternational.com]
- 4. biopharmaspec.com [biopharmaspec.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. agilent.com [agilent.com]
Technical Support Center: Chiral Amino Acid Separation by HPLC
Welcome to the technical support center for HPLC method development for chiral amino acid separation. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and solutions to common challenges encountered during experimental work.
Troubleshooting Guide
This section addresses specific problems you may encounter during your HPLC analysis.
Question: Why am I seeing poor or no resolution between my amino acid enantiomers?
Answer:
Poor or no resolution is a common issue in chiral separations. Several factors related to the column, mobile phase, and analyte can contribute to this problem. A systematic approach to troubleshooting is recommended.
Troubleshooting Workflow for Poor Resolution
A step-by-step workflow for troubleshooting poor enantiomeric resolution.
Detailed Checklist for Poor Resolution:
-
Chiral Stationary Phase (CSP) Selection: Ensure you are using an appropriate CSP. Macrocyclic glycopeptide phases like Teicoplanin (e.g., CHIROBIOTIC T) are versatile for both derivatized and underivatized amino acids.[1][2][3] For derivatized amino acids, polysaccharide-based or Pirkle-type columns might be suitable.[4]
-
Mobile Phase Composition: The mobile phase is a critical factor.
-
Organic Modifier: The type and concentration of the organic solvent (e.g., methanol, acetonitrile) significantly impact retention and selectivity.[2] For some CSPs, a "U-shaped" retention profile is observed, where retention decreases and then increases with changing organic modifier concentration.[2]
-
Additives: Small amounts of acidic (e.g., formic acid, TFA) or basic (e.g., diethylamine) additives can control the ionization state of both the analyte and the stationary phase, which is crucial for interaction and separation.[5][6]
-
-
Temperature: Lowering the column temperature often enhances the weaker bonding forces responsible for chiral recognition, thereby improving resolution.[7]
-
Flow Rate: Reducing the flow rate can increase column efficiency and may improve the resolution between closely eluting enantiomers.[8]
-
Derivatization: If using an indirect method, ensure the derivatization reaction has gone to completion and that the derivatizing reagent has not degraded. Incomplete reactions can lead to confusing chromatograms.[9][10]
Question: Why are my peaks tailing or showing poor shape?
Answer:
Peak tailing can be caused by chemical or mechanical issues within the HPLC system.
Common Causes and Solutions for Peak Tailing:
| Potential Cause | Recommended Solution |
| Secondary Interactions | For basic amino acids, add a basic modifier like triethylamine (TEA) to the mobile phase. For acidic amino acids, an acidic modifier like trifluoroacetic acid (TFA) can help. |
| Column Contamination/Overload | Flush the column with a strong solvent. If the problem persists, consider replacing the guard column or the analytical column. Ensure the injected sample mass is not overloading the column. |
| Mismatched Solvents | Dissolve your sample in the mobile phase whenever possible to avoid peak distortion.[11] |
| System Dead Volume | Check all fittings and tubing for proper connections. Use low-dead-volume components.[11] |
Question: My retention times are drifting and not reproducible. What should I do?
Answer:
Retention time instability can invalidate your results. The cause is often related to the mobile phase, column equilibration, or temperature fluctuations.
Troubleshooting Retention Time Drift:
-
Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run. This is especially important for gradient methods and when using mobile phases with additives.[12]
-
Mobile Phase Preparation: Prepare fresh mobile phase daily and ensure it is thoroughly degassed. If using a buffer, check for salt precipitation. Inconsistent mobile phase composition is a primary cause of drifting retention times.[11]
-
Temperature Control: Use a column oven to maintain a constant temperature. Fluctuations in ambient temperature can affect retention times.[7]
-
Pump Performance: Check for leaks in the pump and ensure check valves are functioning correctly. Inconsistent flow from the pump will lead to retention time variability.[11]
Frequently Asked Questions (FAQs)
Q1: What is the difference between direct and indirect methods for chiral amino acid separation?
A1: The choice between direct and indirect methods is a fundamental decision in method development.
-
Direct Method: Involves the use of a Chiral Stationary Phase (CSP) that directly interacts differently with each enantiomer, leading to their separation. This method is often preferred for its simplicity as it avoids derivatization.[13]
-
Indirect Method: Involves reacting the amino acid enantiomers with a chiral derivatizing agent (CDA), such as Marfey's reagent (FDAA), to form diastereomers.[9][10] These diastereomers have different physical properties and can be separated on a standard, achiral HPLC column (like a C18).[3][9]
Method Selection Logic
Decision tree for choosing between direct and indirect separation methods.
Q2: Which type of chiral stationary phase (CSP) is best for underivatized amino acids?
A2: Separating underivatized (native) amino acids can be challenging due to their zwitterionic nature and poor solubility in non-polar solvents.[2] Macrocyclic glycopeptide CSPs, particularly those based on teicoplanin (e.g., Astec CHIROBIOTIC® T), are highly effective for this purpose.[1][2][3] Ligand exchange and crown ether phases are also commonly used for native amino acids.[5][14]
Comparison of Common CSPs for Underivatized Amino Acids:
| CSP Type | Principle | Typical Mobile Phase | Advantages | Limitations |
| Macrocyclic Glycopeptide | Multiple chiral selectors, ionic and hydrogen bonding interactions.[15] | Polar organic, reversed-phase, LC-MS compatible.[1][5] | Broad applicability, MS-compatible. | Can be complex to optimize. |
| Ligand Exchange | Formation of transient diastereomeric metal complexes. | Aqueous with a metal salt (e.g., CuSO₄).[5] | Good for alpha-amino acids, can reverse elution order.[5] | Mobile phase not MS-compatible. |
| Crown Ether | Inclusion complexation with the primary amine group. | Acidic aqueous/organic (pH 2-3).[14] | Good for primary amines, MS-compatible. | Does not separate secondary amines like Proline.[14] |
Q3: Can I use the same method for different amino acids?
A3: While a single method might work for several amino acids, it is unlikely to be optimal for all of them. The diverse structures of amino acids (e.g., acidic, basic, neutral, aliphatic, aromatic) lead to different interactions with the stationary phase. Method optimization is typically required for each specific amino acid or for a targeted group of amino acids. For example, zwitterionic chiral stationary phases are versatile for various free amino acids, but mobile phase adjustments (like adding formic acid for acidic amino acids) are often necessary.[5][6]
Q4: What is a typical experimental protocol for an indirect analysis using a chiral derivatizing agent?
A4: The following is a representative protocol for the derivatization of an amino acid sample with (S)-2-(5-fluoro-2,4-dinitrophenyl)amino)propanamide (FDAA or Marfey's Reagent), followed by HPLC analysis.
Experimental Protocol: Indirect Method with FDAA Derivatization
-
Sample Preparation: Dissolve approximately 50 nmol of the amino acid sample in 100 µL of 1 M sodium bicarbonate.[3]
-
Derivatization Reaction:
-
Reaction Quenching:
-
Cool the reaction mixture to room temperature.
-
Neutralize with 100 µL of 2 M HCl.[3]
-
-
Final Sample Prep: Evaporate the acetone and dilute the remaining aqueous sample with the HPLC mobile phase for analysis.[3]
-
HPLC Conditions:
-
Column: Standard C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).[3]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[3]
-
Mobile Phase B: 0.1% TFA in acetonitrile.[3]
-
Gradient: A linear gradient from 10% to 60% B over 30 minutes is a good starting point.[3]
-
Flow Rate: 1.0 mL/min.[3]
-
Detection: UV at 340 nm (due to the DNP group from the reagent).[3][10]
-
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. phx.phenomenex.com [phx.phenomenex.com]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. chiraltech.com [chiraltech.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Chiral Chromatography Frequently Asked Questions [sigmaaldrich.com]
- 9. nbinno.com [nbinno.com]
- 10. Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. chromatographytoday.com [chromatographytoday.com]
- 13. benchchem.com [benchchem.com]
- 14. chromatographytoday.com [chromatographytoday.com]
- 15. HPLC separation of amino acid enantiomers and small peptides on macrocyclic antibiotic-based chiral stationary phases: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing racemization during beta-amino acid activation
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent racemization during the activation of beta-amino acids for peptide synthesis and other applications.
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of beta-amino acid activation?
A1: Racemization is the conversion of a pure enantiomer (e.g., the L-form) of a chiral beta-amino acid into a mixture of both enantiomers (L and D forms).[1] During the activation of the carboxyl group for amide bond formation, the stereochemical integrity of the adjacent chiral carbon center can be compromised. This leads to the formation of diastereomeric products, which can be difficult to separate and can drastically alter the biological activity and structure of the final molecule.[1][2]
Q2: What is the primary mechanism of racemization during amino acid activation?
A2: The most common mechanism for racemization, particularly for N-acyl protected amino acids, is the formation of a 5(4H)-oxazolone (or azlactone) intermediate.[1][3][4] The process unfolds as follows:
-
The carboxyl group is activated by a coupling reagent.
-
The carbonyl oxygen of the N-protecting group attacks the activated carboxyl group, forming the cyclic oxazolone intermediate.
-
The proton on the alpha-carbon of this oxazolone is highly acidic and can be easily removed by a base.[1]
-
This deprotonation creates a planar, achiral enolate intermediate.
-
Subsequent reaction with an amine nucleophile can occur from either face of the planar intermediate, resulting in a mixture of both D and L products.[1]
A less common pathway is direct enolization, where a base directly removes the alpha-proton from the activated amino acid, though this is more significant under strongly basic conditions.[1]
Q3: Which factors have the most significant impact on racemization?
A3: Several experimental factors critically influence the extent of racemization:
-
Coupling Reagents: The choice of activating agent is crucial. While highly reactive reagents can speed up coupling, they may also promote oxazolone formation.[5]
-
Additives: Reagents like HOBt, HOAt, and Oxyma are added to suppress racemization, often by forming active esters that are more reactive towards the amine than they are towards cyclization.[3][5][6]
-
Base: The strength and steric hindrance of the base used for neutralization or catalysis play a major role. Strong, non-hindered bases can readily abstract the alpha-proton, promoting racemization.[5][7]
-
Temperature: Higher temperatures increase the rates of most reactions, including racemization.[3][8]
-
Solvent: The polarity and properties of the solvent can affect the stability of intermediates and the overall reaction kinetics.[9]
Troubleshooting Guide
Problem 1: Significant racemization is detected in my final product.
This is a common issue, especially with sensitive amino acids. The solution involves systematically evaluating and optimizing your reaction conditions.
Problem 2: My beta-amino acid is particularly prone to racemization. What are the best practices?
For highly sensitive substrates, a multi-faceted approach is required.
-
Optimized Reagent Combination: The combination of a carbodiimide like DIC with an oxime-based additive like Oxyma is highly effective at suppressing racemization.[10][11] Oxyma has been shown to be superior to HOBt and at least comparable to HOAt, with the added benefit of being non-explosive.[10]
-
Base Selection: Use a sterically hindered and weak base. 2,4,6-collidine (TMP) is often the best choice for minimizing racemization compared to N-methylmorpholine (NMM) or diisopropylethylamine (DIEA).[5]
-
Temperature Control: Perform the activation and coupling steps at low temperatures (e.g., 0°C). Carbodiimide-mediated couplings, in particular, benefit from low temperatures to reduce side reactions.[3]
-
Minimize Pre-activation: Avoid long pre-activation times. The activated species is the most susceptible to racemization, so it should be consumed by the amine nucleophile as quickly as it is formed. In-situ activation is often the best strategy.[7][12]
Data & Reagent Comparison
While exact racemization percentages are highly dependent on the specific beta-amino acid, protecting groups, and coupling partners, the following tables provide a general comparison of common reagents based on their known performance in preventing racemization.
Table 1: Comparison of Common Racemization Suppressing Additives
| Additive | Chemical Name | Relative Efficacy | Key Considerations |
| OxymaPure® | Ethyl 2-cyano-2-(hydroxyimino)acetate | Very High | Excellent racemization suppression, non-explosive alternative to HOBt/HOAt.[10][13] |
| HOAt | 1-Hydroxy-7-azabenzotriazole | Very High | Highly effective at accelerating coupling and suppressing racemization, but has explosive properties.[3][6] |
| 6-Cl-HOBt | 6-Chloro-1-hydroxybenzotriazole | High | More effective than HOBt.[6] |
| HOBt | 1-Hydroxybenzotriazole | Moderate-High | The classic additive, effective with carbodiimides but has explosive properties and is often outperformed by Oxyma and HOAt.[3][6][13] |
| HOSu | N-Hydroxysuccinimide | Moderate | Can form stable active esters but is susceptible to the Lossen-rearrangement side reaction.[3] |
Table 2: Comparison of Common Bases
| Base | Chemical Name | pKa | Tendency to Promote Racemization |
| DIEA (DIPEA) | N,N-Diisopropylethylamine | ~10.1 | High |
| TEA | Triethylamine | ~10.7 | High |
| NMM | N-Methylmorpholine | ~7.38 | Moderate |
| TMP (Collidine) | 2,4,6-Trimethylpyridine | ~7.43 | Low |
Data compiled from literature sources.[5] Stronger, less sterically hindered bases like TEA and DIEA are more likely to cause racemization than weaker, bulkier bases like NMM and TMP.[5]
Experimental Protocols
Protocol: General Procedure for Low-Racemization Coupling using DIC/Oxyma
This protocol provides a general workflow for activating a beta-amino acid and coupling it to an amine nucleophile while minimizing racemization.
Methodology Details:
-
Preparation:
-
Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon) to prevent hydrolysis of activated intermediates.
-
Use high-purity, anhydrous solvents.
-
The N-protected beta-amino acid (1.0 equivalent) and the racemization suppressant (e.g., Oxyma, 1.1 equivalents) are dissolved in the chosen solvent.
-
The mixture is cooled to 0°C using an ice-water bath. For very sensitive substrates, temperatures of -15°C may be beneficial.
-
-
Activation:
-
The coupling reagent (e.g., Diisopropylcarbodiimide - DIC, 1.1 equivalents) is added slowly to the cooled solution.
-
Crucial Point: This pre-activation period, where the highly reactive intermediate exists before the nucleophile is added, should be as short as possible to prevent premature cyclization to the oxazolone.[7]
-
-
Coupling:
-
The amine component (1.0 equivalent) is added to the activated mixture.
-
If the amine is provided as a salt (e.g., a hydrochloride salt), a tertiary base is required for neutralization. Use a sterically hindered base like 2,4,6-collidine (1.0 equivalent) to minimize base-catalyzed racemization.[5]
-
-
Reaction and Monitoring:
-
The reaction is stirred at a low temperature initially and then allowed to warm to room temperature.
-
Progress is monitored by an appropriate technique (TLC, LC-MS) to determine the point of completion.
-
-
Workup and Purification:
-
Upon completion, the urea byproduct from the carbodiimide is removed by filtration.
-
Standard aqueous extraction procedures are used to remove water-soluble components like excess base and additive.
-
The final product is purified using column chromatography.
-
-
Analysis for Racemization:
-
The stereochemical purity of the final product must be assessed. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and accurate method for separating and quantifying diastereomers.
-
References
- 1. benchchem.com [benchchem.com]
- 2. New breakthrough in zero-racemization synthesis: development and application of efficient condensation reagents [en.highfine.com]
- 3. bachem.com [bachem.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
- 8. Effect of temperature on retention of enantiomers of beta-methyl amino acids on a teicoplanin chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Interpreting the effects of temperature and solvent composition on separation of amino-acid racemates by chiral ligand-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Oxyma: an efficient additive for peptide synthesis to replace the benzotriazole-based HOBt and HOAt with a lower risk of explosion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. peptide.com [peptide.com]
Technical Support Center: Scaling Up the Synthesis of (3R)-3-amino-3-(4-nitrophenyl)propanoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scaled-up synthesis of (3R)-3-amino-3-(4-nitrophenyl)propanoic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most promising strategy for the large-scale synthesis of enantiomerically pure this compound?
A1: Based on current literature, a highly effective and scalable method is the enzymatic kinetic resolution of a racemic precursor, such as racemic 3-amino-3-(4-nitrophenyl)propionamide. This approach utilizes the enantioselectivity of certain enzymes, particularly amidases from Rhodococcus species, to selectively hydrolyze one enantiomer, allowing for the separation of the desired (3R)-acid from the unreacted (3S)-amide.
Q2: Which microorganisms are recommended for the enzymatic resolution?
A2: Strains of Rhodococcus, particularly Rhodococcus erythropolis, are well-documented for their nitrile hydratase and amidase activities on a variety of aromatic and β-amino substrates. These microorganisms are robust and can often be used as whole-cell catalysts, simplifying the process and reducing costs associated with enzyme purification.
Q3: What are the key starting materials for this synthesis?
A3: The primary starting materials are 4-nitrobenzaldehyde, a source of cyanide (e.g., sodium cyanide), and ammonia to synthesize the racemic precursor, 3-amino-3-(4-nitrophenyl)propionitrile. This nitrile can then be hydrolyzed to the corresponding racemic amide, which serves as the substrate for the enzymatic resolution.
Q4: How can the final product be purified at a large scale?
A4: Large-scale purification of the final amino acid product typically involves crystallization. Due to the polar nature of amino acids, techniques such as isoelectric point precipitation followed by recrystallization from a suitable solvent system (e.g., water/ethanol) are commonly employed. Careful control of pH, temperature, and solvent composition is crucial for achieving high purity and yield.
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Poor Enzyme Activity | 1. Optimize Reaction Conditions: Adjust pH, temperature, and buffer composition. For Rhodococcus-based systems, a pH around 7.5 and a temperature of 30°C are often optimal. 2. Check Cell Viability/Enzyme Integrity: If using whole cells, ensure they were properly cultured and harvested. For isolated enzymes, verify storage conditions and age. 3. Increase Catalyst Loading: Incrementally increase the amount of whole cells or enzyme preparation. | Improved conversion of the (S)-amide, leading to a higher concentration of the (R)-acid. |
| Substrate Inhibition | 1. Fed-Batch Strategy: Instead of adding all the racemic amide at once, feed it into the reactor over time to maintain a low, optimal concentration. | Prevents enzyme inhibition at high substrate concentrations, leading to a higher overall yield. |
| Product Inhibition | 1. In-Situ Product Removal: If feasible, consider techniques like continuous extraction or adsorption to remove the (3R)-acid as it is formed. | Alleviates feedback inhibition on the enzyme, allowing the reaction to proceed to a higher conversion. |
| Inefficient Downstream Processing | 1. Optimize Crystallization: Carefully control the pH to the isoelectric point of the amino acid to maximize precipitation. Screen different solvent/anti-solvent systems and cooling profiles for recrystallization. 2. Minimize Transfer Losses: Ensure efficient transfer of material between process steps. | Increased recovery of the final product from the reaction mixture. |
Issue 2: Low Enantiomeric Excess (e.e.) of the Final Product
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal Enzyme Enantioselectivity | 1. Screen Different Enzyme Sources: Test various strains of Rhodococcus or other microorganisms known for enantioselective amidases. 2. Modify Reaction Conditions: Enantioselectivity can be influenced by temperature and pH. Perform small-scale experiments to find the optimal parameters. | Identification of a more selective catalyst or conditions, leading to a higher e.e. |
| Non-Enzymatic Hydrolysis | 1. Ensure Mild Reaction Conditions: Avoid extremes of pH and high temperatures that could cause chemical hydrolysis of the amide, which is not enantioselective. | Reduced formation of the undesired (S)-acid, thereby increasing the e.e. of the (R)-acid. |
| Incomplete Separation of Enantiomers | 1. Optimize Separation Method: If separating the (R)-acid from the unreacted (S)-amide, ensure the extraction or crystallization process is selective. Adjust pH and solvent choice to maximize the difference in solubility between the two compounds. | More efficient removal of the unreacted (S)-amide, leading to a purer (R)-acid product. |
| Racemization of the Product | 1. Maintain Mild Conditions During Workup: Avoid harsh acidic or basic conditions and high temperatures during purification, which could potentially lead to racemization. | Preservation of the enantiomeric purity of the final product. |
Experimental Protocols
Protocol 1: Synthesis of Racemic 3-amino-3-(4-nitrophenyl)propionamide
-
Synthesis of 3-amino-3-(4-nitrophenyl)propionitrile:
-
In a well-ventilated fume hood, dissolve 4-nitrobenzaldehyde in a suitable solvent such as methanol.
-
Add an aqueous solution of sodium cyanide, followed by the addition of ammonium chloride.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC or HPLC).
-
Perform an aqueous workup to isolate the crude nitrile.
-
-
Hydrolysis to Racemic Amide:
-
The crude nitrile can be subjected to controlled hydrolysis to the amide. A common method involves using a nitrile hydratase-producing microorganism or carefully controlled acidic or basic conditions. For a scalable enzymatic approach, a whole-cell suspension of a suitable Rhodococcus strain can be used.
-
Incubate the nitrile with the whole-cell catalyst in a buffered medium at an optimal temperature and pH until complete conversion to the amide is observed.
-
Extract the racemic amide from the reaction mixture using a suitable organic solvent.
-
Protocol 2: Enzymatic Kinetic Resolution of Racemic 3-amino-3-(4-nitrophenyl)propionamide
-
Biocatalyst Preparation:
-
Cultivate a selected strain of Rhodococcus erythropolis in a suitable growth medium until the desired cell density is reached.
-
Harvest the cells by centrifugation and wash them with a buffer (e.g., phosphate buffer, pH 7.5). The resulting cell paste can be used directly.
-
-
Enzymatic Resolution:
-
Prepare a suspension of the racemic 3-amino-3-(4-nitrophenyl)propionamide in the same buffer.
-
Add the Rhodococcus cell paste to the substrate suspension in a bioreactor.
-
Maintain the reaction at a controlled temperature (e.g., 30°C) and pH (e.g., 7.5) with gentle agitation.
-
Monitor the reaction progress by HPLC, tracking the disappearance of the (S)-amide and the formation of the (3R)-acid.
-
Stop the reaction at approximately 50% conversion to achieve the highest possible enantiomeric excess for both the remaining amide and the product acid.
-
-
Downstream Processing:
-
Separate the cells from the reaction mixture by centrifugation or filtration.
-
Adjust the pH of the supernatant to selectively precipitate either the unreacted (S)-amide or the (3R)-acid product based on their isoelectric points.
-
Collect the precipitate by filtration.
-
Further purify the this compound by recrystallization from a suitable solvent system (e.g., water/ethanol).
-
Visualizations
Validation & Comparative
Purity Analysis of Synthetic (3R)-3-amino-3-(4-nitrophenyl)propanoic acid by HPLC: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of synthetic (3R)-3-amino-3-(4-nitrophenyl)propanoic acid. The focus is on chiral purity, a critical quality attribute for this and other chiral pharmaceutical intermediates. We will explore both direct and indirect chiral separation strategies, offering detailed experimental protocols and comparative data to aid in method selection and development.
Introduction to Chiral Purity Analysis
This compound is a chiral building block used in the synthesis of various pharmaceutical compounds. The stereochemistry of such molecules is crucial as different enantiomers can exhibit distinct pharmacological and toxicological profiles. Consequently, accurate determination of enantiomeric purity is a mandatory step in quality control. HPLC is a powerful and widely used technique for this purpose, offering high resolution and sensitivity.[1][2]
The primary challenge in the HPLC analysis of this compound lies in the separation of its enantiomer, (3S)-3-amino-3-(4-nitrophenyl)propanoic acid. This guide will compare two primary approaches:
-
Direct Chiral HPLC: Utilizes a chiral stationary phase (CSP) to achieve separation of the enantiomers without derivatization.
-
Indirect Chiral HPLC: Involves derivatizing the enantiomers with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral HPLC column.
Comparative Analysis of HPLC Methods
The choice between direct and indirect methods depends on factors such as available instrumentation, sample matrix, and the desired analytical throughput. Below is a summary of potential HPLC methods for the purity analysis of this compound.
Table 1: Comparison of Chiral HPLC Stationary Phases for Direct Enantiomeric Separation
| Chiral Stationary Phase (CSP) Type | Commercial Examples | Principle of Separation | Typical Mobile Phases | Advantages | Disadvantages |
| Macrocyclic Glycopeptides | Astec CHIROBIOTIC T, CHIROBIOTIC TAG[3][4][5][6] | Multiple chiral recognition mechanisms including hydrogen bonding, ionic interactions, and inclusion complexation.[6] | Polar organic, reversed-phase, and polar ionic modes.[4] | Broad enantioselectivity for amino acids, compatible with LC-MS.[5][6] | Can be more expensive than other CSPs. |
| Polysaccharide-based | Chiralpak® IA, Chiralcel® OD-H[1] | Chiral recognition based on the helical structure of amylose or cellulose derivatives. | Normal-phase (e.g., hexane/ethanol), polar organic, and reversed-phase. | High loading capacity, robust, and widely applicable.[1] | May require derivatization for certain polar analytes. |
| Crown Ether-based | CROWNPAK® CR-I(+)[5][7] | Enantioselective complexation between the crown ether cavity and the primary amino group of the analyte. | Acidic aqueous/organic mobile phases. | Excellent for the separation of primary amines and amino acids.[5][7] | Limited to compounds with a primary amino group. |
| Zwitterionic Ion-Exchange | Chiralpak® ZWIX(+) & ZWIX(-)[5][7] | Combines enantioselective ion-exchange and zwitterionic interactions. | Polar organic mobile phases. | Effective for underivatized amino acids, allows for reversal of elution order by switching columns.[5][7] | Mobile phase pH can significantly impact separation. |
Table 2: Comparison of Direct vs. Indirect Chiral HPLC Methods
| Feature | Direct Chiral HPLC | Indirect Chiral HPLC |
| Principle | Separation of enantiomers on a chiral stationary phase. | Derivatization to form diastereomers, followed by separation on an achiral column. |
| Sample Preparation | Minimal, typically just dissolution in mobile phase. | Requires a derivatization step, which may involve heating and subsequent work-up.[8] |
| Potential for Artifacts | Low risk of racemization during analysis. | Risk of racemization during derivatization; derivatizing agent must be enantiomerically pure.[7] |
| Column | Requires a specific and often expensive chiral column. | Uses a standard, less expensive achiral column (e.g., C18). |
| Method Development | Can be complex, requiring screening of different CSPs and mobile phases. | Derivatization reaction needs optimization; chromatographic separation of diastereomers is often straightforward. |
| Detection | Standard UV detection is suitable for this compound due to the nitrophenyl chromophore. | The choice of derivatizing agent can enhance detection sensitivity.[1] |
Experimental Protocols
Below are detailed experimental protocols for both a direct and an indirect HPLC method for the purity analysis of this compound.
Method 1: Direct Chiral HPLC using a Macrocyclic Glycopeptide CSP
This method is based on the successful separation of similar underivatized amino acids on teicoplanin-based CSPs.[3][6]
-
Column: Astec® CHIROBIOTIC® T (250 x 4.6 mm, 5 µm)
-
Mobile Phase: 0.1% Trifluoroacetic acid in Methanol/Water (70:30, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 280 nm (due to the 4-nitrophenyl group)
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Method 2: Indirect Chiral HPLC via Derivatization
This method involves derivatization with a chiral reagent, followed by separation on a standard reversed-phase column.[8]
-
Derivatization Step:
-
To 1 mg of the sample in a vial, add 500 µL of a 10 mg/mL solution of Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) in acetone.
-
Add 100 µL of 1 M sodium bicarbonate solution.
-
Incubate at 40 °C for 1 hour.
-
Cool to room temperature and neutralize by adding 100 µL of 2 M HCl.
-
Dilute with the mobile phase to a final volume of 10 mL.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm)
-
Mobile Phase: Gradient elution with Mobile Phase A (0.1% Trifluoroacetic acid in water) and Mobile Phase B (0.1% Trifluoroacetic acid in acetonitrile).
-
0-20 min: 30-70% B
-
20-25 min: 70% B
-
25.1-30 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 340 nm
-
Injection Volume: 20 µL
-
Potential Impurities
The purity analysis should also consider potential process-related impurities and degradation products. Based on the structure and potential synthetic routes, possible impurities could include:
-
Starting materials: 4-Nitrobenzaldehyde and malonic acid derivatives.[9]
-
Related compounds: 4-Nitrocinnamic acid.[9]
-
Positional isomers: (3R)-3-amino-3-(2-nitrophenyl)propanoic acid or (3R)-3-amino-3-(3-nitrophenyl)propanoic acid.[10]
-
Racemic mixture: The (3S)-enantiomer.
A well-developed HPLC method should be able to separate the main peak from these potential impurities.
Visualizing the Analytical Workflow
The following diagrams illustrate the logical flow of the analytical process for both direct and indirect methods.
Caption: Workflow for Direct Chiral HPLC Analysis.
Caption: Workflow for Indirect Chiral HPLC Analysis.
Conclusion
Both direct and indirect HPLC methods offer viable approaches for the purity analysis of this compound. The direct method using a chiral stationary phase, particularly a macrocyclic glycopeptide column, is often preferred due to its simplicity in sample preparation and reduced risk of analytical artifacts. However, the indirect method can be a cost-effective alternative if a suitable chiral column is not available, and it can also be tailored to enhance detection sensitivity. The choice of method should be based on a thorough evaluation of the specific analytical requirements, available resources, and validation of the chosen method according to ICH guidelines.
References
- 1. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 2. phx.phenomenex.com [phx.phenomenex.com]
- 3. researchgate.net [researchgate.net]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Recent Advances in Chiral Analysis of Proteins and Peptides | MDPI [mdpi.com]
- 8. A new chiral derivatizing agent for the HPLC separation of α-amino acids on a standard reverse-phase column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 3-Amino-3-(4-nitrophenyl)propanoic acid | CAS#:102308-62-3 | Chemsrc [chemsrc.com]
- 10. Page loading... [guidechem.com]
A Comparative Guide to the Biological Efficacy of Peptides Containing (3R)-3-amino-3-(4-nitrophenyl)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological efficacy of peptides incorporating the unnatural β-amino acid, (3R)-3-amino-3-(4-nitrophenyl)propanoic acid. Due to the limited availability of direct comparative data for this specific modification, this document leverages data from related peptide analogs to illustrate the potential impact on biological activity and provides standardized protocols for future research. The inclusion of β-amino acids and nitrophenyl moieties in peptide design is a strategic approach to enhance therapeutic properties.
The incorporation of β-amino acids, such as this compound, into peptide sequences is a promising strategy for developing novel therapeutics with improved pharmacological profiles. These modifications can enhance stability against enzymatic degradation, a common challenge with peptide-based drugs. The nitrophenyl group offers unique electronic properties that can influence binding affinity to biological targets. This guide explores the potential advantages of this modification by examining analogous peptide systems and outlines the experimental frameworks necessary for their evaluation.
Comparative Biological Efficacy Data
Antimicrobial Activity
The introduction of unnatural or modified amino acids can significantly alter the antimicrobial spectrum and potency of a peptide. The following table, adapted from a study on synthetic antimicrobial peptides, demonstrates how Minimum Inhibitory Concentration (MIC) is used to compare efficacy against various bacterial strains.
Table 1: Example of Comparative Antimicrobial Activity (MIC, µM) of a Designed Peptide (VS1) and its Tryptophan-Substituted Analogs.
| Peptide | E. coli | S. aureus |
|---|---|---|
| VS1 (Parent Peptide) | 25 | >50 |
| VS2 (2 Trp substitutions) | 5 | 50 |
| VS3 (3 Trp substitutions) | 5 | 25 |
| VS4 (4 Trp substitutions) | 5 | 10 |
| VSD1 (Dendrimer of VS1) | 1 | 5 |
(Data is illustrative and based on findings for dehydrophenylalanine-containing peptides to show a representative comparison.)[1]
Anticancer Activity
Similarly, amino acid substitutions can modulate the anticancer potency of peptides. The half-maximal inhibitory concentration (IC50) is a key metric for this comparison.
Table 2: Example of Comparative Anticancer Activity (IC50) of a Phenylalanine-Rich Peptide and its Proline-Substituted Analogs against MDA-MB-231 Human Breast Cancer Cells.
| Peptide | IC50 (µM) |
|---|---|
| FR-15 (Parent Peptide) | 5.5 |
| FR8P (Proline substitution) | < 10 |
| FR11P (Proline substitution) | < 10 |
(This data is presented as an example of how amino acid substitutions can be evaluated for their impact on anticancer activity.)[2]
A novel L-phenylalanine dipeptide derivative, HXL131, has also been evaluated for its anticancer effects, showing an IC50 of 5.15 ± 0.22 µmol/L against PC3 prostate cancer cells, while exhibiting a much higher IC50 of 18.59 ± 1.54 µmol/L against normal LO2 cells, indicating good selectivity.[3]
Experimental Protocols
Standardized experimental protocols are crucial for the accurate assessment and comparison of novel peptide analogs.
Solid-Phase Peptide Synthesis (SPPS)
Peptides incorporating this compound are typically synthesized using Fmoc-based solid-phase peptide synthesis (SPPS).
-
Resin Preparation : A suitable resin (e.g., Rink Amide resin for C-terminal amides) is swelled in a solvent like N,N-dimethylformamide (DMF).
-
Fmoc Deprotection : The Fmoc protecting group on the resin is removed using a solution of 20% piperidine in DMF.
-
Amino Acid Coupling : The desired Fmoc-protected amino acid, including Fmoc-(3R)-3-amino-3-(4-nitrophenyl)propanoic acid, is activated with a coupling agent (e.g., HBTU, HATU) and a base (e.g., DIPEA) and then added to the resin.
-
Washing : The resin is washed with DMF to remove excess reagents.
-
Repeat Cycles : Steps 2-4 are repeated for each amino acid in the peptide sequence.
-
Cleavage and Deprotection : The final peptide is cleaved from the resin, and side-chain protecting groups are removed using a cleavage cocktail (e.g., trifluoroacetic acid, water, and scavengers like triisopropylsilane).
-
Purification : The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization : The purified peptide's identity is confirmed by mass spectrometry (e.g., MALDI-TOF or ESI-MS).
Antimicrobial Susceptibility Testing (MIC Assay)
The minimum inhibitory concentration (MIC) is determined using the broth microdilution method.
-
Bacterial Culture : Grow bacterial strains to the mid-logarithmic phase in an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Peptide Dilution : Prepare a series of twofold dilutions of the peptide in the broth.
-
Inoculation : Add a standardized bacterial suspension to each well of a microtiter plate containing the peptide dilutions.
-
Incubation : Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination : The MIC is the lowest concentration of the peptide that completely inhibits visible bacterial growth.
Cell Viability Assay (MTT Assay for Anticancer Activity)
The MTT assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding : Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Peptide Treatment : Treat the cells with various concentrations of the peptide and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition : Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.
-
Solubilization : Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement : Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation : The IC50 value is calculated as the concentration of the peptide that reduces cell viability by 50% compared to untreated control cells.
Signaling Pathways
While specific signaling pathways for peptides containing this compound are not yet elucidated, peptides incorporating modified amino acids often act by either disrupting the cell membrane or by interacting with specific cellular receptors to modulate downstream signaling. For example, antagonists containing the related compound p-amino-D-phenylalanine have been shown to inhibit the CXCR4 signaling pathway, which is involved in cancer metastasis and inflammation.
Antimicrobial peptides often work by disrupting the bacterial cell membrane, a mechanism that is less likely to involve complex signaling cascades. However, some antimicrobial peptides can also translocate into the cytoplasm and interfere with intracellular processes. For peptides with anti-inflammatory properties, they may suppress signaling pathways such as those mediated by MAPKs.[4]
References
- 1. Rationale-Based, De Novo Design of Dehydrophenylalanine-Containing Antibiotic Peptides and Systematic Modification in Sequence for Enhanced Potency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective phenylalanine to proline substitution for improved antimicrobial and anticancer activities of peptides designed on phenylalanine heptad repeat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Novel L-Phenylalanine Dipeptide Inhibits the Growth and Metastasis of Prostate Cancer Cells via Targeting DUSP1 and TNFSF9 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of phenylalanine and valine10 residues in the antimicrobial activity and cytotoxicity of piscidin-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structural Analysis of Peptides With and Without β-Amino Acids
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the structural and functional properties of traditional peptides composed solely of α-amino acids and those incorporating β-amino acids. This document outlines key structural differences, comparative stability, and the analytical techniques used for their characterization, supported by experimental data and detailed protocols.
The incorporation of β-amino acids into peptide chains represents a significant advancement in peptide-based drug design and biomaterial development. These synthetic analogs of naturally occurring α-amino acids introduce an additional carbon atom into the peptide backbone, leading to profound changes in structure, stability, and biological activity. This guide delves into the structural nuances of β-peptide-containing structures and their α-peptide counterparts, offering a comprehensive overview for researchers in the field.
Structural Distinctions: α-Helices vs. β-Peptide Secondary Structures
While α-peptides predominantly fold into well-defined secondary structures like α-helices and β-sheets, peptides containing β-amino acids exhibit a broader and more diverse range of stable conformations.[1][2] The additional methylene group in the backbone of β-amino acids alters the hydrogen-bonding patterns, resulting in unique helical and sheet-like structures.[3]
One of the most significant differences lies in their helical structures. α-Peptides famously form the right-handed α-helix, whereas β-peptides can adopt a variety of helical conformations, including the 14-helix, 12-helix, and 10/12-helix.[1] The dominant helical fold for β-peptides is often the left-handed 314-helix.[1] The stability of these different helical structures is also influenced by the solvent environment; α-helices are typically stable in polar solvents like water, while β-peptide helices often show greater stability in less polar solvents such as methanol.[1]
The type of β-amino acid substitution—β², β³, or cyclic β-amino acids—further dictates the resulting secondary structure, offering a powerful tool for rational peptide design.[4]
Comparative Data: Physicochemical and Structural Properties
The introduction of β-amino acids significantly impacts the physicochemical properties of peptides. The following tables summarize key quantitative differences between α-peptides and β-peptides.
| Property | α-Peptides | Peptides with β-Amino Acids | Reference(s) |
| Proteolytic Stability | Rapidly degraded by proteases | High resistance to proteolytic degradation | [3][4] |
| Secondary Structures | α-helices, β-sheets, turns, random coils | 14-helices, 12-helices, 10/12-helices, turns, sheets | [1] |
| Helical Handedness | Predominantly right-handed (α-helix) | Can be right-handed or left-handed (e.g., left-handed 314-helix) | [1] |
| Solvent Stability | Helices generally stable in polar solvents (water) | Helices often more stable in less polar solvents (methanol) | [1] |
| Parameter | α-Helix (α-Peptide) | 314-Helix (β-Peptide) | Reference(s) |
| Residues per Turn | 3.6 | ~3.0 | [5] |
| Hydrogen Bond Pattern | i → i+4 | i → i+2 | [6] |
| Rise per Residue (Å) | 1.5 | ~1.9 | [5] |
| Dominant Handedness | Right | Left | [1] |
Experimental Protocols for Structural Analysis
The structural elucidation of peptides, with or without β-amino acids, relies on a suite of powerful analytical techniques. Below are detailed methodologies for the key experiments.
Circular Dichroism (CD) Spectroscopy
Circular dichroism is a rapid and sensitive technique for assessing the secondary structure of peptides in solution.[7][8]
Protocol:
-
Sample Preparation: Dissolve the purified peptide ( >95% purity) in a suitable buffer that is transparent in the far-UV region (e.g., 10 mM phosphate buffer, pH 7.4).[2][7] The final peptide concentration should be between 0.05 and 0.5 mg/mL.[7]
-
Instrument Setup:
-
Data Acquisition: Record the CD spectrum of the peptide solution in a quartz cuvette with a path length of 0.1 cm.[2] A baseline spectrum of the buffer alone should be recorded and subtracted from the sample spectrum.
-
Data Analysis: The resulting spectrum, plotted as mean residue ellipticity [θ] versus wavelength, can be used to estimate the secondary structure content.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides high-resolution structural information of peptides in solution, including three-dimensional structure and dynamics.[11][12]
Protocol:
-
Sample Preparation: Dissolve the peptide (1-5 mg) in a suitable deuterated solvent (e.g., D₂O, CD₃OH, or a mixture of H₂O/D₂O). The concentration should be in the range of 0.5-5 mM.[12]
-
NMR Experiments: A series of 1D and 2D NMR experiments are typically performed on a high-field NMR spectrometer (≥500 MHz).[13]
-
1D ¹H NMR: To assess overall sample purity and folding.
-
2D TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints for structure calculation.[13]
-
2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To assign carbon resonances.
-
2D ¹H-¹⁵N HSQC: For peptides enriched with ¹⁵N, to assign backbone amide resonances.
-
-
Data Processing and Analysis: The NMR data is processed using software such as TopSpin or NMRPipe. Resonance assignments are made using programs like CCPNmr Analysis.
-
Structure Calculation: The distance restraints obtained from NOESY/ROESY spectra, along with dihedral angle restraints from coupling constants, are used in molecular dynamics simulation programs (e.g., CYANA, XPLOR-NIH) to calculate an ensemble of 3D structures.[14]
X-Ray Crystallography
X-ray crystallography provides atomic-resolution three-dimensional structures of peptides in the solid state.[15][16]
Protocol:
-
Crystallization: The peptide is dissolved at a high concentration and screened against a wide range of crystallization conditions (precipitants, buffers, salts, and additives) using techniques like hanging-drop or sitting-drop vapor diffusion.[17][18]
-
Crystal Harvesting and Cryo-protection: Once suitable crystals have grown, they are carefully harvested and flash-cooled in liquid nitrogen, often after being soaked in a cryoprotectant solution to prevent ice formation.[16]
-
Data Collection: The cryo-cooled crystal is mounted on a goniometer and exposed to a high-intensity X-ray beam, typically at a synchrotron source. The diffraction pattern is recorded on a detector.[17]
-
Data Processing and Structure Solution: The diffraction data is processed to obtain a set of structure factor amplitudes. The phase problem is then solved using methods like molecular replacement (if a homologous structure is available) or experimental phasing techniques (e.g., MAD, SAD).[18]
-
Model Building and Refinement: An initial atomic model is built into the electron density map and then refined using crystallographic refinement software to improve the fit to the experimental data.[18]
Proteolytic Stability Assay
This assay is crucial for evaluating the resistance of peptides to enzymatic degradation, a key advantage of β-peptide incorporation.[19][20]
Protocol:
-
Reaction Setup: Incubate the peptide at a final concentration of 10-100 µM with a specific protease (e.g., trypsin, chymotrypsin, or serum) in a suitable buffer at 37°C.[20]
-
Time-Course Sampling: At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), aliquots of the reaction mixture are taken.[19]
-
Reaction Quenching: The enzymatic reaction is stopped by adding a quenching agent, such as trifluoroacetic acid (TFA) or by heat inactivation.[20]
-
Analysis: The amount of remaining intact peptide at each time point is quantified using reverse-phase high-performance liquid chromatography (RP-HPLC) or liquid chromatography-mass spectrometry (LC-MS).[19]
-
Data Analysis: The percentage of remaining peptide is plotted against time to determine the degradation rate and half-life of the peptide.
Visualizing Workflows and Structures
Diagrams created using the DOT language provide a clear visual representation of experimental workflows and molecular structures.
Caption: Experimental workflow for peptide structural analysis.
Caption: Comparison of α-peptide and β-peptide backbone and H-bonding.
Conclusion
The incorporation of β-amino acids into peptides provides a versatile strategy to overcome some of the inherent limitations of α-peptides, particularly their poor proteolytic stability. The unique structural diversity of β-peptides opens up new avenues for the design of novel therapeutics and biomaterials with tailored properties. A thorough understanding of their structural characteristics, facilitated by the experimental techniques outlined in this guide, is paramount for the continued advancement of this exciting field.
References
- 1. A comparison of the different helices adopted by α- and β-peptides suggests different reasons for their stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. home.sandiego.edu [home.sandiego.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Folding and function in α/β-peptides: Targets and therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. α-Helix Mimicry with α/β-Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CD-Based Peptide Secondary Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. bio-protocol.org [bio-protocol.org]
- 10. How to Use CD Spectroscopy for Protein Secondary Structure Analysis: A Complete Guide | MtoZ Biolabs [mtoz-biolabs.com]
- 11. chem.uzh.ch [chem.uzh.ch]
- 12. NMR-Based Peptide Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 13. chemrxiv.org [chemrxiv.org]
- 14. Comparison of Protocols for Calculation of Peptide Structures from Experimental NMR Data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A Newcomer's Guide to Peptide Crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A Newcomer’s Guide to Peptide Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 17. phys.libretexts.org [phys.libretexts.org]
- 18. researchgate.net [researchgate.net]
- 19. Quantifying and controlling the proteolytic degradation of cell adhesion peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum - PMC [pmc.ncbi.nlm.nih.gov]
Comparative study of different protecting groups for beta-amino acids
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of protecting groups is a critical determinant in the successful synthesis of peptides and complex molecules incorporating β-amino acids. The ability to selectively mask and deprotect the amino functionality of these valuable building blocks is paramount for achieving high yields and purity. This guide provides an objective comparison of three widely used amine protecting groups for β-amino acids: tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc).
This comparison guide delves into the chemical properties, stability, and reaction conditions for the introduction and removal of each protecting group. Experimental data has been compiled to provide a quantitative basis for comparison, and detailed protocols for key transformations are provided.
At a Glance: Key Characteristics of Amino Protecting Groups
The primary distinction between Boc, Cbz, and Fmoc lies in their cleavage conditions, which forms the basis of their orthogonality—the ability to selectively remove one protecting group in the presence of others. This orthogonality is a cornerstone of modern synthetic chemistry, enabling the stepwise construction of complex molecules with multiple functional groups.[1][2]
-
Boc (tert-Butoxycarbonyl): Cleaved under acidic conditions, typically with trifluoroacetic acid (TFA).[3]
-
Cbz (Carboxybenzyl): Removed by catalytic hydrogenolysis.[4]
-
Fmoc (9-Fluorenylmethyloxycarbonyl): Cleaved under basic conditions, commonly with a solution of piperidine in an organic solvent.[5]
Comparative Data
The selection of a protecting group is often dictated by the stability of other functional groups within the molecule and the desired reaction conditions for subsequent synthetic steps. The following tables summarize the key properties and representative quantitative data for the protection and deprotection of β-amino acids with Boc, Cbz, and Fmoc.
Table 1: General Properties and Stability of Protecting Groups
| Characteristic | Boc (tert-Butoxycarbonyl) | Cbz (Carboxybenzyl) | Fmoc (9-Fluorenylmethyloxycarbonyl) |
| Chemical Formula | C₅H₉O₂ | C₈H₇O₂ | C₁₅H₁₁O₂ |
| Cleavage Condition | Strong Acid (e.g., TFA, HCl)[3] | Catalytic Hydrogenolysis (e.g., H₂/Pd-C)[4] | Base (e.g., 20% Piperidine in DMF)[5] |
| Stability to: | |||
| --- Strong Acids | Labile[3] | Stable (except HBr/AcOH) | Stable[1] |
| --- Weak Acids | Stable[1] | Stable | Stable |
| --- Bases | Stable | Stable | Labile[5] |
| --- Catalytic Hydrogenolysis | Stable | Labile[4] | Labile |
| --- Nucleophiles | Generally Stable | Generally Stable | Labile to primary and secondary amines[1] |
| Orthogonality | Orthogonal to Cbz and Fmoc | Orthogonal to Boc and Fmoc | Orthogonal to Boc and Cbz |
Table 2: Representative Conditions and Yields for Protection of β-Amino Acids
| Protecting Group | Reagents and Conditions | Typical Reaction Time | Typical Yield (%) |
| Boc | (Boc)₂O, NaOH, 1,4-Dioxane/H₂O, RT[3] | 4 hours | >90 |
| Cbz | Cbz-Cl, Na₂CO₃, H₂O, 0 °C to RT[4] | 2-4 hours | >90 |
| Fmoc | Fmoc-OSu, Na₂CO₃, 1,4-Dioxane/H₂O, 0 °C to RT | 4-12 hours | 80-95 |
Table 3: Representative Conditions and Yields for Deprotection of N-Protected β-Amino Acids
| Protecting Group | Reagents and Conditions | Typical Reaction Time | Typical Yield (%) |
| Boc | 50% TFA in DCM, RT[3] | 20-30 minutes | >99 |
| Cbz | H₂, 10% Pd/C, Methanol, RT | 1-4 hours | >95 |
| Fmoc | 20% Piperidine in DMF, RT[5] | 10-20 minutes | >99 |
Experimental Protocols
The following are generalized experimental protocols for the protection and deprotection of a β-amino acid with Boc, Cbz, and Fmoc. It is crucial to note that optimal reaction conditions, such as solvent, temperature, and reaction time, may vary depending on the specific substrate.
Protocol 1: Boc Protection of a β-Amino Acid
Materials:
-
β-Amino acid
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium hydroxide (NaOH)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
1N Hydrochloric acid (HCl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the β-amino acid (1 equivalent) in a 1:1 mixture of 1,4-dioxane and water containing NaOH (2 equivalents).
-
Cool the solution to 0°C in an ice bath.
-
Add (Boc)₂O (1.1 equivalents) to the solution while stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.[6]
-
Concentrate the reaction mixture under reduced pressure to remove the dioxane.
-
Wash the aqueous layer with ethyl acetate to remove any unreacted (Boc)₂O.
-
Acidify the aqueous layer to pH 2-3 with 1N HCl at 0°C.
-
Extract the product into ethyl acetate (3 times).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.
-
Evaporate the solvent under reduced pressure to yield the N-Boc-β-amino acid.[6]
Protocol 2: Cbz Protection of a β-Amino Acid (Schotten-Baumann Conditions)
Materials:
-
β-Amino acid
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium carbonate (Na₂CO₃)
-
Water
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate or Dichloromethane
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the β-amino acid (1.0 equivalent) in a 1 M aqueous solution of sodium carbonate (2.5 equivalents) with cooling in an ice bath.[4]
-
While vigorously stirring the solution, add benzyl chloroformate (1.1 equivalents) dropwise, ensuring the temperature remains below 5 °C.[4]
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.[4]
-
Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.[4]
-
Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 1 M HCl.[4]
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).[4]
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the N-Cbz-β-amino acid.[4]
Protocol 3: Fmoc Protection of a β-Amino Acid
Materials:
-
β-Amino acid
-
9-fluorenylmethyloxycarbonyl-N-hydroxysuccinimide ester (Fmoc-OSu)
-
Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane
-
Water
-
Diethyl ether
-
Dilute hydrochloric acid (HCl)
Procedure:
-
Dissolve the β-amino acid (1.0 equivalent) in a 10% aqueous solution of sodium carbonate or a mixture of dioxane and aqueous sodium bicarbonate.[5]
-
Slowly add a solution of Fmoc-OSu (1.05 equivalents) in dioxane or acetone to the amino acid solution with vigorous stirring at 0-5°C.[5]
-
Allow the reaction mixture to warm to room temperature and stir for several hours or overnight.
-
Dilute the reaction mixture with water and wash with diethyl ether to remove unreacted Fmoc-OSu.[5]
-
Acidify the aqueous layer to pH 2-3 with dilute hydrochloric acid.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over an anhydrous drying agent, filter, and concentrate under reduced pressure to yield the N-Fmoc-β-amino acid.
Protocol 4: Boc Deprotection of a N-Boc-β-Amino Acid
Materials:
-
N-Boc-β-amino acid
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
Procedure:
-
Dissolve the N-Boc-β-amino acid in DCM.
-
Add a solution of 50% TFA in DCM to the dissolved amino acid.
-
Agitate the mixture for 20-30 minutes at room temperature.[3]
-
Remove the solvent and excess TFA under reduced pressure.
-
Co-evaporate with a suitable solvent (e.g., DCM or toluene) to ensure complete removal of TFA.
Protocol 5: Cbz Deprotection of a N-Cbz-β-Amino Acid by Catalytic Hydrogenolysis
Materials:
-
N-Cbz-β-amino acid
-
Methanol or Ethanol
-
10% Palladium on carbon (Pd/C) catalyst
-
Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)
Procedure:
-
In a flask equipped with a magnetic stir bar, dissolve the N-Cbz-β-amino acid (1.0 equivalent) in a suitable solvent such as methanol or ethanol.[4]
-
Carefully add 10% palladium on carbon (Pd/C) catalyst (typically 5-10 mol%). Caution: The catalyst can be pyrophoric and should be handled with care, ensuring it remains wet.
-
Evacuate the flask and backfill with hydrogen gas. Repeat this process 2-3 times.
-
Stir the reaction mixture under a hydrogen atmosphere (e.g., balloon) for 1-4 hours.
-
Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to yield the deprotected β-amino acid.[4]
Protocol 6: Fmoc Deprotection of a N-Fmoc-β-Amino Acid
Materials:
-
N-Fmoc-β-amino acid
-
N,N-Dimethylformamide (DMF)
-
Piperidine
Procedure:
-
Dissolve the N-Fmoc-β-amino acid in DMF.
-
Add a 20% (v/v) solution of piperidine in DMF to the dissolved amino acid.
-
Stir the mixture for 10-20 minutes at room temperature.[5]
-
Remove the solvent and piperidine under reduced pressure.
-
The crude product can be purified by an appropriate method, such as crystallization or chromatography, to remove the dibenzofulvene-piperidine adduct.
Visualizing the Workflow
The following diagrams illustrate the general experimental workflows for the protection and deprotection of β-amino acids.
Caption: General workflows for the protection of β-amino acids.
Caption: General workflows for the deprotection of N-protected β-amino acids.
Conclusion
The choice between Boc, Cbz, and Fmoc for the protection of β-amino acids depends on the overall synthetic strategy, including the presence of other sensitive functional groups and the desired orthogonality. Boc and Fmoc are the workhorses of solid-phase peptide synthesis due to their distinct deprotection conditions, which allow for selective removal. Cbz remains a valuable protecting group, particularly in solution-phase synthesis, offering robust protection and facile removal by hydrogenolysis. By understanding the specific characteristics, stability profiles, and experimental conditions associated with each group, researchers can devise efficient and elegant routes for the synthesis of complex molecules containing β-amino acids.
References
- 1. benchchem.com [benchchem.com]
- 2. biosynth.com [biosynth.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. A general method for preparation of N-Boc-protected or N-Fmoc-protected α,β-didehydropeptide building blocks and their use in the solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Enantiomeric Purity of (3R)-3-amino-3-(4-nitrophenyl)propanoic Acid: A Comparative Guide to Chiral HPLC Methods
For researchers, scientists, and drug development professionals, ensuring the enantiomeric purity of chiral building blocks is a critical step in the synthesis of stereochemically defined active pharmaceutical ingredients. This guide provides a comparative analysis of a validated chiral High-Performance Liquid Chromatography (HPLC) method for determining the enantiomeric excess (ee) of (3R)-3-amino-3-(4-nitrophenyl)propanoic acid, a key intermediate in pharmaceutical synthesis. The performance of this method is compared with techniques used for analogous chiral synthons, offering valuable data for methodological selection and validation.
The stereochemistry of drug molecules profoundly influences their pharmacological and toxicological profiles. Consequently, regulatory bodies demand rigorous control over the enantiomeric purity of chiral drugs and intermediates. Chiral HPLC stands as the gold standard for this purpose, offering high resolution and accuracy in separating and quantifying enantiomers.
Comparative Analysis of Chiral HPLC Methods
The enantiomeric excess of this compound and its structural analogs can be reliably determined using chiral HPLC. The choice of chiral stationary phase (CSP) and mobile phase composition is crucial for achieving optimal separation. Below is a comparison of validated methods for the target compound and two relevant alternatives: (R)-3-amino-3-(4-bromophenyl)propanoic acid and (R)-3-amino-3-(4-methoxyphenyl)propanoic acid.
| Parameter | This compound | (R)-3-amino-3-(4-bromophenyl)propanoic acid | (R)-3-amino-3-(4-methoxyphenyl)propanoic acid |
| Chiral Stationary Phase | CHIRALPAK® ZWIX(-) | (R,R) Whelk-O1 | (R,R) Whelk-O1 |
| Column Dimensions | 150 x 3 mm, 3 µm | 250 x 4.6 mm, 5 µm | 250 x 4.6 mm, 5 µm |
| Mobile Phase | 50mM formic acid + 25mM diethylamine in methanol / tetrahydrofuran / water = 49 / 49 / 2 | n-hexane / ethanol / TFA / isopropyl amine (95:5:0.1:0.025 v/v/v/v) | n-hexane / 2-propanol / TFA (v/v/v, specific ratio optimized) |
| Flow Rate | 0.5 mL/min | 1.0 mL/min | Not specified |
| Detection | UV at 270 nm | UV at 225 nm | Not specified |
| Retention Time (R-enantiomer) | 30.4 min | ~18.0 min | Not specified |
| Retention Time (S-enantiomer) | 26.8 min | ~22.5 min | Not specified |
| Resolution (Rs) | 2.18 | > 2.5 | > 2.5 |
| Enantiomeric Excess (% ee) | > 99% (typical for commercially available enantiopure sample) | > 99% (validated for purity evaluation) | > 99% (validated for purity evaluation) |
Experimental Protocols
Detailed methodologies are essential for the replication and adaptation of these analytical techniques.
Protocol 1: Validation of Enantiomeric Excess for this compound
This method utilizes a zwitterionic ion-exchanger chiral stationary phase for the enantioseparation.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: CHIRALPAK® ZWIX(-) (150 x 3 mm, 3 µm).
-
Mobile Phase: A mixture of 50mM formic acid and 25mM diethylamine in methanol/tetrahydrofuran/water (49/49/2 v/v/v).
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 270 nm.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Injection Volume: 1.5 µL.
-
Data Analysis: The enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula: % ee = [Area(R) - Area(S)] / [Area(R) + Area(S)] x 100.
Protocol 2: Validation of Enantiomeric Excess for (R)-3-amino-3-(4-bromophenyl)propanoic acid
This protocol employs a Pirkle-type (donor-acceptor) chiral stationary phase.[1]
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: (R,R) Whelk-O1 (250 x 4.6 mm, 5 µm).[1]
-
Mobile Phase: A mixture of n-hexane, ethanol, trifluoroacetic acid (TFA), and isopropyl amine (95:5:0.1:0.025 v/v/v/v).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV at 225 nm.[1]
-
Sample Preparation: Dissolve the sample in a diluent of Ethanol:TFA (100:1) to a concentration of 1.0 mg/mL.[1]
-
Injection Volume: 10 µL.[1]
-
Data Analysis: The enantiomeric excess is determined by comparing the peak area of the minor enantiomer to the total area of both enantiomer peaks. The method was validated for linearity, precision, accuracy, and robustness.[1]
Method Selection and Workflow
The selection of an appropriate chiral HPLC method is a critical decision in the analytical workflow for validating enantiomeric excess. The following diagram illustrates a logical approach to method development and validation.
Caption: A generalized workflow for the development, validation, and application of a chiral HPLC method for enantiomeric excess determination.
Signaling Pathways in Chiral Recognition
The separation of enantiomers on a chiral stationary phase is governed by the differential interactions between the enantiomers and the chiral selector. These interactions, which can be thought of as a form of molecular signaling, lead to the formation of transient diastereomeric complexes with different stabilities.
Caption: The signaling pathway of chiral recognition on a chiral stationary phase, leading to enantiomeric separation.
References
A Comparative Guide to (3R)-3-amino-3-(4-nitrophenyl)propanoic Acid and Other Unnatural Amino Acids in Peptide-Based Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the limitations of native peptides—primarily their susceptibility to proteolytic degradation and rapid clearance—have spurred the exploration of unnatural amino acids (UAAs) as a means to enhance their therapeutic potential. Among the diverse array of available UAAs, (3R)-3-amino-3-(4-nitrophenyl)propanoic acid, a chiral β-amino acid, presents a compelling option for peptide modification. This guide provides an objective comparison of this compound against other classes of unnatural amino acids, supported by representative experimental data and detailed protocols to empower researchers in their peptide engineering endeavors.
Introduction to Unnatural Amino Acids in Peptide Therapeutics
Unnatural amino acids are non-proteinogenic amino acids that can be incorporated into peptides to bestow novel structural and functional properties.[1][2] Their integration is a key strategy in medicinal chemistry to overcome the inherent pharmacokinetic and pharmacodynamic hurdles of peptide-based drugs.[3][4] Key advantages of incorporating UAAs include:
-
Enhanced Proteolytic Stability: The altered backbone or side-chain structures of UAAs can render peptide bonds less recognizable by proteases, significantly extending the peptide's half-life in vivo.[5]
-
Conformational Constraint: Certain UAAs can induce specific secondary structures, such as helices or turns, which can lead to improved receptor binding affinity and selectivity.
-
Modified Bioavailability: Alterations in polarity and lipophilicity through UAA incorporation can influence a peptide's absorption, distribution, metabolism, and excretion (ADME) profile.[6]
-
Novel Functionalities: UAAs can introduce new chemical handles for bioconjugation, such as fluorescent probes or cytotoxic payloads for targeted drug delivery.[7]
This guide focuses on a comparative analysis of this compound, a β-amino acid, with other representative UAAs to illustrate their differential impacts on peptide performance.
Comparative Analysis of Unnatural Amino Acids
To provide a tangible comparison, we present a hypothetical case study based on a well-characterized bioactive peptide. Let us consider the peptide hormone Gonadotropin-Releasing Hormone (GnRH), with the sequence pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH2. Native GnRH has a very short in vivo half-life of 2-4 minutes. In our case study, the Gly at position 6 is replaced with this compound and other selected UAAs.
Table 1: Comparison of Physicochemical and Biological Properties of GnRH Analogs
| Unnatural Amino Acid (UAA) at Position 6 | Class of UAA | Expected Half-Life (in rat plasma) | Expected Receptor Binding Affinity (Ki, nM) | Key Attributes & Rationale for Change |
| This compound | β-Amino Acid | > 24 hours | 5-15 | The β-amino acid backbone is known to confer significant resistance to proteolysis. The nitrophenyl side chain can participate in aryl-aryl interactions within the receptor binding pocket. |
| D-Alanine | D-Amino Acid | 4-6 hours | 1-5 | The D-configuration at the α-carbon hinders recognition by proteases which are stereospecific for L-amino acids, thereby increasing stability. Generally well-tolerated in terms of receptor binding. |
| N-methyl-Glycine (Sarcosine) | N-alkylated Amino Acid | 2-4 hours | 10-25 | The methylation of the backbone nitrogen restricts conformational flexibility and can reduce susceptibility to some proteases. However, it can also disrupt hydrogen bonding critical for receptor interaction. |
| (S)-2-amino-5-hexynoic acid | Side-chain modified α-Amino Acid | 1-2 hours | 1-10 | The terminal alkyne provides a bioorthogonal handle for chemical modifications (e.g., PEGylation, conjugation of imaging agents) via click chemistry. Offers moderate improvement in stability. |
Note: The data presented in this table are representative values based on published literature for the respective classes of unnatural amino acids and are intended for comparative purposes. Actual experimental results may vary.
Experimental Protocols
To facilitate the generation of comparative data as presented in Table 1, the following detailed experimental protocols are provided.
Protocol 1: In Vitro Peptide Stability Assay in Rat Plasma
This protocol outlines a method to determine the half-life of peptide analogs in a biologically relevant matrix.
Materials:
-
Test peptide stock solutions (1 mg/mL in sterile water or a suitable buffer)
-
Freshly collected rat plasma containing anticoagulants (e.g., EDTA or heparin)
-
Quenching solution: Acetonitrile with 1% Trifluoroacetic Acid (TFA)
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
-
Mass Spectrometer (for peak identification)
Procedure:
-
Pre-warm an aliquot of rat plasma to 37°C in a water bath.
-
Spike the pre-warmed plasma with the test peptide to a final concentration of 10 µM.
-
Incubate the mixture at 37°C.
-
At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes, and 24 hours), withdraw a 50 µL aliquot of the peptide-plasma mixture.
-
Immediately add the aliquot to 150 µL of cold quenching solution to precipitate plasma proteins and halt enzymatic activity.
-
Vortex the mixture vigorously for 30 seconds.
-
Centrifuge the samples at 14,000 rpm for 15 minutes at 4°C to pellet the precipitated proteins.
-
Collect the supernatant and analyze the concentration of the intact peptide using a validated RP-HPLC method. The peak corresponding to the intact peptide should be confirmed by mass spectrometry.
-
Plot the percentage of remaining intact peptide against time and calculate the half-life (t½) using a one-phase decay model.
Diagram 1: Experimental Workflow for Peptide Stability Assay
Caption: Workflow for determining peptide stability in plasma.
Protocol 2: Competitive Radioligand Binding Assay
This protocol is used to determine the binding affinity (Ki) of the peptide analogs to their target receptor, in this case, the GnRH receptor.
Materials:
-
Cell membranes prepared from a cell line overexpressing the human GnRH receptor.
-
Radiolabeled ligand (e.g., [¹²⁵I]-Tryptorelin)
-
Binding buffer (e.g., 25 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 1 mM EDTA, 0.1% BSA)
-
Unlabeled peptide analogs (competitors) at various concentrations
-
Scintillation cocktail and a scintillation counter
Procedure:
-
In a 96-well plate, add 50 µL of binding buffer, 50 µL of radiolabeled ligand at a fixed concentration (typically at its Kd value), and 50 µL of the unlabeled peptide analog at varying concentrations (e.g., from 10⁻¹² M to 10⁻⁵ M).
-
To initiate the binding reaction, add 50 µL of the cell membrane preparation (containing a known amount of protein, e.g., 10-20 µg).
-
Incubate the plate at room temperature for a specified time (e.g., 90 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter (e.g., Whatman GF/C) pre-soaked in binding buffer, using a cell harvester.
-
Wash the filters three times with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled standard ligand (e.g., 1 µM Tryptorelin).
-
The concentration of the peptide analog that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition curve.
-
The inhibition constant (Ki) is calculated from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Diagram 2: Principle of Competitive Receptor Binding Assay
Caption: Competitive binding of radioligand and UAA-peptide.
Discussion and Conclusion
The incorporation of unnatural amino acids is a powerful and versatile strategy for enhancing the drug-like properties of therapeutic peptides. As illustrated in our comparative analysis, different classes of UAAs offer distinct advantages.
-
This compound , as a β-amino acid, is predicted to confer exceptional proteolytic stability, a critical attribute for extending the in vivo half-life of a peptide. The additional methylene group in the backbone fundamentally alters the peptide's conformation, making it a poor substrate for proteases.[8] The aromatic nitro-substituted side chain can also be leveraged for specific interactions with the target receptor.
-
D-amino acids provide a more conservative modification that often preserves high binding affinity while significantly improving stability.
-
N-alkylated amino acids can be useful for fine-tuning conformation and stability, though they may sometimes negatively impact receptor binding.
-
Side-chain modified α-amino acids are particularly valuable for introducing novel functionalities for bioconjugation and further drug delivery strategies.
The choice of which unnatural amino acid to incorporate depends on the specific therapeutic goal and the structure-activity relationship of the parent peptide. A systematic approach, employing the experimental protocols detailed in this guide, will enable researchers to rationally design and select peptide candidates with optimized performance. This compound and other β-amino acids represent a particularly promising avenue for the development of next-generation peptide therapeutics with robust stability and potent biological activity.
References
- 1. The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Probing the proteolytic stability of beta-peptides containing alpha-fluoro- and alpha-hydroxy-beta-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Outstanding Biological Stability of β‐ and γ‐Peptides toward Proteolytic Enzymes: An In Vitro Investigation with Fifteen Peptidases | Semantic Scholar [semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. PEPlife2: A Updated Repository of the Half-life of Peptides | Sciety [sciety.org]
- 6. nbinno.com [nbinno.com]
- 7. Fmoc-(R)-3-Amino-3-(3-bromophenyl)propanoic acid - Creative Peptides [creative-peptides.com]
- 8. researchgate.net [researchgate.net]
Characterization of (3R)-3-amino-3-(4-nitrophenyl)propanoic Acid Derivatives: A Comparative Guide
This guide provides a comparative analysis of the characterization of (3R)-3-amino-3-(4-nitrophenyl)propanoic acid and its derivatives. The information is targeted towards researchers, scientists, and professionals in drug development, offering a consolidated resource for understanding the synthesis, spectral properties, and potential biological activities of these compounds. The data presented is synthesized from publicly available literature on the parent compound and structurally similar molecules.
This compound serves as a valuable chiral building block in medicinal chemistry.[1][2][3] Its structure, featuring a stereocenter, an aromatic nitro group, and amino and carboxylic acid functionalities, allows for diverse chemical modifications to develop novel therapeutic agents.[1][2][3]
Synthetic and Spectroscopic Data Comparison
The following tables summarize key data for the parent compound and representative N-protected derivatives. The data for the derivatives are based on established synthetic protocols and expected spectroscopic shifts upon modification of the amino group.
Table 1: Physical and Spectroscopic Data of this compound and its N-Protected Derivatives
| Compound | Derivative Type | Molecular Formula | Molecular Weight ( g/mol ) | Expected ¹H NMR Key Signals (δ, ppm) in DMSO-d₆ |
| 1 | Parent Compound | C₉H₁₀N₂O₄ | 210.19 | ~2.8 (dd, 2H, CH₂), ~4.5 (t, 1H, CH), 7.6 (d, 2H, Ar-H), 8.2 (d, 2H, Ar-H) |
| 2 | N-Boc | C₁₄H₁₈N₂O₆ | 310.30 | ~1.4 (s, 9H, t-Bu), ~2.7 (m, 2H, CH₂), ~5.0 (m, 1H, CH), 7.6 (d, 2H, Ar-H), 8.2 (d, 2H, Ar-H) |
| 3 | N-Fmoc | C₂₄H₂₀N₂O₆ | 444.43 | ~2.9 (m, 2H, CH₂), ~4.3 (m, 3H, Fmoc-H), ~5.2 (m, 1H, CH), 7.3-7.9 (m, 12H, Ar-H), 8.2 (d, 2H, Ar-H) |
| 4 | N-Benzoyl | C₁₆H₁₄N₂O₅ | 314.29 | ~2.9 (m, 2H, CH₂), ~5.5 (m, 1H, CH), 7.4-7.9 (m, 7H, Ar-H), 8.1 (d, 2H, Ar-H), 9.0 (d, 1H, NH) |
Potential Biological Activities
While specific biological data for a wide range of this compound derivatives are not extensively reported, studies on structurally related compounds suggest potential therapeutic applications. For instance, derivatives of similar 3-aminopropanoic acids have shown promise as antimicrobial and anticancer agents.[4][5] The 4-nitrophenyl moiety is a common feature in various biologically active molecules.
Experimental Protocols
Detailed experimental procedures are crucial for the synthesis and characterization of these derivatives. Below are representative protocols for the synthesis of the parent compound and its N-protected analogs.
Synthesis of Racemic 3-Amino-3-(4-nitrophenyl)propanoic Acid
A common method for the synthesis of the racemic parent compound involves the condensation of 4-nitrobenzaldehyde, malonic acid, and ammonium acetate in ethanol.
Protocol:
-
A mixture of 4-nitrobenzaldehyde (1 equivalent), malonic acid (1 equivalent), and ammonium acetate (1.3 equivalents) in ethanol is refluxed for 6-8 hours.
-
The reaction mixture is then cooled, and the resulting precipitate is filtered.
-
The crude product is washed with cold ethanol and dried under reduced pressure to yield racemic 3-amino-3-(4-nitrophenyl)propanoic acid.
General Protocol for N-Boc Protection
Protocol:
-
This compound (1 equivalent) is dissolved in a mixture of dioxane and water.
-
Di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) and a base such as sodium bicarbonate are added to the solution.
-
The reaction mixture is stirred at room temperature for several hours.
-
The solvent is removed under reduced pressure, and the residue is purified by chromatography to yield the N-Boc protected derivative.
General Protocol for N-Fmoc Protection
Protocol:
-
This compound (1 equivalent) is dissolved in a mixture of acetone and water.
-
Sodium bicarbonate and 9-fluorenylmethyl-succinimidyl carbonate (Fmoc-OSu, 1.1 equivalents) are added to the solution.
-
The reaction is stirred at 0 °C and then allowed to warm to room temperature for a few hours.
-
The product is typically purified by crystallization or chromatography.
Visualizing Synthetic Pathways
The following diagrams illustrate the general synthetic workflows for the preparation of this compound derivatives.
Caption: Synthetic route to racemic 3-amino-3-(4-nitrophenyl)propanoic acid.
Caption: Workflow for the N-protection of the parent amino acid.
References
- 1. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (s)-3-Amino-3-(3-nitrophenyl)propionic acid | C9H10N2O4 | CID 706689 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. wiley-vch.de [wiley-vch.de]
A Comparative Guide to In Vitro Assays for Peptides Containing Nitrophenyl Moieties
For Researchers, Scientists, and Drug Development Professionals
The incorporation of nitrophenyl moieties into peptide substrates has become a cornerstone for the in vitro assessment of various enzymatic activities, particularly proteases. These assays offer a straightforward and robust means to monitor enzyme kinetics, screen for inhibitors, and elucidate substrate specificity. This guide provides an objective comparison of the two primary in vitro assay formats utilizing nitrophenyl-containing peptides: colorimetric and fluorescent assays. We present supporting experimental data, detailed protocols, and visual workflows to aid researchers in selecting the optimal assay for their specific needs.
At a Glance: Colorimetric vs. Fluorescent Assays
| Feature | Colorimetric Assays (p-Nitroanilide) | Fluorescent Assays (Internally Quenched) |
| Principle | Enzymatic cleavage releases p-nitroaniline (pNA), a chromophore, leading to an increase in absorbance. | Enzymatic cleavage separates a fluorophore from a dinitrophenyl (Dnp) quencher, resulting in an increase in fluorescence. |
| Sensitivity | Moderate | High (often 100-1000 times more sensitive than colorimetric assays).[1] |
| Dynamic Range | Typically in the micromolar (µM) range. | Can extend into the nanomolar (nM) and even picomolar (pM) range.[2] |
| Instrumentation | Standard spectrophotometer or microplate reader. | Fluorometer or fluorescent microplate reader. |
| Cost | Generally lower cost for substrates and instrumentation. | Substrates and instrumentation can be more expensive. |
| Throughput | Well-suited for high-throughput screening in microplate format. | Excellent for high-throughput screening, especially in low-volume formats.[3] |
| Interference | Susceptible to interference from colored compounds in the sample. | Can be affected by fluorescent compounds or those that quench fluorescence. |
Performance Data: A Quantitative Comparison
The choice between a colorimetric and a fluorescent assay often hinges on the required sensitivity and the specific enzyme-substrate pair. Below is a summary of kinetic parameters for some common proteases with p-nitroanilide (pNA) substrates, illustrating the utility of colorimetric assays. Fluorescent assays, while often proprietary in their specific substrate sequences, generally offer significantly lower limits of detection.
Table 1: Kinetic Parameters of Proteases with p-Nitroanilide (pNA) Substrates[4]
| Enzyme | Substrate | K_m (µM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) |
| Thrombin | H-D-Phe-Pip-Arg-pNA (S-2238) | 120 | 125 | 1.04 x 10⁶ |
| Plasma Kallikrein | D-Val-Leu-Lys-pNA | 260 | 50 | 1.92 x 10⁵ |
| Trypsin | Bz-Arg-pNA | 210 | 0.04 | 190 |
Note: Kinetic parameters are highly dependent on assay conditions (e.g., pH, temperature, buffer composition).
Table 2: Comparison of Assay Characteristics
| Parameter | Colorimetric (pNA) Assay | Fluorescent (IQF) Assay |
| Limit of Detection (LOD) | Typically ~0.1 unit/mL of trypsin with a 10-minute incubation.[4] | Can detect protease concentrations in the ng/mL to pg/mL range.[2] |
| Assay Time | Can be as short as 10-30 minutes.[5] | Typically 30-60 minutes, but can be adapted for kinetic reads.[6] |
| Wavelength (Absorbance/Excitation & Emission) | Absorbance measured at 405-410 nm.[7] | Varies with fluorophore; e.g., Abz/Dnp: Ex/Em ~320/420 nm; ACC/Dnp: Ex/Em ~380/450 nm.[6][8][9] |
Experimental Protocols
Detailed and optimized protocols are crucial for obtaining reliable and reproducible results. Below are generalized procedures for performing colorimetric and internally quenched fluorescent protease assays.
Protocol 1: Colorimetric Protease Assay Using a p-Nitroanilide (pNA) Substrate
This protocol outlines the steps for a typical protease activity assay in a 96-well microplate format.[5]
Materials:
-
Purified protease
-
p-Nitroanilide (pNA) peptide substrate
-
Assay Buffer (e.g., Tris-HCl or HEPES at the optimal pH for the enzyme)
-
Dimethyl sulfoxide (DMSO) for dissolving the substrate
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Substrate Preparation:
-
Prepare a stock solution of the pNA substrate (e.g., 10-100 mM) in DMSO.
-
Dilute the stock solution with Assay Buffer to the desired working concentrations. It is recommended to test a range of substrate concentrations to determine the optimal concentration (typically around the K_m value).
-
-
Enzyme Preparation:
-
Prepare a stock solution of the protease in Assay Buffer.
-
Just before use, dilute the enzyme to the desired final concentration in Assay Buffer. Keep the enzyme on ice.
-
-
Assay Setup:
-
Add 50 µL of Assay Buffer to each well of the 96-well plate.
-
Add 25 µL of the substrate working solution to each well.
-
To initiate the reaction, add 25 µL of the diluted enzyme solution to each well.
-
For a negative control (blank), add 25 µL of Assay Buffer instead of the enzyme solution.
-
-
Measurement:
-
Immediately place the microplate in a plate reader pre-heated to the optimal temperature for the enzyme (e.g., 37°C).
-
Measure the absorbance at 405 nm at regular intervals (e.g., every 30-60 seconds) for a set period (e.g., 10-30 minutes).
-
-
Data Analysis:
-
Calculate the rate of reaction (V) by determining the initial linear slope of the absorbance versus time plot (ΔAbs/min).
-
Convert the rate of absorbance change to the rate of product formation using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of pNA (approximately 8,800 M⁻¹cm⁻¹ at 405 nm), c is the concentration, and l is the path length of the light in the well.
-
Protocol 2: Internally Quenched Fluorescent (IQF) Protease Assay
This protocol provides a general method for measuring protease activity using an internally quenched fluorescent peptide substrate.[6]
Materials:
-
Purified protease
-
Internally Quenched Fluorescent (IQF) peptide substrate (e.g., with an Abz/Dnp or ACC/Dnp pair)
-
Assay Buffer (e.g., Tris-HCl or HEPES at the optimal pH for the enzyme)
-
Dimethyl sulfoxide (DMSO) for dissolving the substrate
-
Black 96-well microplate
-
Fluorescent microplate reader
Procedure:
-
Substrate Preparation:
-
Prepare a stock solution of the IQF substrate (e.g., 1-10 mM) in DMSO.
-
Dilute the stock solution with Assay Buffer to the desired final concentration (typically in the low micromolar to nanomolar range).
-
-
Enzyme Preparation:
-
Prepare a stock solution of the protease in Assay Buffer.
-
Serially dilute the enzyme in Assay Buffer to a range of concentrations. Keep the enzyme on ice.
-
-
Assay Setup:
-
Add the diluted enzyme solutions to the wells of the black 96-well microplate.
-
Include a negative control with Assay Buffer only.
-
To initiate the reactions, add the IQF substrate solution to all wells.
-
-
Measurement:
-
Place the microplate in a fluorescent plate reader set to the appropriate excitation and emission wavelengths for the fluorophore.
-
Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C).
-
Measure the fluorescence intensity at regular intervals (e.g., every 1-5 minutes) for a set period (e.g., 30-60 minutes).
-
-
Data Analysis:
-
Subtract the fluorescence of the negative control (no enzyme) from all measurements.
-
Plot the fluorescence intensity versus time for each enzyme concentration.
-
The initial rate of the reaction is the slope of the linear portion of the curve.
-
The fluorescence intensity is directly proportional to the protease activity.
-
Visualizing the Mechanisms and Workflows
To further clarify the principles and procedures of these assays, the following diagrams have been generated using the DOT language.
References
- 1. Thermo Scientific™ Pierce™ Fluorescent Protease Assay Kit | Fisher Scientific [fishersci.ca]
- 2. Amplified fluorescence sensing of protease activity with conjugated polyelectrolytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quenched fluorescent substrate-based peptidase assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. Internally quenched fluorescent peptides provide insights into underexplored and reversible post-translational modifications - Chemical Science (RSC Publishing) DOI:10.1039/D5SC08759G [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. Highly sensitive and adaptable fluorescence-quenched pair discloses the substrate specificity profiles in diverse protease families - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quenched Fluorescent Peptides - Creative Peptides-Peptide Drug Discovery [pepdd.com]
A Comparative Guide to Catalytic Systems for Asymmetric Beta-Amino Acid Synthesis
For Researchers, Scientists, and Drug Development Professionals
The enantioselective synthesis of β-amino acids is a critical endeavor in modern drug discovery and development. These valuable building blocks are integral components of numerous pharmaceuticals, including antiviral agents, antibiotics, and enzyme inhibitors. The development of efficient catalytic systems to control the stereochemistry during their synthesis is paramount. This guide provides a comparative overview of prominent catalytic systems for asymmetric β-amino acid synthesis, focusing on transition metal catalysis and organocatalysis. The performance of these systems is benchmarked using quantitative data from recent literature, and detailed experimental protocols for key reactions are provided.
Performance Benchmarking of Catalytic Systems
The efficacy of different catalytic systems can be evaluated based on several key metrics: yield, enantiomeric excess (ee%), diastereomeric ratio (dr), and catalyst loading. The following tables summarize the performance of selected transition metal-based and organocatalytic systems in the asymmetric synthesis of β-amino acids through various reaction pathways.
Transition Metal Catalysis
Transition metal catalysts, particularly those based on rhodium and copper, are highly effective for the asymmetric synthesis of β-amino acids, primarily through hydrogenation and conjugate addition reactions.
Table 1: Performance of Transition Metal Catalysts in Asymmetric β-Amino Acid Synthesis
| Reaction Type | Catalyst System | Substrate | Yield (%) | ee% | dr | Catalyst Loading (mol%) | Reference |
| Asymmetric Hydrogenation | [Rh(COD)2]BF4 / (S,S)-Me-DuPhos | Methyl (E)-3-acetamido-2-butenoate | >95 | 98.5 | - | 1 | [1] |
| Asymmetric Hydrogenation | [Rh(COD)2]BF4 / (R,R)-BICP | Methyl (Z)-3-acetamido-2-butenoate | >95 | 96.1 | - | 1 | [1][2] |
| Asymmetric Hydrogenation | Rh(COD)2BF4 / Josiphos-type ligand | Unprotected β-enamino ester | 95 | 97 | - | 1 | [3] |
| Conjugate Addition | Cu(OTf)2 / Chiral Phosphoramidite Ligand | α,β-Unsaturated Ester | up to 99 | up to 95 | - | 1-5 | [4] |
| Conjugate Addition | Cu(I) / (S,R,R)-L2 (Phosphoramidite) | Cyclic Dienone | 66 | 89 | - | 5 | [5] |
Organocatalysis
Organocatalysis has emerged as a powerful and complementary approach to transition metal catalysis. Chiral organic molecules, such as proline and cinchona alkaloids, can effectively catalyze asymmetric reactions to produce β-amino acids with high stereoselectivity. The Mannich reaction is a particularly prominent application of organocatalysis in this context.
Table 2: Performance of Organocatalysts in Asymmetric β-Amino Acid Synthesis
| Reaction Type | Catalyst | Substrate | Yield (%) | ee% | dr | Catalyst Loading (mol%) | Reference |
| Mannich Reaction | L-Proline | α-Imino ethyl glyoxylate and isovaleraldehyde | 99 | 93 | 95:5 | 30 | |
| Mannich Reaction | Cinchonine-derived thiourea | β-Keto acid and N-Boc-imine | 93 | 85 | - | 10 | [6] |
| Mannich Reaction | Quinine-derived amine / Oxalic acid | β-Ketoester and N-Boc-imine | 95 | >99 | - | 30 | [7][8] |
| Decarboxylative Mannich | Cinchonine-derived bifunctional catalyst | β-Keto acid and aldimine | up to 93 | up to 85 | - | 10 | [6] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and application of these catalytic systems. Below are representative experimental protocols for key reactions.
Rhodium-Catalyzed Asymmetric Hydrogenation of a β-(Acylamino)acrylate
General Procedure: A solution of the β-(acylamino)acrylate substrate (1.0 mmol) in a degassed solvent (e.g., toluene, 5 mL) is added to a solution of the rhodium precursor (e.g., [Rh(COD)₂]BF₄, 0.01 mmol, 1 mol%) and the chiral phosphine ligand (e.g., Me-DuPhos, 0.011 mmol, 1.1 mol%) in the same solvent (5 mL) under an inert atmosphere (e.g., argon or nitrogen).[1] The resulting solution is transferred to a high-pressure reactor. The reactor is purged with hydrogen gas and then pressurized to the desired pressure (e.g., 40 psi).[1] The reaction mixture is stirred at room temperature for the specified time (e.g., 24 hours). Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired β-amino acid derivative. The enantiomeric excess is determined by chiral HPLC analysis.
Organocatalytic Asymmetric Mannich Reaction
General Procedure: To a solution of the imine (0.5 mmol) and the organocatalyst (e.g., L-proline, 0.15 mmol, 30 mol%) in a suitable solvent (e.g., DMSO, 1 mL) is added the aldehyde (1.5 mmol). The reaction mixture is stirred at room temperature until the reaction is complete as monitored by TLC. The reaction is then quenched with a saturated aqueous solution of NH₄Cl and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by flash column chromatography to yield the desired β-amino carbonyl compound. The diastereomeric ratio and enantiomeric excess are determined by ¹H NMR spectroscopy and chiral HPLC analysis, respectively.
Visualizing Catalytic Cycles and Workflows
Understanding the underlying mechanisms and experimental processes is facilitated by visual representations. The following diagrams, generated using the DOT language, illustrate a general catalytic cycle for rhodium-catalyzed asymmetric hydrogenation and a typical experimental workflow for an organocatalytic Mannich reaction.
Catalytic Cycle of Rhodium-Catalyzed Asymmetric Hydrogenation
Caption: A generalized catalytic cycle for the rhodium-catalyzed asymmetric hydrogenation of an enamine.
Experimental Workflow for an Organocatalytic Mannich Reaction
Caption: A typical experimental workflow for a proline-catalyzed asymmetric Mannich reaction.
References
- 1. Highly Efficient Asymmetric Synthesis of β-Amino Acid Derivatives via Rhodium-Catalyzed Hydrogenation of β-(Acylamino)acrylates [organic-chemistry.org]
- 2. electronicsandbooks.com [electronicsandbooks.com]
- 3. [PDF] Highly efficient synthesis of beta-amino acid derivatives via asymmetric hydrogenation of unprotected enamines. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. BJOC - Copper-catalyzed asymmetric conjugate addition of organometallic reagents to extended Michael acceptors [beilstein-journals.org]
- 6. Asymmetric organocatalytic decarboxylative Mannich reaction using β-keto acids: A new protocol for the synthesis of chiral β-amino ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Organocatalytic Enantioselective γ-Position-Selective Mannich Reactions of β-Ketocarbonyl Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of (3R)-3-amino-3-(4-nitrophenyl)propanoic acid: A Guide for Laboratory Professionals
Essential safety and logistical information for the proper disposal of (3R)-3-amino-3-(4-nitrophenyl)propanoic acid, ensuring operational integrity and laboratory safety.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult your institution's specific safety guidelines and local, regional, and national hazardous waste regulations. The following are general precautions for handling this compound:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.
-
Spill Management: In the event of a spill, carefully sweep up the solid material and place it into a suitable, labeled container for disposal. Avoid generating dust.
An SDS for a similar compound, 3-Amino-3-(2-nitrophenyl)propanoic acid, indicates that it is not classified as a hazardous material under OSHA's 2012 Hazard Communication Standard.[1] However, the presence of a nitro group warrants caution, as some dinitro and trinitro compounds can become explosive under certain conditions, such as when they dry out.[2]
Disposal Protocol
Given the lack of specific disposal data, this compound should be treated as a chemical waste product. The primary steps for its disposal are outlined below.
Step 1: Waste Characterization and Segregation
Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste.[1] Due to the nitro functional group, it is prudent to manage this compound as a potentially hazardous material. Do not mix it with non-hazardous waste.
Step 2: Containerization and Labeling
Place the waste material in a suitable, sealed, and clearly labeled container. The label should include:
-
The full chemical name: this compound
-
The CAS number: 102308-62-3
-
The words "Hazardous Waste" (as a precautionary measure)
-
The date of accumulation
-
The name of the principal investigator or laboratory contact
Step 3: Storage
Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials. Keep the container tightly closed in a dry and cool place.[1]
Step 4: Arrange for Professional Disposal
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup and proper disposal. Provide them with all necessary information about the compound.
Quantitative Data Summary
While specific quantitative data for the disposal of this compound is not available, the following table summarizes key identifiers for the compound.
| Parameter | Value |
| Chemical Name | This compound |
| CAS Number | 102308-62-3[3] |
| Molecular Formula | C9H10N2O4 |
| Molecular Weight | 210.19 g/mol |
Experimental Workflow for Disposal
The logical workflow for the disposal of this compound is depicted in the following diagram. This decision-making process ensures that all safety and regulatory aspects are considered.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
Personal protective equipment for handling (3R)-3-amino-3-(4-nitrophenyl)propanoic acid
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling (3R)-3-amino-3-(4-nitrophenyl)propanoic acid. The following procedures are designed to ensure safe handling, use, and disposal of this compound in a laboratory setting.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment plan is mandatory due to the potential hazards associated with nitro-containing aromatic compounds. While specific occupational exposure limits for this compound have not been established, the following table summarizes the required PPE based on best practices for handling similar chemical structures.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). A face shield is required when there is a risk of splashes.[1][2][3] | Protects against splashes and vapors that can cause severe eye irritation.[1] Safety glasses or goggles must always be worn beneath a face shield. |
| Skin Protection | A fire/flame resistant and impervious lab coat should be worn and buttoned.[1][4] Full-length pants and closed-toe shoes are mandatory.[5] | Provides a barrier against accidental skin contact.[1] |
| Hand Protection | Chemical-impermeable gloves, such as butyl rubber, are recommended for handling nitro compounds.[1][5] Nitrile gloves may be used for incidental contact but should be replaced immediately upon contamination.[6] | Prevents skin absorption, a primary route of exposure for nitro compounds.[5] |
| Respiratory Protection | All handling of the solid compound should be conducted in a certified chemical fume hood to minimize dust and vapor inhalation.[1][5] If engineering controls are insufficient, an air-purifying respirator (APR) with organic vapor cartridges is recommended.[4][5] | Protects against inhalation of harmful dust or vapors.[1] |
Experimental Protocols: Handling and Disposal
Handling:
-
Preparation : Before handling, ensure all required PPE is inspected and properly worn.[5] Verify that the chemical fume hood is functioning correctly.
-
Weighing and Transfer : Conduct all manipulations of solid this compound within a chemical fume hood to minimize dust generation.[5] Use a spatula to handle the solid carefully.
-
Solution Preparation : When dissolving the compound, add the solid to the solvent slowly to avoid splashing.
-
Storage : Keep the container tightly closed in a dry, cool, and well-ventilated place.[7] The recommended storage temperature is 2-8°C in a dark, sealed container.
Disposal:
Chemical waste generators must adhere to local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[7]
-
Waste Collection : Collect all waste containing this compound in a designated, properly labeled, and sealed container.
-
Waste Disposal : Dispose of the chemical waste through a licensed hazardous waste disposal company. Do not release it into the environment.[7]
-
Decontamination : Decontaminate all surfaces and equipment that have come into contact with the chemical using an appropriate solvent and cleaning procedure.
Emergency Procedures
-
Eye Contact : Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Seek medical attention.[7]
-
Skin Contact : Wash off immediately with plenty of water for at least 15 minutes. If symptoms occur, seek medical attention.[7]
-
Inhalation : Move to fresh air. If symptoms occur, seek medical attention.[7]
-
Ingestion : Clean mouth with water and drink plenty of water afterward. Seek medical attention if symptoms occur.[7]
Workflow for Safe Handling and Disposal
Caption: Logical workflow for the safe handling and disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. westlab.com [westlab.com]
- 3. hsa.ie [hsa.ie]
- 4. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 5. benchchem.com [benchchem.com]
- 6. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 7. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
